N-(3-Oxodecanoyl)-L-homoserine lactone
Description
3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide is a natural product found in Aliivibrio fischeri and Azospirillum lipoferum with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGIKEQVUKTKRR-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283875 | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147795-40-2 | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and History of N-(3-Oxodecanoyl)-L-homoserine lactone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression with population density. This guide provides a comprehensive technical overview of the discovery and history of 3-oxo-C10-HSL, from the foundational discovery of "autoinduction" to the specific identification of this molecule and its regulatory system. It details the key experiments, presents quantitative data, and outlines the methodologies that have been central to the study of this important N-acyl homoserine lactone (AHL). This document is intended to serve as a detailed resource for professionals in microbiology, drug discovery, and related scientific fields.
The Dawn of Bacterial Communication: From Autoinduction to Quorum Sensing
The concept of bacterial cell-to-cell communication was first observed in the late 1960s and early 1970s through studies of the marine bacterium Vibrio fischeri (now Aliivibrio fischeri). Researchers Kenneth Nealson and J. Woodland Hastings noted that these bacteria only produced bioluminescence when they reached a high population density.[1][2][3] This phenomenon, which they termed "autoinduction," suggested that the bacteria were releasing a substance into their environment that, upon reaching a critical concentration, would trigger light production across the population.[1][2] This laid the groundwork for the field that would later be known as quorum sensing (QS).[4][5][6]
The molecular basis of autoinduction began to be unraveled in the early 1980s. The first "autoinducer" molecule was isolated from V. fischeri and identified as N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[7] Subsequent genetic studies by Engebrecht, Nealson, and Silverman identified two crucial genes: luxI, which encodes the synthase responsible for producing the AHL signal, and luxR, which encodes the intracellular receptor and transcriptional activator that binds the AHL to control the luminescence (lux) operon. This LuxI/LuxR paradigm became the model for AHL-mediated quorum sensing in Gram-negative bacteria.
Discovery of this compound (3-oxo-C10-HSL)
Following the characterization of the LuxI/R system in V. fischeri, scientists began to discover a wide array of AHL molecules with varying acyl chain lengths (from 4 to 18 carbons) and modifications in other bacterial species.[8]
The definitive discovery of this compound (3-oxo-C10-HSL) was reported in 1997 by Milton et al. in the fish pathogen Vibrio anguillarum.[9][10] Their research was driven by the hypothesis that this bacterium also used AHL signaling to regulate virulence.
Initial experiments showed that spent culture supernatants from V. anguillarum could activate AHL biosensor strains, including a recombinant E. coli carrying the lux operon and Chromobacterium violaceum, suggesting the production of one or more AHLs.[9][11]
To identify the specific molecule, the researchers employed a combination of analytical techniques.
Key Identification Experiments
-
Extraction: AHLs were extracted from the spent supernatant of V. anguillarum cultures.
-
Chromatography and Mass Spectrometry: The extract was analyzed using high-performance liquid chromatography (HPLC) and high-resolution tandem mass spectrometry (MS/MS).[9][10] This analysis identified the major AHL produced by the bacterium as this compound.[9][10]
-
Structural Confirmation: The structure was unequivocally confirmed through chemical synthesis of 3-oxo-C10-HSL and comparison of its properties with the naturally produced molecule.[9][10]
-
Genetic Locus Identification: Subsequently, the gene responsible for the synthesis of 3-oxo-C10-HSL, named vanI, was cloned and sequenced, revealing its homology to the luxI family of AHL synthases. Downstream of vanI, a second gene, vanR, was identified as a homolog of the luxR family of transcriptional activators.[9][10] This discovery established the VanI/VanR system in V. anguillarum as a new LuxI/R-type quorum-sensing circuit responsible for the production and response to 3-oxo-C10-HSL.[9][10]
Biosynthesis and Signaling Pathway
Biosynthesis of 3-oxo-C10-HSL
The synthesis of 3-oxo-C10-HSL is catalyzed by the VanI synthase, a member of the LuxI family of enzymes. The enzyme utilizes S-adenosyl-L-methionine (SAM) as the source of the homoserine lactone ring and 3-oxodecanoyl-acyl carrier protein (ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain.
Caption: Biosynthesis of 3-oxo-C10-HSL by VanI synthase.
The VanI/VanR Signaling Pathway
The VanI/VanR system functions as a classic quorum-sensing circuit. At low cell density, the concentration of 3-oxo-C10-HSL is negligible. As the bacterial population grows, 3-oxo-C10-HSL is synthesized by VanI and diffuses out of the cells. When a threshold concentration is reached, the molecule diffuses back into the cells and binds to the VanR protein, a cytoplasmic transcriptional regulator. This binding event induces a conformational change in VanR, promoting its dimerization and enabling it to bind to specific DNA sequences known as van boxes in the promoter regions of target genes, thereby activating their transcription.
Caption: The VanI/VanR quorum-sensing signaling pathway.
Quantitative Data Summary
Quantitative data for 3-oxo-C10-HSL is crucial for understanding its biological activity and for designing experiments. The following table summarizes key quantitative parameters reported in the literature.
| Parameter | Value | Organism/System | Notes | Reference(s) |
| Endogenous Concentration | ~8.5 nM | Vibrio anguillarum (stationary phase) | Concentration measured in spent culture supernatants. | |
| Biosensor Detection Limit | ~100 nM - 300 nM | Agrobacterium tumefaciens biosensor (X-Gal) | Dependent on the specific AHL structure. | |
| Biosensor Detection Limit | ~10 nM - 30 nM | Agrobacterium tumefaciens biosensor (Lumin.) | Luminescent substrates increase sensitivity ~10-fold. | |
| Immunomodulatory EC50 | ~20 µM | Murine Macrophages (LPS-stimulated) | Effective concentration for 50% maximal stimulation of IL-10. | |
| Immunomodulatory Activity | >7 x 10-5 M | Murine Spleen Cells | Concentration at which inhibition of antibody production is observed. | |
| Immunomodulatory Activity | <7 x 10-5 M | Murine Spleen Cells | Concentration range for stimulation of antibody production. |
Experimental Protocols
The study of 3-oxo-C10-HSL and other AHLs relies on a set of established experimental protocols for their extraction, detection, and quantification.
AHL Extraction from Culture Supernatants
This protocol is a generalized method for extracting AHLs from bacterial cultures for subsequent analysis.
-
Culture Growth: Grow the bacterial strain of interest (e.g., Vibrio anguillarum) in an appropriate liquid medium (e.g., Luria-Bertani broth) to the desired growth phase (typically stationary phase) at the optimal temperature (e.g., 30°C) with shaking.
-
Cell Removal: Pellet the bacterial cells by centrifugation.
-
Supernatant Collection: Carefully collect the cell-free supernatant.
-
Solvent Extraction: Extract the supernatant with an equal volume of an organic solvent, typically acidified ethyl acetate. This is usually performed twice to ensure efficient recovery.
-
Drying: Evaporate the organic solvent to dryness, often under a stream of nitrogen gas or using a rotary evaporator.
-
Reconstitution: Resuspend the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis by TLC, HPLC, or bioassay.
AHL Detection Using Biosensors
Biosensors are genetically engineered bacteria that produce a detectable signal (e.g., light, color) in the presence of specific AHLs. They are a common tool for screening and semi-quantitative analysis.
-
Biosensor Strain: Utilize a known biosensor strain, such as Agrobacterium tumefaciens NTL4 (pCF218, pCF372) or Chromobacterium violaceum CV026.
-
Assay Preparation (Plate-based): Prepare an agar plate seeded with the biosensor strain.
-
Sample Application: Spot the extracted AHL sample or the culture supernatant of the test bacterium onto the surface of the agar.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 30°C) for 24-48 hours.
-
Detection: Observe the plate for the production of the reporter signal around the point of sample application. For C. violaceum CV026, this is a purple violacein pigment. For A. tumefaciens reporters, a chromogenic substrate like X-Gal is often included in the media, which produces a blue color upon activation of a lacZ reporter gene.
Physicochemical Analysis: TLC and HPLC-MS
For definitive identification and quantification, physical methods are required.
-
Thin-Layer Chromatography (TLC): The extracted sample is spotted on a TLC plate (typically C18 reversed-phase) and developed in an appropriate solvent system. The plate is then overlaid with a biosensor-seeded agar to visualize the location of active AHLs. The retention factor (Rf) can be compared to that of synthetic standards.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the gold standard for AHL identification and quantification. The extract is separated by HPLC, and the eluent is directed into a mass spectrometer. For AHLs, a common technique is precursor ion scanning in positive-ion mode, which monitors for the characteristic fragment ion of the homoserine lactone ring at a mass-to-charge ratio (m/z) of 102.
Caption: Experimental workflow for AHL detection and identification.
Conclusion and Future Directions
The discovery of this compound in Vibrio anguillarum was a significant step in expanding our understanding of quorum sensing beyond the initial model of Vibrio fischeri. It highlighted the diversity of AHL signals and solidified the LuxI/R paradigm as a widespread mechanism for bacterial communication. The historical progression from observing a curious biological phenomenon—density-dependent bioluminescence—to identifying a specific molecule and its cognate genetic machinery demonstrates a powerful arc of scientific inquiry.
For researchers and drug development professionals, understanding the history and technical basis of 3-oxo-C10-HSL is critical. This molecule and its signaling pathway are integral to the virulence of several pathogens. As such, the VanI/VanR system represents a potential target for the development of novel anti-infective therapies known as "quorum quenchers," which aim to disrupt bacterial communication rather than directly kill the cells, potentially reducing the selective pressure for antibiotic resistance. Future research will continue to explore the complex regulatory networks governed by 3-oxo-C10-HSL and its role in polymicrobial interactions and host-pathogen communication.
References
- 1. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum sensing and the population-dependent control of virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Quorum sensing signals in development of Pseudomonas aeruginosa biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. The LuxM homologue VanM from Vibrio anguillarum directs the synthesis of N-(3-hydroxyhexanoyl)homoserine lactone and N-hexanoylhomoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
The Biosynthesis of 3-oxo-C10-HSL in Pseudomonas aeruginosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in the opportunistic human pathogen Pseudomonas aeruginosa. While 3-oxo-dodecanoyl-L-homoserine lactone (3-oxo-C12-HSL) is the primary signaling molecule of the Las quorum-sensing system, the enzymatic machinery demonstrates a degree of promiscuity, leading to the synthesis of other N-acyl homoserine lactones (AHLs), including 3-oxo-C10-HSL. This document details the enzymatic pathway, its genetic regulation, quantitative data on its production, and comprehensive experimental protocols for its study.
The Core Biosynthetic Pathway
The synthesis of 3-oxo-C10-HSL in P. aeruginosa is catalyzed by the LasI acyl-homoserine lactone synthase. This enzyme utilizes S-adenosyl-L-methionine (SAM) and a 3-oxo-decanoyl-acyl carrier protein (3-oxo-C10-acyl-ACP) as substrates. The structural analysis of LasI reveals a substrate-binding tunnel that can accommodate acyl chains of varying lengths, which explains its ability to produce a range of AHLs in addition to its primary product, 3-oxo-C12-HSL.[1]
The reaction proceeds in two main steps:
-
Acyl Group Transfer: The 3-oxo-decanoyl group is transferred from the acyl carrier protein to SAM.
-
Lactonization: The intermediate undergoes an intramolecular cyclization to form the homoserine lactone ring, releasing 3-oxo-C10-HSL.
Caption: Biosynthesis of 3-oxo-C10-HSL by the LasI synthase.
Genetic Regulation of the Pathway
The biosynthesis of 3-oxo-C10-HSL is intricately linked to the Las quorum-sensing (QS) circuit. The expression of the lasI gene, which encodes the synthase, is under the positive transcriptional control of the LasR protein. LasR is a transcriptional activator that requires binding to an AHL molecule, primarily 3-oxo-C12-HSL, for its activity. This creates a positive feedback loop where the presence of the signaling molecule stimulates the production of more synthase, leading to a rapid increase in AHL concentration once a threshold bacterial population density is reached.
Caption: Genetic regulation of the LasI synthase and AHL production.
Quantitative Data on 3-oxo-C10-HSL Production
While 3-oxo-C12-HSL is the most abundant AHL produced by the LasI synthase, 3-oxo-C10-HSL is also consistently detected in P. aeruginosa cultures, particularly in biofilms. Specific kinetic parameters for the interaction of LasI with 3-oxo-C10-acyl-ACP are not yet available in the literature. The following table summarizes findings on the detection and relative abundance of 3-oxo-C10-HSL.
| Parameter | Value / Observation | Reference |
| Detection in P. aeruginosa Biofilms | Detected in both biofilm and effluent of flow cell cultures. | [2] |
| Concentration in Biofilm | Approximately 3 ± 2 µM. | [2] |
| Concentration in Effluent | Approximately 1 ± 0.1 nM. | [2] |
| Relative Abundance | Lower than 3-oxo-C12-HSL and N-3-oxo-tetradecanoyl homoserine lactone (OtDHL). | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of 3-oxo-C10-HSL biosynthesis.
Quantification of 3-oxo-C10-HSL by LC-MS/MS
This protocol describes the extraction and quantification of 3-oxo-C10-HSL from a P. aeruginosa culture supernatant.
Caption: Workflow for the quantification of 3-oxo-C10-HSL by LC-MS/MS.
Methodology:
-
Sample Preparation:
-
Grow P. aeruginosa in a suitable liquid medium (e.g., LB broth) to the desired growth phase.
-
Centrifuge the culture at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
-
Carefully collect the cell-free supernatant.
-
-
Extraction:
-
Acidify the supernatant to pH 3-4 with hydrochloric acid.
-
Perform a liquid-liquid extraction by adding an equal volume of acidified ethyl acetate. Vortex vigorously for 1 minute and allow the phases to separate.
-
Collect the organic (upper) phase. Repeat the extraction twice more.
-
Pool the organic phases.
-
-
Sample Concentration:
-
Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile or methanol with 0.1% formic acid).
-
Perform mass spectrometry in positive ion mode with selected reaction monitoring (SRM) for the specific transition of 3-oxo-C10-HSL (precursor ion m/z 270.2 -> product ion m/z 102.1).
-
-
Quantification:
-
Prepare a standard curve using synthetic 3-oxo-C10-HSL of known concentrations.
-
Calculate the concentration of 3-oxo-C10-HSL in the sample by comparing its peak area to the standard curve.
-
In Vitro LasI Enzyme Assay
This protocol outlines a method to measure the enzymatic activity of LasI with 3-oxo-C10-acyl-ACP as a substrate.
Methodology:
-
Reagent Preparation:
-
LasI Enzyme: Purify recombinant His-tagged LasI from an E. coli expression system.
-
3-oxo-C10-acyl-ACP: Synthesize this substrate enzymatically using an acyl-ACP synthetase (AasS) or a similar enzyme with 3-oxo-decanoic acid and holo-ACP.
-
S-adenosyl-L-methionine (SAM): Prepare a fresh stock solution.
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the reaction buffer, SAM (e.g., 1 mM), and 3-oxo-C10-acyl-ACP (at varying concentrations for kinetic analysis).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of purified LasI enzyme.
-
Incubate at 37°C for a specific time (e.g., 30 minutes).
-
-
Reaction Quenching and Product Extraction:
-
Stop the reaction by adding an equal volume of acidified ethyl acetate.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase containing the synthesized 3-oxo-C10-HSL.
-
-
Analysis:
-
Analyze the extracted product by LC-MS/MS as described in protocol 4.1 to quantify the amount of 3-oxo-C10-HSL produced.
-
Calculate the enzyme activity (e.g., in µmol/min/mg of enzyme) and determine kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation.
-
Enzymatic Synthesis of 3-oxo-C10-acyl-ACP
This protocol describes the synthesis of the 3-oxo-C10-acyl-ACP substrate required for the in vitro LasI assay.
Methodology:
-
Reagent Preparation:
-
Holo-ACP: Purify recombinant holo-acyl carrier protein.
-
Acyl-ACP Synthetase (AasS): Purify a recombinant AasS enzyme known to have broad substrate specificity.
-
3-oxo-decanoic acid: The acyl donor.
-
ATP and MgCl2: Required for the AasS reaction.
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5.
-
-
Synthesis Reaction:
-
Combine the reaction buffer, holo-ACP, 3-oxo-decanoic acid, ATP, and MgCl2 in a reaction vessel.
-
Initiate the reaction by adding the AasS enzyme.
-
Incubate at 37°C for 2-3 hours.
-
-
Purification of 3-oxo-C10-acyl-ACP:
-
Purify the resulting 3-oxo-C10-acyl-ACP from the reaction mixture using anion-exchange chromatography or another suitable protein purification method.
-
Confirm the identity and purity of the product by mass spectrometry.
-
Purification of Recombinant LasI
This protocol details the expression and purification of His-tagged LasI from E. coli.
Methodology:
-
Expression:
-
Transform E. coli BL21(DE3) with a plasmid containing the His-tagged lasI gene under an inducible promoter (e.g., T7).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
-
Purification:
-
Apply the clarified lysate to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged LasI protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Buffer Exchange and Storage:
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Store the purified enzyme at -80°C.
-
This guide provides a comprehensive overview and practical methodologies for the study of 3-oxo-C10-HSL biosynthesis in P. aeruginosa. Further research into the specific kinetic properties of LasI with different acyl-ACP substrates will provide a more complete understanding of the regulation and production of the diverse array of signaling molecules utilized by this versatile pathogen.
References
The Intricate Mechanisms of N-(3-Oxodecanoyl)-L-homoserine Lactone: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the multifaceted mechanism of action of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), a key quorum-sensing molecule. This document details its canonical role in bacterial communication and its increasingly recognized influence on host cellular processes, including immunomodulation and apoptosis. The guide synthesizes key research findings, presenting quantitative data, experimental methodologies, and visual representations of the core signaling pathways.
Core Mechanism in Bacterial Quorum Sensing
N-acyl-L-homoserine lactones (AHLs) are the cornerstone of quorum sensing (QS) in many Gram-negative bacteria. This cell-to-cell communication system allows bacteria to coordinate gene expression in a population density-dependent manner. The canonical mechanism involves the synthesis of AHLs by a LuxI-family synthase and their recognition by a LuxR-family transcriptional regulator.
While much of the detailed structural and mechanistic work has been performed on the Pseudomonas aeruginosa LasR/LasI system, which utilizes the longer-chain N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the principles are broadly applicable to 3-oxo-C10-HSL. 3-oxo-C10-HSL is a known autoinducer for bacteria such as Vibrio anguillarum.[1]
At low cell densities, the basal level of 3-oxo-C10-HSL is minimal. As the bacterial population grows, the concentration of the freely diffusible 3-oxo-C10-HSL increases. Upon reaching a threshold concentration, it binds to its cognate LuxR-type receptor (e.g., VanR in V. anguillarum). This binding event induces a conformational change in the receptor, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes within the promoters of target genes.[2][3] This leads to the transcriptional activation of genes controlling virulence factors, biofilm formation, and secondary metabolite production. A positive feedback loop is often established where the activated receptor upregulates the expression of the AHL synthase, rapidly amplifying the QS signal.
Interaction with Host Cells: Immunomodulation
3-oxo-C10-HSL and other long-chain AHLs are potent modulators of the host immune response. A primary mechanism involves the attenuation of pro-inflammatory signaling pathways, particularly the Nuclear Factor-κB (NF-κB) pathway in macrophages.
Inhibition of NF-κB Signaling
In resting macrophages, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Studies have shown that 3-oxo-C10-HSL can inhibit this process. Treatment of RAW264.7 macrophages with 3-oxo-C10-HSL has been demonstrated to decrease the LPS-induced phosphorylation of the NF-κB p65 subunit.[4] This inhibition leads to a dose-dependent reduction in the mRNA and protein levels of key pro-inflammatory cytokines.[4] This anti-inflammatory activity is thought to be a strategy employed by bacteria to evade the host immune system and establish chronic infections.[5][6]
Quantitative Data on Immunomodulation
The following table summarizes key quantitative findings from studies on the immunomodulatory effects of 3-oxo-C10-HSL and the closely related 3-oxo-C12-HSL.
| Molecule | Cell Line | Treatment | Concentration | Effect | Reference |
| 3-oxo-C10-HSL | RAW264.7 Macrophages | + LPS (100 ng/mL) | 25 µmol/L | Inhibition of NF-κBp65 phosphorylation | [4] |
| 3-oxo-C10-HSL | RAW264.7 Macrophages | + LPS (100 ng/mL) | Dose-dependent | Decrease in mRNA levels of IL-6, IL-1β, TNF-α, MCP-1 | [4] |
| 3-oxo-C12-HSL | RAW264.7 Macrophages | + LPS (10 ng/mL) | 25-50 µM | Suppression of TNF-α production | [6] |
| 3-oxo-C12-HSL | RAW264.7 Macrophages | + LPS (10 ng/mL) | 25-50 µM | Amplification of IL-10 production | [6] |
| 3-oxo-C12-HSL | Human Bronchial Epithelial Cells | 3O-C12-HSL alone | Not specified | Potent induction of IL-8 | [7] |
Induction of Host Cell Apoptosis
Beyond immunomodulation, long-chain AHLs, including 3-oxo-C12-HSL which serves as a model for 3-oxo-C10-HSL, can trigger programmed cell death, or apoptosis, in various host cells. This action is particularly relevant in the context of bacterial pathogenesis and potential anti-cancer applications.[8][9]
The predominant mechanism is the induction of the mitochondria-dependent intrinsic apoptotic pathway .[8][10] This pathway is initiated by cellular stress signals that converge on the mitochondria.
-
Mitochondrial Targeting : 3-oxo-C12-HSL has been shown to directly act on mitochondria, causing a rapid increase in mitochondrial outer membrane permeabilization (MOMP).[8][10]
-
Calcium and ROS Imbalance : The molecule triggers an elevation in both cytosolic and mitochondrial Ca2+ levels.[11] This, in turn, leads to the generation of mitochondrial reactive oxygen species (mROS).[11]
-
MOMP and Cytochrome c Release : The combination of direct membrane effects, Ca2+ overload, and oxidative stress leads to the formation of the mitochondrial permeability transition pore (MPTP) and MOMP.[11] This allows for the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytoplasm.
-
Caspase Activation : In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving key cellular substrates.[10]
Importantly, this AHL-induced mitochondrial permeabilization can occur independently of both initiator and effector caspases, suggesting a direct effect on the mitochondrial membrane.[8][10]
Effects in Plant Systems
3-oxo-C10-HSL also modulates physiological processes in plants, demonstrating cross-kingdom signaling. In mung bean, it has been shown to activate auxin-induced adventitious root formation.[12] This process is not direct but is mediated by a complex signaling cascade involving hydrogen peroxide (H₂O₂) and nitric oxide (NO) as second messengers, which in turn lead to the synthesis of cyclic GMP (cGMP).[12] This cGMP signal then integrates with the auxin signaling pathway to promote root development. This indicates that plants can perceive bacterial QS molecules and integrate them into their own developmental programs.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the study of 3-oxo-C10-HSL's mechanism of action.
Analysis of Inflammatory Response in Macrophages
Objective: To determine the effect of 3-oxo-C10-HSL on the LPS-induced inflammatory response in macrophages.
Methodology:
-
Cell Culture: RAW264.7 murine macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) to 80-90% confluency.
-
Treatment: Cells are divided into groups: a vehicle control (e.g., DMSO), LPS only (e.g., 100 ng/mL), 3-oxo-C10-HSL only, and co-treatment with various concentrations of 3-oxo-C10-HSL (e.g., 1, 5, 25 µmol/L) and LPS. Cells are typically pre-treated with 3-oxo-C10-HSL for a short period (e.g., 1-2 hours) before LPS stimulation.
-
Incubation: Cells are incubated for a specified period (e.g., 12-24 hours for cytokine protein analysis, 4-6 hours for mRNA analysis).
-
Sample Collection: Culture supernatants are collected for protein analysis. Cell lysates are prepared for RNA or protein extraction.
-
mRNA Quantification (RT-qPCR):
-
Total RNA is extracted from cell lysates.
-
cDNA is synthesized via reverse transcription.
-
Real-time quantitative PCR is performed using primers specific for target genes (e.g., Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb).
-
Relative gene expression is calculated using the ΔΔCt method.
-
-
Protein Quantification (ELISA):
-
Concentrations of secreted cytokines (e.g., TNF-α, IL-6) in the culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Signaling Pathway Analysis (Western Blot):
-
For pathway analysis, cells are treated for shorter time points (e.g., 15, 30, 60 minutes).
-
Cell lysates are collected, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against total and phosphorylated forms of target proteins (e.g., NF-κB p65).
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
-
Conclusion
This compound is a pleiotropic signaling molecule with a well-defined role in bacterial quorum sensing and a significant, complex impact on host physiology. Its ability to suppress pro-inflammatory responses via NF-κB inhibition while simultaneously being capable of inducing mitochondria-mediated apoptosis highlights its potential as a target for anti-virulence strategies and as a lead compound for therapeutic development. The cross-kingdom signaling observed in plants further underscores the broad biological relevance of this molecule. A thorough understanding of these intricate mechanisms is crucial for professionals engaged in infectious disease research and the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. LasR, a Transcriptional Activator of Pseudomonas aeruginosa Virulence Genes, Functions as a Multimer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhlR-Regulated Acyl-Homoserine Lactone Quorum Sensing in a Cystic Fibrosis Isolate of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-3-Oxo-Decanoyl-l-Homoserine-Lactone Activates Auxin-Induced Adventitious Root Formation via Hydrogen Peroxide- and Nitric Oxide-Dependent Cyclic GMP Signaling in Mung Bean - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of N-(3-Oxodecanoyl)-L-homoserine Lactone in Bacterial Quorum Sensing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing. This autoinducer plays a critical role in regulating a variety of physiological processes, most notably biofilm formation and virulence factor expression in several pathogenic and opportunistic bacteria. This technical guide provides a comprehensive overview of the core functions of 3-oxo-C10-HSL, its associated signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of bacterial communication and the development of novel antimicrobial strategies.
Introduction to this compound (3-oxo-C10-HSL)
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules produced by numerous species of Gram-negative bacteria to coordinate gene expression in a cell-density-dependent manner. 3-oxo-C10-HSL is a member of this family, characterized by a 10-carbon acyl chain with a ketone group at the third carbon, attached to a homoserine lactone ring. This molecule is a primary autoinducer in several bacterial species, including the fish pathogen Vibrio anguillarum and the marine bacterium Vibrio alginolyticus.[1][2][3] Its ability to modulate gene expression makes it a significant factor in bacterial pathogenesis and survival.
The VanI/VanR Quorum Sensing Circuit in Vibrio anguillarum
In Vibrio anguillarum, the synthesis and perception of 3-oxo-C10-HSL are primarily governed by the VanI/VanR system, which is homologous to the LuxI/LuxR system in Vibrio fischeri.[1][2]
-
VanI: This enzyme is an AHL synthase, responsible for the production of 3-oxo-C10-HSL.[2]
-
VanR: This protein acts as the intracellular receptor for 3-oxo-C10-HSL. It is a transcriptional regulator that, upon binding to 3-oxo-C10-HSL, undergoes a conformational change.[2]
At low cell densities, VanI produces a basal level of 3-oxo-C10-HSL, which diffuses out of the cell. As the bacterial population grows, the extracellular concentration of 3-oxo-C10-HSL increases. Once a threshold concentration is reached, the molecule diffuses back into the cells and binds to the VanR receptor. The resulting VanR/3-oxo-C10-HSL complex then binds to specific DNA sequences, known as van boxes, located in the promoter regions of target genes, thereby activating their transcription.[4] Although the complete repertoire of genes regulated by this system is still under investigation, it is known to influence the expression of genes involved in virulence and biofilm formation.[2]
Role of 3-oxo-C10-HSL in Biofilm Formation
One of the most well-documented roles of 3-oxo-C10-HSL is its regulation of biofilm formation, particularly in Vibrio alginolyticus. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection against environmental stresses and antimicrobial agents.
Studies have shown that exogenous addition of 3-oxo-C10-HSL can significantly influence biofilm formation in a concentration and temperature-dependent manner.[3][5] Moderate concentrations of 3-oxo-C10-HSL have been observed to induce or enhance biofilm formation and alter its structure, while high concentrations can be inhibitory.[5]
Quantitative Data on Biofilm Formation
The following table summarizes the effect of different concentrations of 3-oxo-C10-HSL on the biofilm formation of Vibrio alginolyticus at two different temperatures. The data is presented as a percentage of biofilm formation relative to a control without exogenous 3-oxo-C10-HSL.
| Concentration of 3-oxo-C10-HSL (µM) | Biofilm Formation at 16°C (% of Control) | Biofilm Formation at 28°C (% of Control) |
| 1 | ~110% | ~105% |
| 10 | ~150% | ~120% |
| 20 | ~160% | ~130% |
| 40 | ~120% | ~110% |
| 100 | ~90% | ~95% |
| Data adapted from studies on Vibrio alginolyticus.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-oxo-C10-HSL.
Synthesis of this compound
A common method for the synthesis of N-acyl-homoserine lactones involves the acylation of L-homoserine lactone hydrobromide.
Materials:
-
L-homoserine lactone hydrobromide
-
3-Oxodecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Dissolve L-homoserine lactone hydrobromide and a base (e.g., triethylamine) in anhydrous DCM or THF.
-
In a separate flask, dissolve 3-oxodecanoic acid, DCC or EDC, and a catalytic amount of DMAP in the same solvent.
-
Slowly add the 3-oxodecanoic acid solution to the L-homoserine lactone solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Confirm the structure and purity of the synthesized 3-oxo-C10-HSL using techniques such as NMR spectroscopy and mass spectrometry.[6]
Quantification of 3-oxo-C10-HSL using a Bioreporter Strain
The Agrobacterium tumefaciens NTL4 (pZLR4) strain is a commonly used bioreporter for the detection and quantification of a range of AHLs, including those with a 3-oxo substitution.[7][8] This strain contains a traG-lacZ reporter fusion that is activated by the TraR protein in the presence of AHLs, leading to the production of β-galactosidase, which can be quantified using a colorimetric assay.
Materials:
-
Agrobacterium tumefaciens NTL4 (pZLR4)
-
AT minimal medium
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Bacterial culture supernatant or sample containing 3-oxo-C10-HSL
-
Synthetic 3-oxo-C10-HSL for standard curve
-
Microtiter plate
-
Spectrophotometer
Procedure:
-
Grow the A. tumefaciens NTL4 (pZLR4) bioreporter strain overnight in AT minimal medium.
-
Prepare a fresh overlay of AT soft agar (0.7%) containing X-Gal and the bioreporter strain.
-
Spot the samples (bacterial culture supernatants or purified compounds) onto the surface of the agar plate.
-
Incubate the plate at 30°C for 24-48 hours. The presence of 3-oxo-C10-HSL will result in the development of a blue color due to the cleavage of X-Gal.
-
For quantitative analysis, perform a liquid assay in a 96-well microtiter plate.
-
Add a standardized culture of the bioreporter to each well.
-
Add different known concentrations of synthetic 3-oxo-C10-HSL to create a standard curve, and add the unknown samples to other wells.
-
Incubate the plate at 30°C and measure the β-galactosidase activity at different time points using a suitable substrate (e.g., ONPG - o-nitrophenyl-β-D-galactopyranoside) and a spectrophotometer.
-
Calculate the concentration of 3-oxo-C10-HSL in the unknown samples by comparing their β-galactosidase activity to the standard curve.[7][8]
Measuring Binding Affinity using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction between 3-oxo-C10-HSL and its receptor protein (e.g., VanR).[9][10][11][12]
Materials:
-
Purified VanR protein
-
Synthetic 3-oxo-C10-HSL
-
ITC instrument
-
Appropriate buffer (e.g., phosphate or HEPES buffer)
Procedure:
-
Prepare a solution of the purified VanR protein in the ITC buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of 3-oxo-C10-HSL in the same buffer at a concentration 10-20 times that of the protein and load it into the injection syringe.
-
Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volume.
-
Perform a series of small, sequential injections of the 3-oxo-C10-HSL solution into the protein solution.
-
The instrument measures the heat released or absorbed during each injection, which corresponds to the binding event.
-
As the protein becomes saturated with the ligand, the heat change per injection decreases.
-
The resulting data is a titration curve of heat change versus the molar ratio of ligand to protein.
-
Fit the titration curve to a suitable binding model to determine the KD, ΔH, and n of the interaction.[9][10][11][12]
Conclusion and Future Directions
This compound is a vital signaling molecule in the quorum sensing networks of several Gram-negative bacteria. Its role in regulating biofilm formation and virulence highlights its importance as a potential target for the development of novel anti-infective therapies. A thorough understanding of its synthesis, perception, and the downstream genetic and phenotypic consequences is crucial for designing effective quorum sensing inhibitors. Future research should focus on elucidating the complete regulon of the VanR/3-oxo-C10-HSL complex in pathogenic vibrios, exploring the prevalence of this signaling system in other bacterial species, and investigating the potential for cross-talk with other signaling pathways. Such knowledge will undoubtedly pave the way for innovative strategies to combat bacterial infections and manage microbial communities.
References
- 1. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Activation of the Quorum-Sensing Transcription Factor TraR by Cognate and Noncognate Acyl-Homoserine Lactone Ligands: Kinetics and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 11. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 12. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Oxodecanoyl)-L-homoserine lactone: A Technical Guide to a Key Bacterial Signaling Molecule
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a crucial N-acyl homoserine lactone (AHL) that functions as an autoinducer in bacterial quorum sensing (QS), a cell-to-cell communication system that coordinates gene expression with population density. This molecule is notably the primary signaling molecule in the quorum-sensing circuit of the fish pathogen Vibrio anguillarum, governed by the VanI/VanR system. Beyond its role in intra-species communication, 3-oxo-C10-HSL has been shown to modulate biofilm formation in other bacteria and to exert significant immunomodulatory effects on host cells. Specifically, it can attenuate inflammatory responses in macrophages by inhibiting the NF-κB signaling pathway. This technical guide provides a comprehensive overview of 3-oxo-C10-HSL, including its synthesis, its role in bacterial signaling, its interaction with host cells, and detailed experimental protocols for its study. The information presented herein is intended to be a valuable resource for researchers in microbiology, immunology, and drug development who are investigating quorum sensing and its implications for infectious diseases and host-pathogen interactions.
Introduction
Quorum sensing (QS) is a sophisticated mechanism of intercellular communication that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by small, diffusible signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary class of autoinducers. These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain that can vary in length, saturation, and substitution at the C-3 position. This structural diversity allows for a high degree of specificity in bacterial communication.
This compound (3-oxo-C10-HSL) is a member of the AHL family characterized by a 10-carbon acyl chain with a ketone group at the third carbon. It has been identified as a key signaling molecule in several bacterial species, most notably in the marine pathogen Vibrio anguillarum, the causative agent of vibriosis in fish.[1][2] In this bacterium, the synthesis and detection of 3-oxo-C10-HSL are controlled by the VanI synthase and the VanR transcriptional regulator, respectively.[1][3] This guide will delve into the core aspects of 3-oxo-C10-HSL, from its fundamental chemistry to its complex biological functions.
Physicochemical Properties and Synthesis
The structure of 3-oxo-C10-HSL dictates its ability to diffuse across bacterial membranes and interact with its cognate receptor. Its amphipathic nature, with a hydrophilic homoserine lactone head and a hydrophobic acyl tail, is central to its function.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 147795-40-2 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, ethanol, methanol, and ethyl acetate. Sparingly soluble in water. |
| Storage | Store as a solid at -20°C for long-term stability. Stock solutions in dry DMSO can be stored at -80°C for up to 6 months.[4] |
Chemical Synthesis
The synthesis of 3-oxo-C10-HSL and other AHLs is well-established and is crucial for producing the quantities needed for research. The most frequently cited methods are based on the work of Chhabra et al.[5][6][7] A common approach involves the acylation of L-homoserine lactone hydrobromide.
A robust method for synthesizing β-ketoamide AHLs like 3-oxo-C10-HSL involves a multi-step process. First, Meldrum's acid is reacted with the appropriate acid chloride (in this case, octanoyl chloride, which will form the n-6 portion of the final acyl chain) to generate an adduct. This is then treated with methanol to yield a β-ketoester. After acetal protection, the ester is hydrolyzed to the corresponding carboxylic acid. This protected β-keto acid is then coupled with L-homoserine lactone hydrobromide using a coupling agent like a carbodiimide, followed by deprotection to yield the final this compound.[8]
Role in Bacterial Quorum Sensing
The primary and most well-characterized role of 3-oxo-C10-HSL is as a signaling molecule in bacterial quorum sensing.
The VanI/VanR System in Vibrio anguillarum
In Vibrio anguillarum, the VanI/VanR system is the central quorum-sensing circuit that utilizes 3-oxo-C10-HSL.[1][2] The mechanism follows the canonical LuxI/LuxR model:
-
Synthesis: The LuxI homolog, VanI, synthesizes 3-oxo-C10-HSL.
-
Accumulation: As the bacterial population density increases, 3-oxo-C10-HSL accumulates in the environment.
-
Detection and Regulation: Once a threshold concentration is reached, 3-oxo-C10-HSL binds to and activates the LuxR homolog, VanR. The VanR:3-oxo-C10-HSL complex then acts as a transcriptional regulator, binding to specific DNA sequences (lux boxes) in the promoter regions of target genes to modulate their expression.
Interestingly, initial studies showed that deleting the vanI gene, thereby abolishing 3-oxo-C10-HSL production, did not lead to a reduction in metalloprotease production or a loss of virulence in a fish infection model.[1][3] This suggests that the VanI/VanR system is part of a more complex regulatory network in V. anguillarum and may control other aspects of its physiology or that other redundant QS systems exist.
Regulation of Biofilm Formation
In Vibrio alginolyticus, another marine bacterium, 3-oxo-C10-HSL has been shown to play a significant role in regulating biofilm formation. Biofilms are surface-attached communities of bacteria encased in a self-produced matrix, which provides protection against environmental stresses and host defenses. The effect of 3-oxo-C10-HSL on biofilm formation in V. alginolyticus is concentration-dependent.
Table 2: Concentration-Dependent Effects of 3-oxo-C10-HSL on Vibrio alginolyticus Biofilm Formation
| Concentration Range | Effect on Biofilm Formation | Reference |
| 10 - 20 µM | Induction or enhancement of biofilm formation and alteration of biofilm structure. | [2] |
| 40 - 100 µM | Inhibition of biofilm formation. | [2] |
This dose-dependent regulation suggests a finely tuned mechanism by which V. alginolyticus can control its lifestyle, switching between planktonic (free-swimming) and sessile (biofilm) states in response to population density cues.
Interaction with Host Cells: Immunomodulation
Beyond their role in bacterial communication, AHLs, including 3-oxo-C10-HSL, can interact with eukaryotic host cells and modulate their functions, a phenomenon known as inter-kingdom signaling. 3-oxo-C10-HSL has been shown to possess anti-inflammatory properties.
Inhibition of Inflammatory Responses in Macrophages
Studies using the RAW264.7 murine macrophage cell line have demonstrated that 3-oxo-C10-HSL can attenuate the inflammatory response induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.
Table 3: Immunomodulatory Effects of 3-oxo-C10-HSL on LPS-Stimulated RAW264.7 Macrophages
| Parameter | Effect of 3-oxo-C10-HSL | Concentration | Reference |
| mRNA levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α, MCP-1) | Dose-dependent decrease | Tested up to 25 µmol/L | [6][8] |
| Protein levels of IL-6 and TNF-α | Dose-dependent decrease | Tested up to 25 µmol/L | [6][8] |
| Phosphorylation of NF-κB p65 | Inhibition | 25 µmol/L | [6][8] |
These findings indicate that 3-oxo-C10-HSL can suppress the production of key inflammatory mediators at both the transcriptional and translational levels. The mechanism underlying this suppression is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By preventing the phosphorylation of the p65 subunit of NF-κB, 3-oxo-C10-HSL blocks its activation and subsequent translocation to the nucleus, thereby preventing the transcription of pro-inflammatory genes.[6][8]
Experimental Protocols
This section provides detailed methodologies for key experiments involving 3-oxo-C10-HSL.
Protocol for Synthesis of this compound
This protocol is adapted from established methods for synthesizing N-acyl homoserine lactones.[7][8]
Materials:
-
L-Homoserine lactone hydrobromide
-
Octanoyl chloride
-
Meldrum's acid
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Preparation of β-ketoester: a. Dissolve Meldrum's acid in anhydrous DCM and cool to 0°C. b. Add pyridine dropwise, followed by the dropwise addition of octanoyl chloride. c. Stir the reaction at 0°C for 2-3 hours and then at room temperature overnight. d. Evaporate the solvent under reduced pressure. e. Add anhydrous methanol to the residue and reflux for 4-6 hours. f. Remove methanol by evaporation to obtain the crude methyl 3-oxodecanoate.
-
Hydrolysis to β-keto acid: a. Dissolve the crude β-ketoester in a mixture of methanol and aqueous NaOH. b. Stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC). c. Acidify the reaction mixture with dilute HCl to pH 2-3. d. Extract the β-keto acid with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Coupling with L-Homoserine lactone: a. Dissolve the β-keto acid and L-homoserine lactone hydrobromide in anhydrous DCM. b. Add a coupling agent (e.g., EDC) and a base (e.g., DMAP or triethylamine). c. Stir the reaction at room temperature overnight. d. Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. e. Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent.
-
Purification: a. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., ethyl acetate in hexane) to yield pure this compound. b. Confirm the structure and purity using NMR spectroscopy and mass spectrometry.
Protocol for Biofilm Formation Assay
This protocol uses the crystal violet staining method to quantify biofilm formation in a microtiter plate format.[2][9]
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial strain of interest (e.g., Vibrio alginolyticus)
-
Appropriate growth medium (e.g., TSB)
-
Stock solution of 3-oxo-C10-HSL in DMSO
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Preparation: a. Grow an overnight culture of the bacterial strain. b. Dilute the overnight culture in fresh medium to a starting OD₆₀₀ of ~0.01. c. Prepare serial dilutions of 3-oxo-C10-HSL in the growth medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Biofilm Growth: a. Add 100 µL of the diluted bacterial culture to each well of the 96-well plate. b. Add 100 µL of the 3-oxo-C10-HSL dilutions (or controls) to the respective wells. c. Incubate the plate statically (without shaking) at the optimal growth temperature for 24-48 hours.
-
Staining: a. Carefully discard the medium and planktonic cells from the wells. b. Gently wash the wells twice with 200 µL of PBS to remove loosely attached cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear. e. Air dry the plate completely.
-
Quantification: a. Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet. b. Incubate for 15 minutes at room temperature. c. Transfer 100 µL of the solubilized crystal violet to a new flat-bottom plate. d. Measure the absorbance at 550 nm using a microplate reader.
Protocol for Quantification of 3-oxo-C10-HSL using a β-Galactosidase Reporter Assay
This protocol uses a bacterial reporter strain, such as Agrobacterium tumefaciens NTL4(pZLR4), which contains a lacZ gene fused to an AHL-inducible promoter. The amount of β-galactosidase produced is proportional to the concentration of the AHL.[10][11][12]
Materials:
-
AHL reporter strain (e.g., A. tumefaciens NTL4)
-
Appropriate growth medium (e.g., LB or TY) with required antibiotics
-
Bacterial culture supernatant or sample containing unknown 3-oxo-C10-HSL
-
3-oxo-C10-HSL standards of known concentrations
-
Z buffer (Na₂HPO₄, NaH₂PO₄, KCl, MgSO₄, β-mercaptoethanol)
-
Ortho-Nitrophenyl-β-galactoside (ONPG) solution
-
Sodium dodecyl sulfate (SDS) and chloroform for cell lysis, or a safer commercial reagent like PopCulture.
-
1 M Sodium carbonate (Na₂CO₃) solution (stop solution)
-
Microplate reader or spectrophotometer
Procedure:
-
Reporter Strain Preparation: a. Grow an overnight culture of the reporter strain in the appropriate medium with antibiotics. b. Dilute the overnight culture into fresh medium and grow to early- or mid-log phase.
-
Induction: a. In a 96-well plate or in separate tubes, mix a defined volume of the reporter strain culture with either the samples containing unknown 3-oxo-C10-HSL or the known standards. b. Incubate at the optimal temperature for the reporter strain for a set period (e.g., 4-6 hours) to allow for induction and expression of β-galactosidase.
-
β-Galactosidase Assay (Miller Assay): a. Measure the final OD₆₀₀ of the cultures. b. Lyse the cells by adding SDS and chloroform (or a commercial lysis reagent) and vortexing. c. Add ONPG solution to start the enzymatic reaction and incubate at a controlled temperature (e.g., 28°C or 37°C). d. Stop the reaction by adding 1 M Na₂CO₃ once a yellow color has developed. e. Centrifuge the tubes to pellet cell debris. f. Measure the absorbance of the supernatant at 420 nm (for the yellow o-nitrophenol product) and 550 nm (to correct for light scattering).
-
Calculation of Miller Units: a. Calculate the β-galactosidase activity in Miller Units using the standard formula: Miller Units = 1000 × [ (Abs₄₂₀ - 1.75 × Abs₅₅₀) / (Time × Volume × OD₆₀₀) ] b. Create a standard curve by plotting Miller Units versus the concentration of the 3-oxo-C10-HSL standards. c. Determine the concentration of 3-oxo-C10-HSL in the unknown samples by interpolating their Miller Unit values on the standard curve.
Conclusion and Future Directions
This compound is a multifaceted signaling molecule with significant roles in both bacterial self-regulation and host interaction. Its function as the primary autoinducer in the Vibrio anguillarum VanI/VanR quorum-sensing system and its concentration-dependent control of biofilm formation highlight its importance in bacterial physiology and pathogenesis. Furthermore, its ability to suppress host inflammatory responses by inhibiting the NF-κB pathway presents a fascinating example of inter-kingdom communication and offers a potential mechanism by which bacteria can modulate the host environment to their advantage.
For drug development professionals, understanding the structure and function of 3-oxo-C10-HSL and its associated signaling pathways opens up avenues for the design of novel anti-virulence therapies. Targeting quorum sensing by developing antagonists for the VanR receptor or inhibitors for the VanI synthase could provide a strategy to disarm pathogens without exerting the selective pressure that leads to antibiotic resistance. The immunomodulatory properties of 3-oxo-C10-HSL also warrant further investigation, as they could inspire new approaches to treating inflammatory diseases.
Future research should focus on elucidating the full spectrum of genes regulated by the VanI/VanR system in V. anguillarum to better understand its role in virulence. Additionally, obtaining precise quantitative data, such as receptor binding affinities (Kd values) and IC50 values for its immunomodulatory effects, will be crucial for detailed structure-activity relationship studies and the rational design of therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to pursue these and other exciting questions surrounding this important bacterial signaling molecule.
References
- 1. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic analogues of the bacterial signal (quorum sensing) molecule N-(3-oxododecanoyl)-L-homoserine lactone as immune modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.search.tulane.edu [library.search.tulane.edu]
- 12. researchgate.net [researchgate.net]
The Pivotal Role of 3-oxo-C10-HSL in Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the intricate communication network of many Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, 3-oxo-C10-HSL is a cornerstone of quorum sensing (QS), a cell-density-dependent regulatory system. This technical guide provides an in-depth exploration of the multifaceted biological functions of 3-oxo-C10-HSL, offering a comprehensive resource for researchers and professionals in microbiology and drug development. We will delve into its role in regulating gene expression, orchestrating biofilm formation, controlling virulence, and mediating host-pathogen interactions. This guide also presents detailed experimental protocols and quantitative data to facilitate further research and the development of novel antimicrobial strategies targeting this critical signaling pathway.
Core Biological Functions of 3-oxo-C10-HSL
The primary role of 3-oxo-C10-HSL is to act as an autoinducer in quorum sensing systems. Its functions are diverse and have significant implications for bacterial physiology and pathogenicity.
Quorum Sensing and Gene Regulation
In numerous Gram-negative bacteria, 3-oxo-C10-HSL is synthesized by a LuxI-family synthase. As the bacterial population density increases, the extracellular concentration of 3-oxo-C10-HSL rises. Upon reaching a threshold concentration, it diffuses back into the bacterial cells and binds to its cognate LuxR-family transcriptional regulator. This complex then modulates the expression of a suite of target genes.
A well-characterized example is the VanI/VanR system in the fish pathogen Vibrio anguillarum. The vanI gene product is responsible for the synthesis of 3-oxo-C10-HSL, while VanR is the cognate transcriptional regulator.[1] The binding of 3-oxo-C10-HSL to VanR leads to the activation of downstream genes, although the full spectrum of these genes and their direct link to virulence in this specific system requires further elucidation.[1]
Biofilm Formation and Maturation
Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. 3-oxo-C10-HSL has been shown to play a significant role in the development and maturation of biofilms in various species.
In Vibrio alginolyticus, a marine pathogen, 3-oxo-C10-HSL is one of the major AHLs produced.[2] Studies have demonstrated that exogenous addition of 3-oxo-C10-HSL can influence biofilm formation in a concentration-dependent manner. Moderate concentrations (10 and 20 µM) were found to induce or enhance biofilm formation, while higher concentrations (40 and 100 µM) did not significantly improve and, in some cases, even inhibited it.[2] This suggests a finely tuned regulatory mechanism.
Virulence Factor Production
The expression of many virulence factors in pathogenic bacteria is tightly controlled by quorum sensing, and 3-oxo-C10-HSL is often a key regulator in these cascades. While much of the research on long-chain 3-oxo-AHLs has focused on 3-oxo-C12-HSL in Pseudomonas aeruginosa, the principles of regulation are conserved for 3-oxo-C10-HSL in other pathogens. These AHLs can control the production of enzymes such as proteases and elastases, as well as toxins and other factors that contribute to the pathogen's ability to cause disease.[3]
Host-Pathogen Interactions
The influence of 3-oxo-C10-HSL extends beyond inter-bacterial communication; it can also directly modulate the host immune response. In studies using the murine macrophage cell line RAW264.7, 3-oxo-C10-HSL was found to inhibit lipopolysaccharide (LPS)-induced inflammatory responses.[4] It achieved this by decreasing the mRNA levels of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and MCP-1 in a dose-dependent manner.[4] The underlying mechanism involves the inhibition of the NF-κB signaling pathway.[4] This immunomodulatory activity highlights a sophisticated strategy employed by bacteria to evade the host's defense mechanisms.
Quantitative Data on 3-oxo-C10-HSL Biological Functions
The following tables summarize quantitative data from various studies on the effects of 3-oxo-C10-HSL.
Table 1: Effect of 3-oxo-C10-HSL on Biofilm Formation in Vibrio alginolyticus
| Concentration of 3-oxo-C10-HSL | Effect on Biofilm Formation | Reference |
| 1, 2, 5 µM | No significant effect | [2] |
| 10, 20 µM | Induction or enhancement | [2] |
| 40, 100 µM | No significant improvement or inhibition | [2] |
Table 2: Immunomodulatory Effects of 3-oxo-C10-HSL on RAW264.7 Macrophages
| Concentration of 3-oxo-C10-HSL | Biological Effect | Reference |
| 25 µmol/L | Inhibition of LPS-induced NF-κBp65 phosphorylation | [4] |
| Dose-dependent | Decrease in mRNA levels of IL-6, IL-1β, TNF-α, and MCP-1 | [4] |
Signaling Pathways Involving 3-oxo-C10-HSL
The canonical signaling pathway for 3-oxo-C10-HSL involves its synthesis by a LuxI-type synthase, diffusion across the cell membrane, and binding to a LuxR-type receptor at a threshold concentration, leading to the regulation of target gene expression.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-oxo-C10-HSL.
Synthesis of this compound
A common method for the synthesis of 3-oxo-C10-HSL involves the coupling of L-homoserine lactone with a derivative of 3-oxodecanoic acid. A detailed protocol can be adapted from methodologies described for the synthesis of other N-acyl homoserine lactones.[5][6][7]
Materials:
-
L-homoserine lactone hydrobromide
-
3-Oxodecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-oxodecanoic acid in anhydrous DCM.
-
Add EDC and DMAP to the solution and stir at room temperature for 15-20 minutes.
-
In a separate flask, suspend L-homoserine lactone hydrobromide in anhydrous DCM and add a suitable base (e.g., triethylamine) to neutralize the hydrobromide.
-
Add the L-homoserine lactone solution to the activated 3-oxodecanoic acid solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated urea byproduct (if DCC is used).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to obtain pure this compound.
-
Confirm the structure and purity of the final product using techniques such as NMR and mass spectrometry.
Extraction and Purification of 3-oxo-C10-HSL from Bacterial Supernatant
Materials:
-
Bacterial culture grown to the stationary phase
-
Ethyl acetate (acidified with 0.1% acetic acid)
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water
Procedure:
-
Grow the bacterial strain of interest in a suitable liquid medium until the late exponential or early stationary phase.
-
Centrifuge the culture to pellet the bacterial cells.
-
Collect the supernatant and acidify it to a pH of approximately 3.0 with hydrochloric acid.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain a crude extract.
-
For further purification, the crude extract can be subjected to solid-phase extraction or high-performance liquid chromatography (HPLC).
Quantification of 3-oxo-C10-HSL by LC-MS/MS
Instrumentation and Conditions (Example):
-
LC System: High-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the transition of the parent ion (m/z for 3-oxo-C10-HSL) to a specific daughter ion (e.g., m/z 102, corresponding to the lactone ring).[8][9]
Procedure:
-
Prepare a standard curve of 3-oxo-C10-HSL of known concentrations.
-
Prepare the bacterial extracts as described in the previous protocol.
-
Inject the standards and samples into the LC-MS/MS system.
-
Quantify the amount of 3-oxo-C10-HSL in the samples by comparing the peak areas to the standard curve.
References
- 1. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. academic.oup.com [academic.oup.com]
- 4. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on N-(3-Oxodecanoyl)-L-homoserine Lactone and its Role in Virulence Factor Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the intricate communication system of various Gram-negative bacteria, a process known as quorum sensing (QS). This system allows bacteria to monitor their population density and collectively regulate gene expression, including the production of virulence factors crucial for pathogenesis. This technical guide provides a comprehensive overview of 3-oxo-C10-HSL, its synthesis, its interaction with cognate transcriptional regulators, and its downstream effects on virulence. The primary focus will be on its well-characterized role in the fish pathogen Vibrio anguillarum. The guide also details relevant experimental protocols for the study of this molecule and its regulatory networks.
The this compound Signaling System
Biosynthesis of 3-oxo-C10-HSL
In Vibrio anguillarum, the synthesis of 3-oxo-C10-HSL is catalyzed by the LuxI-family synthase, VanI. This enzyme utilizes S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and a fatty acid biosynthesis intermediate, presumably 3-oxodecanoyl-acyl carrier protein (ACP), as the acyl chain donor. The VanI protein is encoded by the vanI gene, which is part of the vanI/R locus.
Perception and Signal Transduction
Once the extracellular concentration of 3-oxo-C10-HSL reaches a critical threshold, it diffuses back into the bacterial cell and binds to its cognate intracellular receptor, VanR, a member of the LuxR family of transcriptional regulators. This binding event is thought to induce a conformational change in VanR, promoting its dimerization and enabling it to bind to specific DNA sequences known as lux boxes located in the promoter regions of target genes. This interaction typically leads to the activation of gene transcription.
The Hierarchical Quorum-Sensing Network in Vibrio anguillarum
The regulation of virulence in Vibrio anguillarum is complex and involves a hierarchical quorum-sensing network. In addition to the VanI/R system and 3-oxo-C10-HSL, V. anguillarum produces other N-acylhomoserine lactones (AHLs), namely N-hexanoyl-L-homoserine lactone (C6-HSL) and N-(3-hydroxyhexanoyl)-L-homoserine lactone (3-hydroxy-C6-HSL), synthesized by the VanM synthase.[1] Studies have shown that a mutation in vanM not only abolishes the production of C6-HSL and 3-hydroxy-C6-HSL but also eliminates the production of 3-oxo-C10-HSL.[1] This suggests that the VanM/N system regulates the VanI/R system, placing it higher in the regulatory cascade.[1]
Quantitative Data on 3-oxo-C10-HSL
Quantitative data is essential for understanding the dynamics of the 3-oxo-C10-HSL signaling system. The following tables summarize the available quantitative information.
Table 1: Concentration of 3-oxo-C10-HSL in Vibrio anguillarum Culture
| Bacterial Strain | Growth Phase | Concentration (nM) | Reference |
| Vibrio anguillarum | Stationary Phase | ~8.5 | [1] |
Table 2: Effect of Exogenous 3-oxo-C10-HSL on Biofilm Formation in Vibrio alginolyticus
| Concentration (µM) | Effect on Biofilm Formation | Reference |
| 10 | Induction/Enhancement | |
| 20 | Induction/Enhancement | |
| 40 | No significant improvement/Inhibition | |
| 100 | No significant improvement/Inhibition |
Table 3: Effect of 3-oxo-C10-HSL on Pro-inflammatory Cytokine mRNA Levels in LPS-stimulated RAW264.7 Macrophages
| Cytokine | 3-oxo-C10-HSL Concentration (µM) | Effect | Reference |
| IL-6 | 25 | Decrease in mRNA levels | [2] |
| IL-1β | 25 | Decrease in mRNA levels | [2] |
| TNF-α | 25 | Decrease in mRNA levels | [2] |
| MCP-1 | 25 | Decrease in mRNA levels | [2] |
Note: While the VanI/R system is present in V. anguillarum, studies have shown that a vanI mutant, which abolishes 3-oxo-C10-HSL production, does not show a reduction in the production of the metalloprotease EmpA or in overall virulence in a fish infection model under the tested conditions.[3] This suggests a more complex regulatory network where other QS systems or regulatory factors may play a more dominant role in controlling these specific virulence factors. Further research is needed to elucidate the precise regulon of the VanR/3-oxo-C10-HSL complex.
Experimental Protocols
Quantification of 3-oxo-C10-HSL using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This protocol provides a general framework for the sensitive and specific quantification of 3-oxo-C10-HSL in bacterial culture supernatants.
4.1.1. Sample Preparation
-
Grow the Vibrio strain of interest to the desired cell density in a suitable culture medium.
-
Centrifuge the culture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the bacterial cells.
-
Filter-sterilize the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
-
Perform a liquid-liquid extraction of the supernatant. A common method is to extract twice with an equal volume of acidified ethyl acetate (0.1% acetic acid).
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis, such as methanol or acetonitrile.
4.1.2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC system with a C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is used for separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed.
-
Detection: Detection is achieved using Multiple Reaction Monitoring (MRM). For 3-oxo-C10-HSL (precursor ion [M+H]⁺ ≈ m/z 270.2), a characteristic product ion is the lactone ring fragment at m/z 102.0.
Luciferase Reporter Assay for VanR Activation
This protocol describes a method to assess the activation of the VanR receptor by 3-oxo-C10-HSL or to screen for potential agonists or antagonists.
4.2.1. Construction of the Reporter Strain
-
Clone the promoter region of a known VanR-regulated gene (e.g., the promoter of the vanI gene, which contains a lux box) upstream of a promoterless luciferase gene (e.g., luxCDABE) in a suitable plasmid vector.
-
Introduce this reporter plasmid into an E. coli strain that also expresses the vanR gene from a constitutive or inducible promoter. The host E. coli strain should not produce its own AHLs.
4.2.2. Assay Procedure
-
Grow the reporter strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.
-
Dilute the overnight culture into fresh medium and dispense into a 96-well microtiter plate.
-
Add varying concentrations of synthetic 3-oxo-C10-HSL or the test compounds to the wells. Include appropriate controls (e.g., solvent only).
-
Incubate the plate at the optimal growth temperature for the reporter strain for a defined period, allowing for cell growth and luciferase expression.
-
Measure the luminescence produced by each well using a luminometer.
-
Normalize the luminescence signal to the cell density (e.g., by measuring the optical density at 600 nm) to account for any effects of the compounds on bacterial growth.
Future Directions and Unanswered Questions
While significant progress has been made in understanding the role of 3-oxo-C10-HSL in bacterial communication, several key questions remain:
-
Precise Virulence Regulon: A comprehensive transcriptomic or proteomic analysis of a V. anguillarum strain in response to varying concentrations of 3-oxo-C10-HSL is needed to definitively identify the complete set of virulence genes regulated by the VanI/R system.
-
Binding Affinity: The binding affinity (Kd) of 3-oxo-C10-HSL to the VanR protein has not been experimentally determined. Isothermal titration calorimetry (ITC) would be a suitable method to quantify this interaction and provide valuable thermodynamic data.
-
In Vivo Relevance: Further studies are required to elucidate the specific role of the VanI/R system and 3-oxo-C10-HSL in the context of a fish host, particularly in different tissues and at various stages of infection.
-
Cross-talk with other QS systems: The intricate interplay between the VanI/R system and other QS circuits in V. anguillarum warrants further investigation to fully understand the overall regulatory network.
Conclusion
This compound is a crucial signaling molecule in the quorum-sensing network of Vibrio anguillarum and other Gram-negative bacteria. Its synthesis and perception are tightly regulated, and it plays a role in a hierarchical communication system that ultimately controls the expression of genes involved in virulence and other collective behaviors. While our understanding of this system has advanced, further quantitative and mechanistic studies are essential for a complete picture of its function and for the potential development of novel anti-virulence strategies targeting this important signaling pathway.
References
- 1. The LuxM homologue VanM from Vibrio anguillarum directs the synthesis of N-(3-hydroxyhexanoyl)homoserine lactone and N-hexanoylhomoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunomodulatory Effects of N-(3-Oxodecanoyl)-L-homoserine lactone
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: N-(3-Oxodecanoyl)-L-homoserine lactone (O-C10-HSL) is a quorum-sensing molecule primarily utilized by Gram-negative bacteria for intercellular communication. Emerging evidence has revealed its significant role in inter-kingdom signaling, demonstrating potent immunomodulatory effects on host immune cells. This technical guide provides a comprehensive overview of the mechanisms through which O-C10-HSL and its close structural analog, N-(3-Oxododecanoyl)-L-homoserine lactone (O-C12-HSL), influence innate and adaptive immunity. Key findings indicate that these molecules can suppress pro-inflammatory responses, notably by inhibiting the NF-κB signaling pathway, while in some contexts, promoting anti-inflammatory mediators. This dual activity underscores their potential as lead structures for the development of novel anti-inflammatory and immunomodulatory therapeutics. This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex signaling and experimental workflows to serve as a critical resource for researchers in immunology and drug development.
Introduction to N-Acyl-Homoserine Lactones (AHLs) and Immunomodulation
Gram-negative bacteria employ a cell-density-dependent communication system known as quorum sensing (QS) to coordinate collective behaviors, including virulence factor production and biofilm formation.[1][2] This process is mediated by small, diffusible signal molecules, most commonly N-Acyl-Homoserine Lactones (AHLs).[2] These molecules consist of a conserved homoserine lactone ring attached to an acyl side chain of variable length and substitution.[3]
While crucial for bacterial communication, AHLs, such as this compound (O-C10-HSL) and the extensively studied N-(3-oxododecanoyl)-L-homoserine lactone (O-C12-HSL) from the opportunistic pathogen Pseudomonas aeruginosa, can also diffuse across host cell membranes and directly interact with eukaryotic cells.[3][4][5] This inter-kingdom signaling allows these bacterial molecules to modulate host immune responses, representing a sophisticated strategy for immune evasion and the establishment of persistent infections.[6] O-C10-HSL and its analogs have been shown to exert significant anti-inflammatory effects, primarily by targeting key signaling pathways in immune cells like macrophages and lymphocytes.[7][8]
Effects on the Innate Immune System: Macrophage Modulation
Macrophages are central players in the innate immune response, responsible for pathogen clearance and the orchestration of inflammation. O-C10-HSL and O-C12-HSL have been shown to profoundly alter macrophage function, generally shifting them from a pro-inflammatory to an anti-inflammatory or suppressed state.
Suppression of Pro-Inflammatory Cytokine Production
A primary immunomodulatory effect of O-C10-HSL is the potent inhibition of pro-inflammatory cytokine production in macrophages stimulated with bacterial components like lipopolysaccharide (LPS). O-C10-HSL has been demonstrated to decrease the mRNA and protein expression of key inflammatory mediators, including Tumor Necrosis Factor-α (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Monocyte Chemoattractant Protein-1 (MCP-1) in a dose-dependent manner.[8] Similarly, O-C12-HSL effectively inhibits the production of TNF-α and IL-12, a critical cytokine for promoting Th1-type immune responses.[1][2]
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of inflammatory signaling, driving the transcription of numerous pro-inflammatory genes. O-C10-HSL mediates its anti-inflammatory effects by directly targeting this pathway. Studies have shown that O-C10-HSL inhibits the LPS-induced phosphorylation of the NF-κB p65 subunit, a critical step for its activation and nuclear translocation.[8] By preventing NF-κB activation, O-C10-HSL effectively shuts down the downstream expression of its target genes, including TNF-α, IL-6, and IL-1β.[8] This mechanism is a key component of its ability to alleviate inflammatory responses.[8]
Reciprocal Modulation of Cytokines by O-C12-HSL
Interestingly, the immunomodulatory effects of these molecules are not purely suppressive. O-C12-HSL demonstrates a nuanced ability to reciprocally modulate pro- and anti-inflammatory cytokines.[3] While it suppresses the key pro-inflammatory cytokine TNF-α, it simultaneously amplifies the production of the major anti-inflammatory cytokine Interleukin-10 (IL-10) in LPS-stimulated macrophages.[3] This dual action suggests a mechanism for actively resolving inflammation rather than simply blocking its initiation, which could be highly beneficial for preventing excessive tissue damage during an immune response.
Table 1: Quantitative Effects of O-C10-HSL and O-C12-HSL on Innate Immune Cells
| Molecule | Cell Type | Stimulant | Concentration | Effect | Reference |
| O-C10-HSL | RAW264.7 Macrophages | LPS (100 ng/mL) | 25 µmol/L | Inhibition of NF-κBp65 phosphorylation. | [8] |
| O-C10-HSL | RAW264.7 Macrophages | LPS | Dose-dependent | Decrease in mRNA & protein levels of IL-6, IL-1β, TNF-α, MCP-1. | [8] |
| O-C12-HSL | Murine Macrophages | LPS | Not specified | Inhibition of TNF-α production. | [1][2] |
| O-C12-HSL | RAW264.7 Macrophages | LPS | Not specified | Amplification of IL-10 production. | [3] |
| O-C12-HSL | Epithelial Cells (Caco-2) | IL-1β | 5 µM | 27.6% reduction in IL-8 secretion (peak effect). | [9] |
| O-C12-HSL | RAW264.7 Macrophages | None | 6.25 µM | No effect on cell viability; triggers Unfolded Protein Response (UPR). | [6] |
Effects on the Adaptive Immune System
The influence of AHLs extends to the adaptive immune system, where O-C12-HSL has been shown to suppress T-cell and dendritic cell (DC) functions, ultimately skewing the immune response.
Inhibition of T-Cell and Dendritic Cell Function
O-C12-HSL directly impacts T-lymphocytes by inhibiting their proliferation.[1][2] Furthermore, it targets antigen-presenting cells, such as DCs, by preventing their maturation.[5][7] This is characterized by blocking the upregulation of crucial surface molecules like CD40 and CD80, which are necessary for effective T-cell activation.[5] The consequence of this impaired DC maturation and T-cell inhibition is a shift away from a host-protective, pro-inflammatory Th1 response towards a pathogen-protective Th2 or regulatory response.[1][5]
Promotion of Regulatory T-cells (Tregs)
By preventing the proper maturation of human monocyte-derived dendritic cells, O-C12-HSL promotes the induction of regulatory T-cells (Tregs).[7] These specialized T-cells are critical for maintaining immune tolerance and suppressing excessive immune reactions. This effect, combined with the promotion of anti-inflammatory IL-10 and the suppression of Th1-polarizing IL-12, highlights a comprehensive strategy by which these bacterial molecules can create a tolerogenic environment favorable for pathogen survival.
Table 2: Immunomodulatory Effects of O-C12-HSL on Adaptive Immune Cells
| Effect | Target Cell | Specific Outcome | Reference |
| Inhibition of Proliferation | Lymphocytes | Reduced proliferative response to stimuli. | [1][2] |
| Inhibition of Maturation | Dendritic Cells (DCs) | Blocks upregulation of CD40, CD80, HLA-DR. | [5][7] |
| Cytokine Skewing | Dendritic Cells (DCs) | Low IL-12p70 production, High IL-10 production. | [5] |
| Induction of Tregs | T-Cells (via DCs) | Promotes the development of regulatory T-cells. | [7] |
| Antibody Production | B-Cells | Stimulates IgG1/IgE at low conc. (<7x10⁻⁵ M), inhibits at high conc. | [1] |
Detailed Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments cited in this guide.
Protocol: In Vitro Macrophage Anti-Inflammatory Assay
This protocol is based on the methodology used to determine the effect of O-C10-HSL on LPS-stimulated macrophages.[8]
-
Objective: To quantify the effect of O-C10-HSL on the production of inflammatory cytokines and NF-κB signaling in macrophages.
-
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (O-C10-HSL)
-
Lipopolysaccharide (LPS) from E. coli
-
DMSO (vehicle control)
-
Reagents for RNA extraction, qPCR, ELISA, and Western blotting.
-
-
Methodology:
-
Cell Culture: Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for ELISA) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of O-C10-HSL (e.g., 1, 5, 10, 25 µmol/L) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation:
-
For cytokine analysis (mRNA/protein): Incubate for 12 hours.
-
For phosphorylation analysis (Western blot): Incubate for shorter periods (e.g., 15, 30, 60 minutes).
-
-
Sample Collection:
-
Collect the culture supernatant for protein analysis via ELISA.
-
Lyse the cells to extract total RNA for qPCR analysis or total protein for Western blot analysis.
-
-
-
Endpoint Analysis:
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
qPCR: Measure the relative mRNA expression levels of Tnf-α, Il-6, Il-1β, and Mcp-1, normalizing to a housekeeping gene (e.g., Gapdh).
-
Western Blot: Detect the levels of phosphorylated NF-κB p65 (p-p65) and total p65.
-
Protocol: T-Cell Proliferation Assay
This is a generalized protocol based on standard immunological techniques for assessing the anti-proliferative effects of O-C12-HSL.[1][2]
-
Objective: To measure the effect of an AHL on the proliferation of T-lymphocytes following stimulation.
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or murine splenocytes.
-
RPMI-1640 medium with 10% FBS.
-
AHL (e.g., O-C12-HSL) and vehicle control (DMSO).
-
T-cell mitogen (e.g., Phytohaemagglutinin, PHA) or anti-CD3/anti-CD28 antibodies.
-
Proliferation dye (e.g., CFSE) or reagent (e.g., BrdU or ³H-thymidine).
-
Flow cytometer or scintillation counter.
-
-
Methodology:
-
Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation or prepare a single-cell suspension of splenocytes.
-
Labeling (Optional): If using CFSE, label cells with the dye according to the manufacturer's protocol prior to culture.
-
Cell Culture: Seed cells in a 96-well round-bottom plate. Add the AHL at desired concentrations or vehicle control.
-
Stimulation: Add the T-cell mitogen (e.g., PHA at 5 µg/mL) or plate-bound anti-CD3/soluble anti-CD28 antibodies to stimulate proliferation. Include unstimulated controls.
-
Incubation: Culture the cells for 3-5 days.
-
Proliferation Measurement:
-
CFSE: Harvest cells and analyze the dilution of CFSE fluorescence by flow cytometry. Each cell division halves the fluorescence intensity.
-
BrdU/³H-thymidine: Add the reagent for the final 18-24 hours of culture. Harvest cells and measure incorporation using an appropriate detection kit or scintillation counter.
-
-
Summary and Future Directions
This compound and its close analogs are potent bacterial signaling molecules that have a profound impact on the host immune system. The primary mechanism of action for O-C10-HSL is the dose-dependent suppression of pro-inflammatory responses in macrophages through the inhibition of the NF-κB pathway.[8] Related molecules like O-C12-HSL further demonstrate the complexity of this interaction by inhibiting T-cell and DC function while promoting anti-inflammatory cytokines like IL-10, thereby shifting the immune balance towards a state of tolerance.[1][3][7]
The data synthesized in this guide highlight the therapeutic potential of these molecules. Their ability to suppress inflammation suggests they could serve as scaffolds for developing novel drugs for autoimmune diseases, chronic inflammatory conditions, or sepsis.
Future research should focus on:
-
In Vivo Efficacy: Validating the observed in vitro effects in animal models of inflammatory disease.
-
Target Identification: Elucidating the specific host cell receptors or intracellular targets of O-C10-HSL, as the mechanisms appear to be independent of Toll-like receptors (TLRs).[3][5]
-
Structure-Activity Relationship (SAR): Synthesizing and screening analogs to optimize anti-inflammatory activity and improve pharmacological properties such as stability and bioavailability.[9]
-
Safety and Toxicity: Thoroughly evaluating the toxicological profile of these compounds to ensure their suitability for therapeutic development.
References
- 1. The Pseudomonas aeruginosa quorum-sensing signal molecule N-(3-oxododecanoyl)-L-homoserine lactone has immunomodulatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The immunomodulatory Pseudomonas aeruginosa signalling molecule N-(3-oxododecanoyl)-L-homoserine lactone enters mammalian cells in an unregulated fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-3-(oxododecanoyl)-L-homoserine lactone promotes the induction of regulatory T-cells by preventing human dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells [mdpi.com]
An In-depth Technical Guide on N-(3-Oxodecanoyl)-L-homoserine lactone in Host-Pathogen Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. These molecules are crucial components of quorum sensing (QS) systems in Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This coordinated behavior is pivotal for processes such as biofilm formation, virulence factor secretion, and motility.
While the most extensively studied AHL in the context of host-pathogen interactions is the Pseudomonas aeruginosa N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), the closely related 3-oxo-C10-HSL exhibits significant biological activity and plays a critical role in modulating host immune responses. This guide will synthesize the current understanding of 3-oxo-C10-HSL and its analogues in host-pathogen interplay, with a focus on its immunomodulatory functions, the signaling pathways it affects, and the experimental methodologies used for its study. Given the extensive research on 3-oxo-C12-HSL, data from this molecule will be included to provide a more comprehensive picture of the activities of long-chain 3-oxo-AHLs.
Role in Bacterial Virulence and Communication
In bacteria like Pseudomonas aeruginosa, the synthesis of AHLs is hierarchical. The las system, which produces 3-oxo-C12-HSL, is at the top of this hierarchy and controls other QS systems like rhl[1]. The LasI synthase produces 3-oxo-C12-HSL, which then binds to the transcriptional regulator LasR[2][3]. This complex activates the transcription of numerous virulence genes, including those encoding for proteases, exotoxins, and factors essential for biofilm maturation[2][4]. This intercellular communication is essential for the pathogen to overwhelm host defenses and establish a successful infection[4]. The presence of these AHLs has been confirmed in the sputum of cystic fibrosis patients, indicating their active role during human infections[4][5].
Caption: Bacterial Quorum Sensing via the LasI/LasR System.
Modulation of Host Immune Responses
3-oxo-C10-HSL and its analogues are not merely bacterial signals; they are potent inter-kingdom signaling molecules that directly modulate host immune cell functions. The effects are complex and can be either pro- or anti-inflammatory, depending on the concentration, host cell type, and the presence of other immune stimuli like Lipopolysaccharide (LPS).
Anti-Inflammatory Effects
A primary role of 3-oxo-C10-HSL is the suppression of inflammatory responses, which may help the pathogen evade the host immune system. In murine macrophage cell lines (e.g., RAW264.7), 3-oxo-C10-HSL has been shown to decrease the mRNA and protein levels of several pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1) in a dose-dependent manner when the cells are stimulated with LPS[6]. This effect is largely attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway[6]. Specifically, 3-oxo-C10-HSL can inhibit the phosphorylation of the NF-κBp65 subunit, a critical step for its activation and translocation to the nucleus[6].
Furthermore, the closely related 3-oxo-C12-HSL has been shown to amplify the production of the anti-inflammatory cytokine IL-10 in LPS-stimulated macrophages[7][8]. This reciprocal modulation—suppressing pro-inflammatory cytokines while boosting anti-inflammatory ones—represents a sophisticated strategy for immune evasion.
Pro-Inflammatory Effects
In contrast to its suppressive effects, 3-oxo-C12-HSL can also induce inflammation. In human bronchial epithelial cells, it is a potent inducer of the neutrophil chemokine IL-8[4]. This induction is regulated by a mitogen-activated protein kinase (MAPK) pathway, which also leads to the activation of NF-κB[4]. In vivo, direct injection of 3-oxo-C12-HSL into the skin of mice was sufficient to induce significant inflammation at concentrations lower than those found in bacterial cultures[4].
Induction of the Unfolded Protein Response (UPR)
Another mechanism by which these molecules modulate inflammation is through the activation of the Unfolded Protein Response (UPR) in the host's endoplasmic reticulum (ER). Pre-treatment of RAW264.7 macrophages with a non-toxic concentration of 3-oxo-C12-HSL (6.25 µM) was found to trigger the UPR, leading to increased expression of target genes like C/EBP β and CHOP[9][10]. This UPR activation was inversely correlated with LPS-induced NF-κB activation and pro-inflammatory cytokine production, suggesting that bacteria may exploit this host stress response pathway to dampen immunity and promote persistent infection[9][10].
Caption: Immunomodulation of Macrophages by 3-oxo-C10-HSL.
Induction of Apoptosis
High concentrations of 3-oxo-acyl-HSLs are cytotoxic and can induce apoptosis in a variety of host cells, including macrophages, lymphocytes, and endothelial cells[9][11][12]. This programmed cell death can disrupt the integrity of epithelial barriers and eliminate key immune effector cells.
The apoptotic mechanism appears to primarily involve the intrinsic, mitochondria-dependent pathway[13]. The molecule can directly trigger mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c and the subsequent activation of effector caspases-3 and -7[13]. Studies have also implicated the Receptor-Interacting Protein Kinase 1 (RIPK1) pathway in 3-oxo-C12-HSL-induced apoptosis in endothelial cells, which leads to the cleavage of caspases 8 and 3[12].
Caption: Apoptosis Signaling Pathways Induced by 3-oxo-AHLs.
Quantitative Data on Host Cell Interactions
The biological effects of 3-oxo-C10-HSL and its analogues are highly dependent on concentration. The following tables summarize quantitative data from key studies.
Table 1: Immunomodulatory Effects of 3-oxo-AHLs on Macrophages
| Molecule | Cell Line | Concentration | Co-stimulant (Concentration) | Effect | Reference |
|---|---|---|---|---|---|
| 3-oxo-C10-HSL | RAW264.7 | Dose-dependent | LPS (100 ng/mL) | ↓ mRNA of IL-6, IL-1β, TNF-α, MCP-1 | [6] |
| 3-oxo-C10-HSL | RAW264.7 | Dose-dependent | LPS (100 ng/mL) | ↓ Protein of IL-6, TNF-α | [6] |
| 3-oxo-C12-HSL | RAW264.7 | 50 µM | LPS (10 ng/mL) | ↓ TNF-α secretion | [7] |
| 3-oxo-C12-HSL | RAW264.7 | 25-50 µM | LPS (10 ng/mL) | ↑ IL-10 secretion | [7] |
| 3-oxo-C12-HSL | RAW264.7 | 15 µM | LPS + IFNγ | ↓ IL-6 secretion (~17%, not significant) | [14] |
| 3-oxo-C12:2-HSL | RAW264.7 | 50 µM | LPS + IFNγ | ↓ TNF-α secretion (~40%) | [15][16] |
| 3-oxo-C12:2-HSL | RAW264.7 | 50 µM | LPS + IFNγ | ↓ IL-1β secretion (~35%) |[15][16] |
Table 2: Cytotoxic and Apoptotic Effects of 3-oxo-AHLs on Host Cells
| Molecule | Cell Type | Concentration | Incubation Time | Effect | Reference |
|---|---|---|---|---|---|
| 3-oxo-C12-HSL | RAW264.7 | 12.5–100 µM | 12 h | ↓ Cell viability (significant) | [9] |
| 3-oxo-C12-HSL | RAW264.7 | 6.25 µM | 24 h | No significant effect on viability | [9] |
| 3-oxo-C12-HSL | RAW264.7 | 50 µM | 9 h | ~40% apoptotic cells | [9] |
| 3-oxo-C12-HSL | RAW264.7 | 100 µM | 9 h | ~80% apoptotic cells | [9] |
| 3-oxo-C12-HSL | HUVECs | Dose-dependent | - | ↓ Cell viability | [12] |
| OH-dDHL* | BMDMs | 50 µM | 24 h | ↓ Cell viability |[11] |
*N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone, another AHL analogue.
Experimental Protocols
This section details common methodologies used to investigate the effects of 3-oxo-C10-HSL on host cells.
Cell Culture and Stimulation
-
Cell Lines: Murine macrophage-like cells (RAW264.7) are frequently used as a model for studying inflammatory responses[6][7][9]. Human umbilical vein endothelial cells (HUVECs) are used for studying effects on the vasculature[12].
-
Culture Conditions: Cells are typically cultured in standard media such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Stimulation: For experiments, cells are seeded in multi-well plates. 3-oxo-C10-HSL, dissolved in a solvent like DMSO, is added at various concentrations[6][17]. To mimic bacterial infection, cells are often co-stimulated with LPS (e.g., 10-100 ng/mL)[6][7]. Control groups receive the solvent (DMSO) and/or PBS instead of the active compounds[6]. Cells and supernatants are typically collected after a set incubation period (e.g., 5, 12, or 24 hours) for analysis[6][7].
Gene and Protein Expression Analysis
-
Real-Time Quantitative PCR (RT-qPCR): To measure cytokine mRNA levels, total RNA is extracted from the treated cells. It is then reverse-transcribed into cDNA, which serves as the template for qPCR using specific primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., actin) for normalization[6][7].
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of secreted cytokine protein, cell culture supernatants are collected. Commercial ELISA kits specific for the cytokines of interest (e.g., mouse TNF-α, IL-6, IL-10) are used according to the manufacturer's instructions[6][7].
Analysis of Signaling Pathways
-
Western Blotting: To detect changes in protein phosphorylation, cells are lysed after short stimulation times (e.g., 15, 30, 60 minutes)[6]. Total protein is quantified, separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated form of the protein (e.g., anti-phospho-NF-κBp65) and the total protein as a loading control. A secondary antibody conjugated to an enzyme (like HRP) allows for detection via chemiluminescence[6].
Cell Viability and Apoptosis Assays
-
Viability Assays: Cell viability is commonly measured using metabolic assays like WST-1 or MTT. These assays rely on the conversion of a tetrazolium salt into a colored formazan product by metabolically active cells, with the color intensity being proportional to the number of viable cells[9].
-
Apoptosis Detection: Apoptosis is quantified using methods like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis)[9]. The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, is another common method[12].
Caption: General Experimental Workflow for Studying 3-oxo-AHL Effects.
Conclusion and Future Directions
This compound and its structural analogues are far more than simple bacterial autoinducers; they are sophisticated effector molecules that actively manipulate host cellular machinery. Their ability to reciprocally regulate pro- and anti-inflammatory pathways, trigger specific stress responses like the UPR, and induce apoptosis highlights a complex co-evolutionary relationship between bacteria and their hosts. This multifaceted interaction allows pathogens like P. aeruginosa to blunt the initial immune assault, creating a window for establishing chronic, persistent infections.
For drug development professionals, these interactions present novel therapeutic opportunities. Targeting the synthesis or reception of 3-oxo-C10-HSL could represent a powerful "anti-virulence" strategy that disarms the pathogen without exerting direct bactericidal pressure, potentially reducing the development of resistance. Furthermore, understanding how these molecules modulate specific host pathways, such as NF-κB and RIPK1, could lead to the development of host-directed therapies that bolster the immune response or prevent the pathological cell death associated with severe infections. Further research into the specific host receptors and the downstream consequences of their activation will be critical to translating these fundamental insights into clinical applications.
References
- 1. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of N-3-oxododecanoyl homoserine lactone... | F1000Research [f1000research.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-3-oxododecanoyl homoserine lactone exacerbates endothelial cell death by inducing receptor-interacting protein kinase 1-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells [mdpi.com]
- 15. 3-oxo-C12:2-HSL, quorum sensing molecule from human intestinal microbiota, inhibits pro-inflammatory pathways in immune cells via bitter taste receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Apoptosis Induction by N-(3-Oxodecanoyl)-L-homoserine Lactone in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxodecanoyl)-L-homoserine lactone (OOHL), a quorum-sensing molecule produced by the bacterium Pseudomonas aeruginosa, has been identified as a potent inducer of apoptosis in a variety of mammalian cell types. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies associated with OOHL-induced apoptosis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of programmed cell death and the development of novel therapeutic agents.
Core Mechanisms of OOHL-Induced Apoptosis
OOHL triggers apoptosis in mammalian cells primarily through the intrinsic (mitochondrial) pathway, although contributions from the extrinsic (death receptor) pathway and endoplasmic reticulum (ER) stress have also been reported. The central event in OOHL-induced apoptosis is the permeabilization of the outer mitochondrial membrane, a critical step that commits the cell to a cascade of events culminating in its demise.
Signaling Pathways
The signaling cascades initiated by OOHL are complex and can vary between different cell types. The primary pathways are illustrated below.
Intrinsic (Mitochondrial) Apoptotic Pathway
OOHL has been shown to directly interact with mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP).[1][2][3] This event is a point of no return in the apoptotic process. MOMP results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4][5][6] In the cytosol, cytochrome c binds to Apoptotic Peptidase Activating Factor 1 (APAF1), which then recruits and activates pro-caspase-9, forming the apoptosome.[7] Activated caspase-9, an initiator caspase, proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7.[1][8] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological changes of apoptosis.
Caption: Intrinsic pathway of OOHL-induced apoptosis.
Extrinsic (Death Receptor) Apoptotic Pathway
In some cellular contexts, OOHL has been shown to engage the extrinsic apoptotic pathway.[9] This pathway is initiated by the activation of death receptors on the cell surface, such as those in the tumor necrosis factor (TNF) receptor superfamily. One study has implicated the activation of the Receptor-Interacting Protein Kinase 1 (RIPK1) pathway by OOHL, leading to the cleavage and activation of the initiator caspase-8.[10] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to induce MOMP, thereby linking the extrinsic and intrinsic pathways.
Caption: Extrinsic pathway of OOHL-induced apoptosis.
Endoplasmic Reticulum (ER) Stress-Mediated Apoptosis
OOHL can also induce apoptosis by causing stress in the endoplasmic reticulum.[11] ER stress can trigger the unfolded protein response (UPR), which, if prolonged or severe, can lead to apoptosis. This can occur through several mechanisms, including the activation of caspase-12 (in rodents) and the upregulation of the pro-apoptotic protein CHOP. ER stress can also lead to an increase in cytosolic calcium levels, which can in turn affect mitochondrial function and promote apoptosis.
Caption: ER stress-mediated apoptosis by OOHL.
Quantitative Data on OOHL-Induced Apoptosis
The following tables summarize quantitative data from various studies on the effects of OOHL on mammalian cells.
| Cell Type | OOHL Concentration (µM) | Incubation Time (hours) | Effect on Cell Viability | Citation |
| Mouse Embryonic Fibroblasts (MEFs) | Not specified | 48 | Decreased cell viability | [8] |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | 25, 50, 100, 200 | 0.5 - 4 | Dose- and time-dependent decrease in viability | [12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Dose-dependent reduction in cell viability | [10] |
| THP-1, HEp-2, A549, BMDMs | 50 | Up to 24 | Time-dependent decrease in viability | [11] |
| Cell Type | OOHL Concentration (µM) | Incubation Time (hours) | Measured Caspases | Observed Effect | Citation |
| Porcine Intestinal Epithelial Cells (IPEC-J2) | Not specified | Not specified | Caspase-3, -8, -9 | Significant increase in activity | [9] |
| Wild-type MEFs | Not specified | 16 | Caspase-3, -7 | Cleavage of both caspases detected | [1][8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Not specified | Caspase-3, -8 | Increased levels of cleaved caspases | [10] |
| Bone Marrow-Derived Macrophages (BMDMs) | 50 | Up to 24 | Caspase-3, -8, -9 | Increased cleavage of all three caspases | [11] |
Experimental Protocols
Detailed methodologies for key experiments used to study OOHL-induced apoptosis are provided below. These protocols are representative and may require optimization for specific cell types and experimental conditions.
Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of OOHL for the specified time periods. Include both positive and negative controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to minimize membrane damage. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
References
- 1. N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of mitochondria in apoptosis induced by the 2-5A system and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A matter of new life and cell death: programmed cell death in the mammalian ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. N-(3-Oxododecanoyl)-Homoserine Lactone Induces Intestinal Barrier Damage in Piglets via the Lipid Raft-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
N-(3-Oxodecanoyl)-L-homoserine Lactone: A Potential Modulator of Neutrophil Apoptosis in Host-Pathogen Interactions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acyl-homoserine lactones (AHLs) are a class of quorum-sensing molecules pivotal for bacterial communication and virulence. Emerging evidence indicates that these molecules, particularly N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) produced by Pseudomonas aeruginosa, can modulate host immune responses, including the induction of apoptosis in neutrophils. This technical guide provides a comprehensive overview of the current understanding of the impact of AHLs on neutrophil apoptosis, with a specific focus on extrapolating the potential effects of N-(3-Oxodecanoyl)-L-homoserine lactone (O-C10-HSL). While direct research on O-C10-HSL's effect on neutrophil apoptosis is limited, this paper synthesizes data from studies on the closely related 3-oxo-C12-HSL to propose potential mechanisms and guide future research. Detailed experimental protocols for investigating these interactions and visualizations of the key signaling pathways are provided to facilitate further exploration in this critical area of host-pathogen interaction and drug development.
Introduction: Acyl-Homoserine Lactones and Immune Modulation
Neutrophils are the first line of defense against bacterial infections, but their dysregulation can lead to excessive inflammation and tissue damage. The timely induction of neutrophil apoptosis is a critical process for the resolution of inflammation. Bacterial quorum-sensing molecules, such as AHLs, can interfere with this process, representing a key mechanism of bacterial immune evasion. The biological activity of AHLs is highly dependent on their structure, particularly the length of the acyl side chain. While much of the research has focused on 3-oxo-C12-HSL, understanding the effects of other AHLs, such as O-C10-HSL, is crucial for a comprehensive understanding of their immunomodulatory roles.
The Impact of 3-Oxo-C12-HSL on Neutrophil Apoptosis: A Model for O-C10-HSL
Extensive research has demonstrated that 3-oxo-C12-HSL, a key quorum-sensing molecule from P. aeruginosa, accelerates apoptosis in neutrophils. This effect is dose- and time-dependent and is mediated through a specific signaling cascade.
Quantitative Data on 3-Oxo-C12-HSL-Induced Neutrophil Apoptosis
The following table summarizes key quantitative findings from studies on the effect of 3-oxo-C12-HSL on neutrophil and macrophage viability and apoptosis. It is important to note that direct quantitative data for O-C10-HSL is not currently available in the literature.
| Parameter Measured | Cell Type | 3-Oxo-C12-HSL Concentration | Incubation Time | Observed Effect | Citation |
| Cell Viability | Neutrophils | 6 µM | Not specified | Onset of viability loss | [1] |
| Cell Viability | Macrophages | 12 µM | 2 hours | Significant loss of viability | [1] |
| Cell Viability | Macrophages | 50 µM | 1 hour | Viability decreased to <50% | [1] |
| Cell Viability | Macrophages | 50 µM | 6 hours | Viability decreased to nearly 10% | [1] |
Signaling Pathways of 3-Oxo-C12-HSL-Induced Neutrophil Apoptosis
The induction of neutrophil apoptosis by 3-oxo-C12-HSL involves a complex signaling pathway centered around calcium mobilization and mitochondrial dysfunction.[2]
The proposed signaling cascade is as follows:
-
Calcium Mobilization : 3-oxo-C12-HSL induces an increase in cytosolic Ca2+ levels, primarily by triggering its release from the endoplasmic reticulum via the inositol 1,4,5-triphosphate receptor (IP3R).[2]
-
Mitochondrial Calcium Uptake : The elevated cytosolic Ca2+ is taken up by the mitochondria through the mitochondrial calcium uniporter (MCU).[2]
-
Mitochondrial Dysfunction : The influx of Ca2+ into the mitochondria leads to mitochondrial membrane potential (MMP) depolarization, opening of the mitochondrial permeability transition pore (MPTP), and the generation of mitochondrial reactive oxygen species (mROS).[2]
-
Apoptosis Execution : These mitochondrial events culminate in the activation of the apoptotic cascade, characterized by the externalization of phosphatidylserine (PS) on the cell surface and the activation of executioner caspases.[1][2] Studies have confirmed the activation of both caspase-3 and caspase-8 in response to 3-oxo-C12-HSL.[1]
Caption: Experimental workflow for neutrophil isolation.
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for quantifying apoptosis by detecting the externalization of phosphatidylserine (PS) using Annexin V and assessing membrane integrity with PI.
Materials:
-
Isolated neutrophils
-
O-C10-HSL (and vehicle control)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (containing Ca2+)
-
Flow cytometer
Procedure:
-
Culture isolated neutrophils with the desired concentrations of O-C10-HSL or vehicle control for the specified time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Differentiate cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase Activity Assay
This assay measures the activity of specific caspases (e.g., caspase-3, -8) using a fluorogenic or colorimetric substrate.
Materials:
-
Isolated neutrophils treated with O-C10-HSL
-
Cell lysis buffer
-
Caspase-specific substrate (e.g., DEVD-pNA for caspase-3)
-
Reaction buffer
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
After treatment, lyse the neutrophils to release cellular contents.
-
Add the cell lysate to a microplate well containing the reaction buffer and the caspase-specific substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase activity.
Conclusion and Future Directions
The existing body of research strongly supports the role of P. aeruginosa quorum-sensing molecules, particularly 3-oxo-C12-HSL, in modulating host neutrophil apoptosis. The proposed mechanism involves a calcium-dependent mitochondrial pathway leading to caspase activation. While direct experimental evidence for the impact of O-C10-HSL on neutrophil apoptosis is currently lacking, its structural similarity to 3-oxo-C12-HSL suggests it may have similar, albeit potentially less potent, effects.
Future research should focus on directly investigating the dose- and time-dependent effects of O-C10-HSL on neutrophil apoptosis. Elucidating the specific signaling pathways, including the involvement of Bcl-2 family proteins, will be crucial. The experimental protocols provided in this guide offer a framework for conducting these essential studies. A deeper understanding of how different AHLs modulate neutrophil lifespan will provide valuable insights into the pathogenesis of P. aeruginosa infections and may uncover novel therapeutic targets for controlling inflammation and improving infection outcomes.
References
- 1. The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Natural Sources and Producers of 3-oxo-C10-HSL
This guide provides a comprehensive overview of the natural sources and producers of the quorum-sensing molecule N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL). It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, chemical biology, and infectious diseases. This document details the primary bacterial producers, quantitative production data, relevant signaling pathways, and experimental protocols for the extraction and quantification of 3-oxo-C10-HSL.
Introduction to 3-oxo-C10-HSL
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density. 3-oxo-C10-HSL is a specific AHL characterized by a 10-carbon acyl chain with a ketone group at the third carbon position. This molecule plays a crucial role in regulating various physiological processes in producing bacteria, including virulence factor production, biofilm formation, and motility.
Primary Natural Producers of 3-oxo-C10-HSL
The production of 3-oxo-C10-HSL has been identified in several species of Gram-negative bacteria, with the most well-documented producers belonging to the Vibrio genus.
Vibrio anguillarum
Vibrio anguillarum, a pathogenic bacterium that causes vibriosis in fish and other marine animals, is a significant producer of 3-oxo-C10-HSL. In this bacterium, the synthesis of 3-oxo-C10-HSL is directed by the LuxI-type synthase, VanI, and its corresponding LuxR-type receptor is VanR[1][2][3][4][5]. The VanI/VanR system is a key quorum-sensing circuit in V. anguillarum.
Vibrio alginolyticus
Vibrio alginolyticus, an opportunistic marine pathogen, is another notable producer of 3-oxo-C10-HSL. Studies have shown that 3-oxo-C10-HSL is one of the major AHLs produced by this species and is involved in the regulation of biofilm formation.
Other Potential Producers
While less definitively established as primary producers, the presence of 3-oxo-C10-HSL or its derivatives has been suggested in other bacterial genera, including:
-
Burkholderia : Some species within the Burkholderia genus are known to produce a wide range of AHLs, and while not always the primary signal, 3-oxo-C10-HSL has been detected in some strains[6].
-
Pseudomonas : While the major 3-oxo-AHL in Pseudomonas aeruginosa is 3-oxo-C12-HSL, the presence of other AHLs, including those with C10 acyl chains, has been reported in some contexts, though often at lower concentrations.
Quantitative Production of 3-oxo-C10-HSL
The concentration of 3-oxo-C10-HSL produced by bacteria can vary depending on the species, strain, growth conditions, and culture stage. The following table summarizes the available quantitative data for 3-oxo-C10-HSL production.
| Bacterial Species | Strain | Growth Conditions | Concentration (nM) | Reference |
| Vibrio anguillarum | NB10 | Stationary-phase culture | ~8.5 | Milton et al., 1997 |
Note: Quantitative data for 3-oxo-C10-HSL production in many bacterial species is still limited in the scientific literature.
Signaling Pathways Involving 3-oxo-C10-HSL
The biological activity of 3-oxo-C10-HSL is mediated through its interaction with a cognate LuxR-type transcriptional regulator. This binding event typically leads to the dimerization of the receptor, which then binds to specific DNA sequences known as lux boxes in the promoter regions of target genes, thereby activating or repressing their transcription.
The VanI/VanR System in Vibrio anguillarum
In Vibrio anguillarum, the VanI synthase produces 3-oxo-C10-HSL. As the bacterial population density increases, the extracellular concentration of 3-oxo-C10-HSL rises and the molecule diffuses back into the cells. Inside the cell, 3-oxo-C10-HSL binds to the VanR receptor. The VanR/3-oxo-C10-HSL complex then acts as a transcriptional activator, modulating the expression of genes involved in virulence and other physiological processes. A potential lux box-like sequence has been identified upstream of the vanI gene, suggesting a positive feedback loop for autoinducer synthesis[4].
Experimental Protocols
This section provides a general workflow for the extraction and quantification of 3-oxo-C10-HSL from bacterial cultures.
General Workflow for 3-oxo-C10-HSL Analysis
The analysis of 3-oxo-C10-HSL typically involves bacterial cultivation, extraction of the signal molecule from the culture supernatant, and subsequent quantification using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Detailed Methodologies
-
Inoculate a single colony of the bacterium of interest into a suitable liquid medium (e.g., Luria-Bertani broth supplemented with NaCl for marine bacteria).
-
Incubate the culture with shaking at the optimal temperature for the bacterium until it reaches the desired growth phase (typically stationary phase for maximal AHL production).
-
Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).
-
Carefully collect the cell-free supernatant for extraction.
Method A: Liquid-Liquid Extraction (LLE) [7]
-
Acidify the culture supernatant to pH 3-4 with a suitable acid (e.g., hydrochloric acid).
-
Perform a twofold extraction with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness using a rotary evaporator or a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., methanol or acetonitrile) for analysis.
Method B: Solid-Phase Extraction (SPE) [7][8][9]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified culture supernatant onto the cartridge.
-
Wash the cartridge with water to remove salts and polar impurities.
-
Elute the AHLs with methanol or acetonitrile.
-
Evaporate the eluate to dryness and reconstitute as described for LLE.
-
Chromatographic Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).
-
The gradient should be optimized to achieve good separation of 3-oxo-C10-HSL from other compounds in the extract.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Precursor Ion: The protonated molecule [M+H]⁺ of 3-oxo-C10-HSL (m/z 270.2).
-
Product Ions: Characteristic fragment ions for 3-oxo-C10-HSL, such as m/z 102.1 (corresponding to the homoserine lactone ring) and other specific fragments.
-
Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
-
Quantification:
-
Prepare a standard curve using a certified reference standard of 3-oxo-C10-HSL.
-
Spike samples with a known concentration of a stable isotope-labeled internal standard (e.g., d4-3-oxo-C10-HSL) to correct for matrix effects and variations in extraction efficiency.
-
Calculate the concentration of 3-oxo-C10-HSL in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
3-oxo-C10-HSL is an important quorum-sensing signal molecule primarily produced by bacteria of the Vibrio genus, with Vibrio anguillarum and Vibrio alginolyticus being the most prominent examples. Its production is tightly regulated and plays a key role in controlling virulence and other social behaviors in these bacteria. The experimental protocols outlined in this guide provide a robust framework for the reliable extraction and quantification of 3-oxo-C10-HSL from bacterial cultures, enabling further research into its biological functions and potential as a target for novel anti-infective strategies. Further investigation is warranted to identify and quantify 3-oxo-C10-HSL production in a wider range of bacterial species and to fully elucidate the regulatory networks it controls.
References
- 1. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Quorum sensing in Vibrio anguillarum: characterization of the vanI/vanR locus and identification of the autoinducer this compound | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of solid-phase extraction to enable enhanced detection of acyl homoserine lactones (AHLs) in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Pathways of N-(3-Oxodecanoyl)-L-homoserine lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the quorum sensing (QS) system of many Gram-negative bacteria. As a member of the N-acyl-homoserine lactone (AHL) family, it plays a crucial role in regulating gene expression related to virulence, biofilm formation, and secondary metabolite production. Understanding the stability and degradation of 3-oxo-C10-HSL is paramount for the development of novel anti-infective therapies that target bacterial communication, a field known as quorum quenching. This technical guide provides a comprehensive overview of the factors influencing 3-oxo-C10-HSL stability and its enzymatic and non-enzymatic degradation pathways.
Physicochemical Stability of this compound
The biological activity of 3-oxo-C10-HSL is intrinsically linked to its chemical stability, which is primarily influenced by pH and temperature. The core of its instability lies in the susceptibility of the lactone ring to hydrolysis.
pH-Dependent Degradation (Lactonolysis)
The primary non-enzymatic degradation pathway for 3-oxo-C10-HSL is the hydrolysis of the ester bond in the homoserine lactone ring, a process termed lactonolysis. This reaction is highly dependent on the pH of the surrounding medium.
-
Alkaline Conditions: Under alkaline conditions, the lactone ring is readily susceptible to nucleophilic attack by hydroxide ions, leading to the formation of the inactive, open-ring product, N-(3-Oxodecanoyl)-L-homoserine. This process is significantly accelerated at higher pH values.
-
Neutral Conditions: At a neutral pH, 3-oxo-C10-HSL exhibits moderate stability, with a reported half-life of approximately 10 hours in aqueous media.
-
Acidic Conditions: In acidic environments, the lactone ring is more stable and less prone to hydrolysis. Furthermore, the hydrolysis reaction is reversible under acidic conditions, meaning the open-ring form can re-cyclize to the active lactone.
The stability of AHLs is also influenced by the length of their acyl side chain. Generally, AHLs with longer acyl chains, such as 3-oxo-C10-HSL, are more stable than those with shorter chains.
Temperature-Dependent Degradation
Temperature is another critical factor affecting the stability of 3-oxo-C10-HSL. Increased temperatures accelerate the rate of lactonolysis. The rate of hydrolysis is significantly greater at 37°C compared to 22°C. This has important implications for both in vitro experiments and in vivo environments.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of N-acyl-homoserine lactones. While specific kinetic data for 3-oxo-C10-HSL is limited in the literature, the provided data for related AHLs illustrates the general trends.
Table 1: pH-Dependent Stability of N-Acyl-Homoserine Lactones
| N-Acyl-Homoserine Lactone | pH | Condition | Observation | Reference |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Neutral | Aqueous Media | Half-life of approximately 10 hours. | |
| N-Butanoyl-L-homoserine lactone (C4-HSL) & 3-oxo-C12-HSL | >7.5 (Alkaline) | Bacterial culture supernatant | Significant degradation observed. | |
| Homoserine lactone (HSL) | <1 to 2 | Aqueous solution | Lactone ring is largely open. | |
| N-Propionyl-HSL (C3-HSL) | 6 | Aqueous solution | Approximately 30% of the lactone ring remains intact. | |
| N-Propionyl-HSL (C3-HSL) | 7 | Aqueous solution | Complete ring opening observed. |
Table 2: Temperature-Dependent Stability of N-Acyl-Homoserine Lactones
| N-Acyl-Homoserine Lactone | Temperature | Observation | Reference |
| Various AHLs | 22°C vs 37°C | Rate of hydrolysis is much greater at 37°C. |
Enzymatic Degradation Pathways
In nature, the primary mechanism for the inactivation of 3-oxo-C10-HSL is through enzymatic degradation by a variety of organisms. These enzymes, often referred to as "quorum quenching" enzymes, fall into two main categories based on their mode of action.
AHL Lactonases
AHL lactonases (EC 3.1.1.81) catalyze the hydrolysis of the ester bond in the homoserine lactone ring, yielding the corresponding N-acyl-L-homoserine. This is the most common enzymatic degradation pathway. The reaction is analogous to the chemical hydrolysis that occurs at alkaline pH. This inactivation is reversible under acidic conditions.
AHL Acylases
AHL acylases (or amidohydrolases) cleave the amide bond linking the acyl side chain to the homoserine lactone ring. This reaction produces L-homoserine lactone and the corresponding fatty acid (3-oxodecanoic acid). This mode of degradation is irreversible.
Caption: Non-enzymatic degradation of 3-oxo-C10-HSL.
Caption: Enzymatic degradation pathways of 3-oxo-C10-HSL.
Signaling Pathways Involving this compound
3-oxo-C10-HSL is a primary signaling molecule in the las quorum sensing system of Pseudomonas aeruginosa.
-
Synthesis: The LuxI-type synthase, LasI, synthesizes 3-oxo-C10-HSL.
-
Accumulation: As the bacterial population density increases, 3-oxo-C10-HSL accumulates in the extracellular environment.
-
Binding and Activation: Once a threshold concentration is reached, 3-oxo-C10-HSL diffuses back into the bacterial cells and binds to the cytoplasmic receptor protein, LasR, a LuxR-type transcriptional regulator.
-
Dimerization and DNA Binding: The 3-oxo-C10-HSL/LasR complex dimerizes and binds to specific DNA sequences known as las boxes, located in the promoter regions of target genes.
-
Gene Expression: This binding event activates the transcription of a wide array of genes, including those encoding for virulence factors (e.g., elastase, alkaline protease, exotoxin A), biofilm formation components, and the lasI gene itself, creating a positive feedback loop.
Beyond its role in bacterial communication, 3-oxo-C10-HSL can also interact with and modulate host eukaryotic cell signaling pathways, including the induction of apoptosis and the modulation of immune responses.
Caption: The Las quorum sensing signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 3-oxo-C10-HSL degradation.
Protocol 1: Determination of AHL Lactonase Activity
Objective: To determine the ability of a bacterial isolate or purified enzyme to degrade 3-oxo-C10-HSL via lactonase activity.
Materials:
-
Bacterial culture or purified enzyme solution
-
This compound (3-oxo-C10-HSL) stock solution (e.g., 10 mM in DMSO)
-
Luria-Bertani (LB) broth or appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) or Chromobacterium violaceum CV026)
-
Microtiter plates (96-well)
-
Incubator
-
Plate reader (for quantitative assays)
Procedure:
-
Preparation of Reaction Mixtures:
-
In a microcentrifuge tube, combine 90 µL of bacterial supernatant or purified enzyme solution with 10 µL of a 100 µM 3-oxo-C10-HSL solution (final concentration 10 µM).
-
For a negative control, use heat-inactivated enzyme or sterile broth/buffer instead of the active enzyme solution.
-
Incubate the reaction mixtures at the desired temperature (e.g., 30°C or 37°C) for a specific time course (e.g., 0, 1, 2, 4, 6 hours).
-
-
Termination of Reaction:
-
Stop the enzymatic reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of acidified ethyl acetate to extract the remaining AHL.
-
-
Quantification of Residual AHL using a Biosensor:
-
Plate-based Assay (A. tumefaciens):
-
Grow the A. tumefaciens biosensor overnight in LB broth with appropriate antibiotics.
-
In a 96-well plate, add 100 µL of the biosensor culture to each well.
-
Add 10 µL of the heat-inactivated reaction mixture (or the dried and reconstituted ethyl acetate extract) to the wells.
-
Incubate the plate at 30°C for 24-48 hours.
-
Measure the reporter gene expression (e.g., β-galactosidase activity using ONPG or luminescence).
-
-
Agar Overlay Assay (C. violaceum):
-
Spread an overnight culture of C. violaceum CV026 on an LB agar plate.
-
Spot 5-10 µL of the reaction mixtures onto the agar surface.
-
Incubate the plate at 30°C for 24-48 hours.
-
The absence of purple pigment (violacein) around the spot indicates the degradation of 3-oxo-C10-HSL.
-
-
-
Data Analysis:
-
Calculate the percentage of 3-oxo-C10-HSL degradation by comparing the signal from the experimental samples to the negative control.
-
Protocol 2: Determination of AHL Acylase Activity
Objective: To determine the ability of a bacterial isolate or purified enzyme to degrade 3-oxo-C10-HSL via acylase activity.
Materials:
-
Same as Protocol 1, with the addition of:
-
HPLC-MS/MS system
Procedure:
-
Enzymatic Reaction:
-
Follow the same procedure for setting up and incubating the reaction mixtures as in Protocol 1.
-
-
Detection of Degradation Products by HPLC-MS/MS:
-
Terminate the reaction by adding an equal volume of acetonitrile to precipitate the enzyme.
-
Centrifuge the mixture to pellet the precipitate and transfer the supernatant to an HPLC vial.
-
Analyze the sample by reverse-phase HPLC coupled with mass spectrometry.
-
Monitor for the disappearance of the parent 3-oxo-C10-HSL mass peak and the appearance of the mass peaks corresponding to L-homoserine lactone and 3-oxodecanoic acid.
-
-
Data Analysis:
-
Quantify the amount of product formation or substrate depletion by creating a standard curve with known concentrations of the analytes.
-
Protocol 3: Quantification of 3-oxo-C10-HSL by HPLC-MS/MS
Objective: To accurately quantify the concentration of 3-oxo-C10-HSL in a sample.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Formic acid
-
Water (HPLC grade)
-
3-oxo-C10-HSL standard
-
Internal standard (optional, e.g., a deuterated AHL analog)
Procedure:
-
Sample Preparation:
-
Extract AHLs from the sample (e.g., bacterial supernatant) with an equal volume of acidified ethyl acetate (0.1% acetic acid).
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase (e.g., 50% acetonitrile in water).
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analytes using a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detect the parent and daughter ions of 3-oxo-C10-HSL using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Create a standard curve by analyzing known concentrations of the 3-oxo-C10-HSL standard.
-
Quantify the concentration of 3-oxo-C10-HSL in the sample by comparing its peak area to the standard curve.
-
Caption: Experimental workflow for studying AHL degradation.
Conclusion
The stability and degradation of this compound are critical factors that govern its biological activity as a quorum sensing signal. Its susceptibility to pH and temperature-mediated hydrolysis, as well as enzymatic inactivation by lactonases and acylases, presents multiple avenues for the development of quorum quenching strategies. A thorough understanding of these degradation pathways, coupled with robust experimental methodologies for their study, is essential for researchers and drug development professionals aiming to disrupt bacterial communication and mitigate virulence. The protocols and data presented in this guide serve as a valuable resource for advancing research in this promising field of anti-infective therapy.
Methodological & Application
Application Notes and Protocols for the Detection of N-(3-Oxodecanoyl)-L-homoserine lactone by Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the quorum-sensing (QS) systems of various Gram-negative bacteria. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. The detection and quantification of 3-oxo-C10-HSL are crucial for understanding bacterial pathogenesis, biofilm formation, and for the development of novel anti-infective therapies that target quorum sensing, known as quorum quenching. Thin-layer chromatography (TLC) coupled with a sensitive bacterial biosensor provides a robust and cost-effective method for the detection and semi-quantitative analysis of 3-oxo-C10-HSL and other N-acyl-homoserine lactones (AHLs).
These application notes provide a detailed protocol for the detection of 3-oxo-C10-HSL using reversed-phase TLC with an Agrobacterium tumefaciens-based biosensor overlay.
Signaling Pathway
The detection of 3-oxo-C10-HSL is fundamental to understanding quorum sensing. Below is a diagram illustrating a typical AHL-mediated quorum-sensing pathway. In this system, a LuxI-type synthase produces the AHL signal molecule (e.g., 3-oxo-C10-HSL). As the bacterial population density increases, the AHL concentration surpasses a threshold, leading to its binding with a LuxR-type transcriptional regulator. This complex then modulates the expression of target genes, often including those responsible for virulence factor production and biofilm formation.
Caption: Quorum-sensing signaling pathway involving 3-oxo-C10-HSL.
Experimental Protocols
Extraction of this compound from Bacterial Culture
This protocol describes the extraction of AHLs from a bacterial culture supernatant.
Materials:
-
Bacterial culture grown to the desired cell density
-
Ethyl acetate (acidified with 0.1% formic acid)
-
50 ml centrifuge tubes
-
Centrifuge
-
Rotary evaporator or nitrogen stream
-
Methanol
Procedure:
-
Centrifuge the bacterial culture (e.g., 50 ml) at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully transfer the supernatant to a clean flask.
-
Extract the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the ethyl acetate fractions and dry them using a rotary evaporator or under a gentle stream of nitrogen.
-
Resuspend the dried extract in a small volume of methanol (e.g., 100-200 µl) for TLC analysis.
Thin-Layer Chromatography (TLC)
This protocol outlines the separation of extracted AHLs using C18 reversed-phase TLC.
Materials:
-
C18 reversed-phase TLC plates (e.g., Merck RP-18 F254s)[1][2]
-
Methanol
-
Deionized water
-
TLC developing tank
-
Capillary tubes for spotting
-
This compound standard
Procedure:
-
Prepare the mobile phase: 60% (v/v) methanol in water.[3]
-
Pour the mobile phase into the TLC developing tank and allow it to equilibrate for at least 30 minutes.
-
Using a capillary tube, carefully spot 2-5 µl of the extracted sample and the 3-oxo-C10-HSL standard onto the TLC plate, about 1 cm from the bottom.
-
Allow the spots to dry completely.
-
Place the TLC plate in the developing tank and allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
Remove the plate from the tank and allow it to air dry completely in a fume hood.
Bioassay for AHL Detection
This protocol uses a biosensor strain of Agrobacterium tumefaciens to visualize the separated AHLs on the TLC plate. The biosensor typically contains a lacZ reporter gene fused to an AHL-inducible promoter.
Materials:
-
Agrobacterium tumefaciens biosensor strain (e.g., NTL4(pZLR4))
-
Luria-Bertani (LB) agar and broth
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
Sterile container for incubation
Procedure:
-
Prepare an overnight culture of the A. tumefaciens biosensor strain in LB broth at 28-30°C.
-
Prepare a molten LB agar overlay (e.g., 0.8-1.2% agar) and cool it to approximately 45-50°C.
-
Add the overnight culture of the biosensor strain and X-Gal (to a final concentration of 60 µg/ml) to the molten agar and mix gently but thoroughly.[4]
-
Immediately pour the agar mixture evenly over the developed and dried TLC plate.[1][2]
-
Allow the agar to solidify completely.
-
Incubate the plate in a sealed, sterile container at 28-30°C for 24-48 hours.[1][2]
-
The presence of AHLs will be indicated by the appearance of blue spots, resulting from the hydrolysis of X-Gal by β-galactosidase produced by the biosensor.
Experimental Workflow
The following diagram illustrates the complete experimental workflow for the detection of 3-oxo-C10-HSL using TLC.
Caption: Experimental workflow for TLC-based detection of 3-oxo-C10-HSL.
Data Presentation
The following table summarizes the chromatographic data for this compound and related compounds on a C18 reversed-phase TLC plate developed with a 60:40 (v/v) methanol/water mobile phase. The Rf value is a key parameter for the tentative identification of the compound.
| Compound | Acyl Chain Length | Substitution | Rf Value |
| N-(3-Oxohexanoyl)-L-homoserine lactone | C6 | 3-oxo | 0.65 |
| N-(3-Oxooctanoyl)-L-homoserine lactone | C8 | 3-oxo | 0.51 |
| This compound | C10 | 3-oxo | 0.36 |
| N-(3-Oxododecanoyl)-L-homoserine lactone | C12 | 3-oxo | 0.23 |
Data adapted from Shaw et al., 1997. The intensity of the response from the bioassay is proportional to the amount of the signal molecule chromatographed.[5]
Conclusion
The combination of reversed-phase thin-layer chromatography and a sensitive bacterial biosensor overlay provides an effective and accessible method for the detection of this compound. This technique is well-suited for screening bacterial extracts for the presence of various AHLs and can be used for semi-quantitative analysis. The protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the fields of microbiology, drug discovery, and chemical ecology. For unambiguous identification and precise quantification, further analysis by mass spectrometry is recommended.[3][6]
References
- 1. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
Application Notes and Protocols for In Vitro Assays of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in the quorum sensing (QS) system of many Gram-negative bacteria. QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression in response to population density. In pathogens like Pseudomonas aeruginosa, QS systems, including the las and rhl systems, regulate the expression of virulence factors and biofilm formation. The las system, which is homologous to the system that would respond to 3-oxo-C10-HSL, utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) to activate its transcriptional regulator, LasR. This activation leads to the expression of genes involved in pathogenesis. Due to its central role in virulence, the 3-oxo-C10-HSL signaling pathway is a prime target for the development of novel anti-infective agents. This document provides detailed protocols for in vitro assays designed to quantify the activity of 3-oxo-C10-HSL and to screen for potential inhibitors of this signaling pathway.
Signaling Pathway Overview
The canonical signaling pathway for N-acyl homoserine lactones (AHLs) like 3-oxo-C10-HSL involves the binding of the AHL to a cytoplasmic receptor protein of the LuxR family (e.g., LasR in P. aeruginosa). This binding event induces a conformational change in the protein, promoting its dimerization and subsequent binding to specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes. This binding activates the transcription of these genes, leading to a coordinated physiological response.
Caption: Generalized N-Acyl Homoserine Lactone Signaling Pathway.
Quantitative Data Summary
The following tables summarize key quantitative parameters for common in vitro assays used to measure 3-oxo-C10-HSL activity. These values are indicative and can vary based on specific experimental conditions.
Table 1: Performance of Common Reporter Strains for AHL Detection
| Reporter Strain | Reporter Gene | Detected AHLs | Typical Concentration Range | Reference |
| Escherichia coli MT102 (pJBA132) | gfp | Short-chain AHLs | 1 nM - 100 nM | [1][2] |
| Chromobacterium violaceum CV026 | Violacein pigment | Short to medium-chain AHLs | Qualitative to semi-quantitative | [1] |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | lacZ (β-galactosidase) | Broad range of AHLs | 100 nM - 300 nM (colorimetric) | [3] |
| Escherichia coli JM109 (pSB1075) | luxCDABE | Long-chain AHLs | Dose-dependent light production | [4][5] |
Table 2: Inhibitory Concentrations (IC50) of Known Quorum Sensing Inhibitors
| Compound | Target Pathway | Assay System | IC50 / % Inhibition | Reference |
| Synthetic Analog no. 10 | Biofilm Formation & Virulence | P. aeruginosa PAO1 | ~66% inhibition of pyocyanin at 200 µM | [6] |
| Baicalein | LasR Affinity | Immobilized LasR column | Binds to LasR, potential inhibitor | [7] |
| Curcumin | AHL Production | P. aeruginosa PAO1 with reporter | Significant reduction at sub-MIC concentrations | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Biosensor Assay using E. coli MT102 (GFP-based)
This protocol describes the use of a green fluorescent protein (GFP)-based biosensor to quantify the activity of 3-oxo-C10-HSL.[1][2] The biosensor strain, E. coli MT102 carrying plasmid pJBA132, expresses an unstable variant of GFP in response to the presence of short to medium-chain AHLs.
Materials:
-
E. coli MT102 (pJBA132) biosensor strain
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic for plasmid maintenance (e.g., ampicillin)
-
This compound (3-oxo-C10-HSL) stock solution
-
Test compounds (for inhibition assays)
-
96-well black, clear-bottom microtiter plates
-
Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~515 nm)
-
Spectrophotometer for measuring optical density (OD600)
Procedure:
-
Inoculum Preparation: Inoculate a single colony of E. coli MT102 (pJBA132) into 5 mL of LB medium containing the appropriate antibiotic. Incubate overnight at 30°C with shaking.
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB medium with antibiotic. Incubate at 30°C with shaking until the culture reaches an early-to-mid logarithmic phase (OD600 of approximately 0.2-0.3).
-
Assay Setup:
-
In a 96-well microtiter plate, add 180 µL of the sub-cultured biosensor to each well.
-
For a standard curve, add 20 µL of 3-oxo-C10-HSL dilutions to achieve final concentrations ranging from 0 to 1 µM.
-
For inhibitor screening, add 10 µL of the test compound at various concentrations and 10 µL of 3-oxo-C10-HSL at a fixed concentration (e.g., its EC50 value).
-
Include appropriate controls: media only, biosensor only, and biosensor with the highest concentration of solvent used for test compounds.
-
-
Incubation: Incubate the microtiter plate at 30°C for 4-6 hours.
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) to assess bacterial growth.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 515 nm).
-
-
Data Analysis:
-
Normalize the fluorescence signal by dividing it by the OD600 value to account for differences in cell density.
-
Plot the normalized fluorescence against the concentration of 3-oxo-C10-HSL to generate a dose-response curve.
-
For inhibition assays, calculate the percentage of inhibition relative to the control (with 3-oxo-C10-HSL but without inhibitor).
-
Caption: Workflow for a GFP-based whole-cell biosensor assay.
Protocol 2: Cell-Free Biosensor Assay
A cell-free assay offers a more rapid method for detecting AHLs by eliminating the need for cell growth during the assay.[3] This protocol is adapted from a system using a lysate of Agrobacterium tumefaciens NTL4, which expresses β-galactosidase in response to AHLs.
Materials:
-
Agrobacterium tumefaciens NTL4(pCF218)(pCF372)
-
Growth medium (e.g., AT medium)
-
Lysis buffer (e.g., containing lysozyme, DNase, and protease inhibitors)
-
This compound (3-oxo-C10-HSL) stock solution
-
β-galactosidase substrate (e.g., ONPG or a chemiluminescent substrate like Beta-Glo)
-
96-well microtiter plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Preparation of Cell Lysate:
-
Grow a large culture of A. tumefaciens NTL4 to the late logarithmic phase.
-
Harvest the cells by centrifugation and wash with a suitable buffer.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or enzymatic digestion).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
The cell-free extract can be aliquoted and stored at -80°C for future use.[3]
-
-
Assay Setup:
-
In a 96-well plate, add a defined amount of the cell-free extract to each well.
-
Add 3-oxo-C10-HSL dilutions or test compounds as described in Protocol 1.
-
Incubate the plate at 30°C for 1-3 hours to allow for the AHL-dependent transcription and translation of β-galactosidase.
-
-
Detection:
-
Add the β-galactosidase substrate to each well.
-
Incubate at 37°C until a color change or luminescent signal develops.
-
Measure the absorbance (e.g., at 420 nm for ONPG) or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no AHL).
-
Plot the signal against the concentration of 3-oxo-C10-HSL to generate a dose-response curve.
-
Calculate the percentage of inhibition for screening assays.
-
Caption: Workflow for a cell-free biosensor assay.
Conclusion
The in vitro assays described provide robust and adaptable platforms for the study of 3-oxo-C10-HSL activity and the discovery of novel quorum sensing inhibitors. Whole-cell biosensors offer a physiologically relevant system, while cell-free assays provide a more rapid and controlled environment for high-throughput screening. The choice of assay will depend on the specific research question, available resources, and desired throughput. Careful optimization of assay conditions and appropriate data normalization are critical for obtaining reliable and reproducible results.
References
- 1. gfp-Based N-Acyl Homoserine-Lactone Sensor Systems for Detection of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. Development and Characterization of LasR Immobilized Monolithic Column for Screening Active Ingredients as Quorum Sensing Inhibitors Against P. aeruginosa in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying N-(3-Oxodecanoyl)-L-homoserine lactone in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of N-(3-Oxodecanoyl)-L-homoserine lactone (OOHL), a key quorum-sensing molecule produced by Pseudomonas aeruginosa, on mammalian cells in culture. OOHL has been shown to modulate host immune responses and induce apoptosis in various cell types, making it a molecule of interest for research in infectious diseases, immunology, and oncology.
Data Presentation: Quantitative Parameters for OOHL Treatment
The following tables summarize key quantitative data from published studies, providing a starting point for experimental design.
Table 1: Effective Concentrations and Incubation Times of OOHL for Various Cellular Assays
| Cell Line/Type | Assay | OOHL Concentration (µM) | Incubation Time | Outcome |
| Mouse Embryonic Fibroblasts | Apoptosis (Caspase-3/7 activation) | 100 | 2 hours | Induction of apoptosis |
| Bone Marrow-Derived Macrophages | Apoptosis | 12 - 50 | Not Specified | Induction of apoptosis |
| Macrophages | NF-κB Activation | 25 | Not Specified | Disruption of NF-κB activation |
| Human Bronchial Epithelial Cells | IL-8 Production | Not Specified | Not Specified | Potent induction of IL-8 |
| Various Cancer Cell Lines | Cytotoxicity (IC50) | 10 - 50 | 24 - 72 hours | Varies depending on cell line |
Table 2: Reported IC50 Values of OOHL in Cancer Cell Lines
| Cancer Cell Line | IC50 Value (µM) | Incubation Time | Assay |
| HTB-26 (Breast Cancer) | 10 - 50 | Not Specified | Cytotoxicity Assay |
| PC-3 (Prostate Cancer) | 10 - 50 | Not Specified | Cytotoxicity Assay |
| HepG2 (Hepatocellular Carcinoma) | 10 - 50 | Not Specified | Cytotoxicity Assay |
| HCT116 (Colorectal Cancer) | ~22.4 | Not Specified | Cytotoxicity Assay |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of OOHL on cell culture are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of OOHL on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3]
Materials:
-
This compound (OOHL)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
OOHL Treatment:
-
Prepare serial dilutions of OOHL in complete culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 200 µM).
-
Remove the medium from the wells and replace it with 100 µL of the OOHL-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve OOHL, e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Plot the percentage of viability against the OOHL concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[4][5][6][7]
Materials:
-
OOHL-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells with OOHL as described in Protocol 1.
-
After the desired incubation time, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
-
Cell Washing:
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use FITC signal detector for Annexin V-FITC (early apoptosis) and a phycoerythrin emission signal detector for PI (late apoptosis/necrosis).
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.[8][9][10][11][12]
Materials:
-
OOHL-treated and control cells
-
Caspase-Glo® 3/7 Assay Kit or similar
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with OOHL as described in Protocol 1.
-
-
Assay Reagent Addition:
-
After the incubation period, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Gently mix the contents of the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each sample using a luminometer.
-
-
Data Analysis:
-
Calculate the fold change in caspase-3/7 activity in OOHL-treated cells compared to the vehicle control.
-
Protocol 4: Cytokine Expression Analysis by ELISA
This protocol is for quantifying the concentration of specific pro- and anti-inflammatory cytokines in the cell culture supernatant following OOHL treatment.[13][14][15][16][17]
Materials:
-
Supernatants from OOHL-treated and control cells
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-8, IL-10, TNF-α)
-
Wash buffer
-
Assay diluent
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Sample Collection:
-
After treating cells with OOHL for the desired time, collect the culture supernatant and centrifuge to remove any cells or debris.
-
Store the supernatant at -80°C until use.
-
-
ELISA Protocol:
-
Follow the manufacturer's instructions for the specific ELISA kit. A general workflow is as follows:
-
Coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction with the stop solution.
-
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of the cytokine in each sample by interpolating from the standard curve.
-
Compare the cytokine concentrations in the supernatants of OOHL-treated cells to the control cells.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. broadpharm.com [broadpharm.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Caspase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Caspase activity assays [protocols.io]
- 13. Sequential ELISA to profile multiple cytokines from small volumes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. bowdish.ca [bowdish.ca]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Application Notes and Protocols: N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. As a member of the N-acyl-homoserine lactone (AHL) family, 3-oxo-C10-HSL plays a critical role in regulating various physiological processes in Gram-negative bacteria, including biofilm formation, virulence factor production, and motility. Its influence extends beyond inter-bacterial communication, as it has also been shown to modulate host immune responses. These multifaceted roles make 3-oxo-C10-HSL a significant subject of study in microbiology, with applications ranging from understanding fundamental bacterial processes to developing novel anti-infective strategies through quorum quenching (QQ).
Applications in Microbiology Research
The study of 3-oxo-C10-HSL has significant implications across various fields of microbiology:
-
Quorum Sensing Research: As a canonical AHL molecule, 3-oxo-C10-HSL is instrumental in elucidating the molecular mechanisms of QS signaling pathways. It is used to study the activation of transcriptional regulators (e.g., LuxR-type proteins) and the subsequent downstream gene expression cascades that control collective bacterial behaviors.
-
Biofilm Formation and Control: 3-oxo-C10-HSL is a key regulator of biofilm development in several bacterial species. Research in this area focuses on understanding how this molecule influences the transition from planktonic to sessile lifestyles, the production of extracellular polymeric substances (EPS), and the structural integrity of biofilms. Consequently, it is a primary target for developing anti-biofilm strategies.
-
Virulence Factor Regulation: The expression of numerous virulence factors, such as proteases, elastases, and toxins, is under the control of 3-oxo-C10-HSL-mediated QS. Studying these regulatory networks provides insights into bacterial pathogenesis and offers potential targets for anti-virulence therapies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for antibiotic resistance.
-
Host-Pathogen Interactions: 3-oxo-C10-HSL can modulate the host immune response, for instance, by influencing the production of pro- and anti-inflammatory cytokines in macrophages.[1] Understanding these interactions is crucial for comprehending the establishment and progression of chronic infections.
-
Quorum Quenching and Drug Development: The targeted disruption of 3-oxo-C10-HSL signaling, a strategy known as quorum quenching, is a promising avenue for the development of novel antimicrobial agents. This can be achieved by inhibiting its synthesis, degrading the molecule using enzymes (e.g., lactonases, acylases), or blocking its interaction with its receptor.
Quantitative Data Summary
The following tables summarize quantitative data regarding the effects of 3-oxo-C10-HSL in various microbiological assays.
Table 1: Concentration-Dependent Effects of 3-oxo-C10-HSL on Biofilm Formation in Vibrio alginolyticus
| 3-oxo-C10-HSL Concentration (µM) | Effect on Biofilm Formation | Temperature (°C) | Reference |
| 1, 2, 5 | No significant effect | 16 and 28 | [2] |
| 10, 20 | Induction or enhancement | 16 and 28 | [2] |
| 40, 100 | No significant improvement or inhibition | 16 and 28 | [2] |
Table 2: Effects of 3-oxo-C10-HSL on Inflammatory Cytokine Expression in LPS-stimulated RAW264.7 Macrophages
| 3-oxo-C10-HSL Concentration (µmol/L) | Target Gene/Protein | Effect | Reference |
| 25 | IL-6, IL-1β, TNF-α, MCP-1 mRNA | Decreased expression (dose-dependent) | [3] |
| 25 | IL-6, TNF-α protein | Decreased levels (dose-dependent) | [3] |
| 25 | NF-κBp65 phosphorylation | Inhibition | [3] |
Experimental Protocols
Protocol 1: Biofilm Formation Assay using Crystal Violet Staining
This protocol is used to quantify the effect of 3-oxo-C10-HSL on bacterial biofilm formation in a 96-well microtiter plate.
Materials:
-
Bacterial strain of interest (e.g., Vibrio alginolyticus, Pseudomonas aeruginosa)
-
Appropriate liquid growth medium (e.g., Luria-Bertani broth)
-
This compound (3-oxo-C10-HSL) stock solution (in a suitable solvent like DMSO)
-
Solvent control (e.g., DMSO)
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS) or sterile water
-
Plate reader capable of measuring absorbance at 590 nm
Procedure:
-
Preparation of Bacterial Inoculum: a. Grow an overnight culture of the bacterial strain at the appropriate temperature with shaking. b. Dilute the overnight culture 1:100 in fresh growth medium.
-
Treatment Application: a. In the wells of a 96-well plate, add 200 µL of the diluted bacterial culture. b. Add different final concentrations of 3-oxo-C10-HSL (e.g., 1, 5, 10, 20, 40, 100 µM) to the respective wells.[2] c. Include a solvent control (e-g., DMSO) at the same concentration used for the highest 3-oxo-C10-HSL concentration.[2] d. Include a negative control with sterile medium only.
-
Incubation: a. Cover the plate and incubate under static conditions for a specified period (e.g., 36 hours) at the desired temperature (e.g., 16°C or 28°C).[2]
-
Crystal Violet Staining: a. Carefully discard the planktonic culture from the wells by inverting the plate. b. Gently wash the wells twice with 200 µL of PBS or sterile water to remove non-adherent cells. c. Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[4] d. Remove the crystal violet solution and wash the wells four times with sterile water.[4]
-
Quantification: a. Air dry the plate. b. Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well. c. Incubate for 10-15 minutes at room temperature. d. Measure the absorbance at 590 nm using a plate reader.[4]
Protocol 2: Quantification of 3-oxo-C10-HSL using a Biosensor Strain
This protocol describes the use of a bacterial biosensor to detect and quantify the amount of 3-oxo-C10-HSL in a sample. Agrobacterium tumefaciens NTL4(pZLR4) is a commonly used biosensor that can detect a broad range of AHLs.
Materials:
-
Biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4))
-
Appropriate growth medium for the biosensor (e.g., AT minimal medium)
-
X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) solution
-
Bacterial culture supernatant or extract to be tested
-
Synthetic 3-oxo-C10-HSL standard solutions of known concentrations
-
96-well microtiter plate
-
Spectrophotometer or plate reader for measuring β-galactosidase activity (e.g., at 420 nm for ONPG assay)
Procedure:
-
Preparation of Biosensor Culture: a. Grow an overnight culture of the biosensor strain in the appropriate medium with selective antibiotics. b. Dilute the overnight culture to a specific OD600 (e.g., 0.1) in fresh medium.
-
Assay Setup: a. In a 96-well plate, add a fixed volume of the diluted biosensor culture to each well. b. Add the experimental samples (e.g., culture supernatants) to the wells. c. For quantification, create a standard curve by adding serial dilutions of synthetic 3-oxo-C10-HSL to a set of wells. d. Include a negative control with sterile medium or extraction solvent.
-
Incubation: a. Incubate the plate at the optimal temperature for the biosensor (e.g., 30°C) for a sufficient period to allow for reporter gene expression (e.g., 4-6 hours).
-
Detection of Reporter Activity: a. If using a plate-based assay with X-Gal incorporated into the agar, observe the development of blue color. The intensity of the color is proportional to the AHL concentration. b. For a quantitative liquid assay (e.g., using ONPG), lyse the cells and measure β-galactosidase activity according to standard protocols.
-
Quantification: a. Measure the reporter signal for each sample and standard. b. Plot the signal from the standards against their known concentrations to generate a standard curve. c. Determine the concentration of 3-oxo-C10-HSL in the experimental samples by interpolating their signal on the standard curve.
Visualizations
Signaling Pathway
Caption: Quorum sensing signaling pathway involving 3-oxo-C10-HSL.
Experimental Workflow
Caption: Workflow for the crystal violet biofilm formation assay.
Quorum Quenching Strategies
Caption: Overview of quorum quenching strategies targeting AHL-mediated signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal violet staining protocol | Abcam [abcam.com]
Application Notes and Protocols: N-(3-Oxodecanoyl)-L-homoserine lactone as a Quorum Sensing Inhibitor Screening Target
Publication ID: ANP-2025-11-QS Version: 1.0 For Research Use Only.
Introduction
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process relies on the production, detection, and response to small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers. The QS system in pathogens like Pseudomonas aeruginosa regulates the expression of virulence factors and biofilm formation, making it an attractive target for developing novel anti-infective therapies.[1][2][3]
N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) is an AHL molecule utilized by several bacterial species, including Pseudomonas putida and Yersinia pestis, to control gene expression.[2] Due to structural similarities with other critical AHLs, such as the 3-oxo-C12-HSL used by P. aeruginosa's LasR receptor, 3-oxo-C10-HSL can serve as a valuable tool and target for screening libraries of compounds to identify novel quorum sensing inhibitors (QSIs). These inhibitors often act as antagonists, competing with the native AHL for binding to the LuxR-type transcriptional regulator, thereby preventing the activation of downstream virulence genes.
These application notes provide a comprehensive overview and detailed protocols for utilizing 3-oxo-C10-HSL as a target in screening assays designed to discover and characterize novel QSIs.
Principle of Quorum Sensing and Inhibition
AHL-mediated quorum sensing systems typically consist of a LuxI-family synthase, which produces the AHL signal, and a LuxR-family transcriptional regulator, which binds the AHL. At low cell densities, the AHL concentration is minimal. As the bacterial population grows, the AHL concentration surpasses a threshold, leading to its binding with the LuxR-type receptor. This activated complex then dimerizes and binds to specific DNA promoter sequences, activating the transcription of target genes, including those for virulence factors and biofilm formation.[1][2]
Screening for QSIs using 3-oxo-C10-HSL is based on the principle of competitive antagonism. The assay system is supplied with an external source of 3-oxo-C10-HSL to activate a cognate LuxR-type receptor. Test compounds are then screened for their ability to disrupt this activation. Inhibition can be measured by a decrease in the signal from a reporter gene (e.g., luciferase or GFP) fused to a QS-controlled promoter.
Application Notes
Target System Selection
The choice of a screening platform is critical for identifying potent QSI candidates.
-
Whole-Cell Biosensors: Genetically engineered bacterial strains are commonly used for high-throughput screening (HTS).[2] These biosensors typically contain a LuxR-family receptor and a reporter gene (e.g., luxCDABE for bioluminescence or gfp for fluorescence) under the control of a QS-inducible promoter.[3][4] An ideal biosensor is one that does not produce its own AHL, allowing for precise control of activation with exogenously added 3-oxo-C10-HSL.
-
Cell-Free Assays: These assays, such as those based on receptor-ligand binding, can reduce the number of false positives that arise from compound toxicity or membrane impermeability in whole-cell systems.[5] However, they may fail to identify compounds that require metabolic activation.
Screening Workflow
A typical screening campaign follows a multi-step process to identify and validate candidate inhibitors. This workflow ensures that hits from the primary screen are robustly characterized before proceeding to more complex models.
Experimental Protocols
Protocol 1: Primary High-Throughput Screen with a Bioluminescent Reporter
This protocol describes a primary screen for inhibitors of 3-oxo-C10-HSL-mediated QS using an E. coli whole-cell biosensor. The biosensor constitutively expresses a LuxR-type receptor (e.g., LasR) and contains a luxCDABE reporter cassette downstream of a QS-inducible promoter (e.g., PlasB).[3]
Materials:
-
E. coli biosensor strain
-
Luria-Bertani (LB) broth
-
3-oxo-C10-HSL stock solution (1 mM in DMSO)
-
Test compound library (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Known QSI (positive control, e.g., furanone C-30)
-
Sterile, white, clear-bottom 96-well microplates
-
Luminometer
Procedure:
-
Prepare Biosensor Culture: Inoculate 5 mL of LB broth with a single colony of the E. coli biosensor strain. Grow overnight at 37°C with shaking (200 rpm).
-
Subculture: The next day, dilute the overnight culture 1:100 into fresh LB broth. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.2-0.3 (early exponential phase).
-
Prepare Assay Plate:
-
Add 1 µL of test compounds, DMSO (negative control), or positive control to the wells of the 96-well plate.
-
Prepare a working solution of 3-oxo-C10-HSL in LB broth to a final concentration that yields ~80% of maximal induction (EC80). This concentration must be predetermined via a dose-response experiment. For a typical LasR-based sensor, a final concentration of 100 nM is a good starting point.
-
Add 99 µL of the diluted biosensor culture (from step 2) containing 3-oxo-C10-HSL to each well. The final volume in each well is 100 µL.
-
-
Incubation: Cover the plate with a breathable seal and incubate at 30°C for 4-6 hours without shaking.
-
Data Acquisition:
-
Measure the OD600 of each well using a plate reader to assess bacterial growth.
-
Measure the bioluminescence (Relative Light Units, RLU) of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to cell density (RLU/OD600).
-
Calculate the percent inhibition for each test compound relative to the DMSO control: % Inhibition = (1 - (Signal_compound / Signal_DMSO)) * 100
-
Compounds showing significant inhibition (>50%) without causing a significant reduction in OD600 (<20%) are considered primary hits.
-
Protocol 2: Secondary Assay - Pyocyanin Inhibition in Pseudomonas aeruginosa
This protocol is used to validate primary hits for their ability to inhibit a key QS-controlled virulence factor in P. aeruginosa PAO1.[6]
Materials:
-
P. aeruginosa PAO1
-
Glycerol Alanine (GA) medium
-
Validated hit compounds
-
Chloroform
-
0.2 M HCl
-
Spectrophotometer
Procedure:
-
Prepare Culture: Grow P. aeruginosa PAO1 overnight in LB broth at 37°C with shaking.
-
Inoculation: Dilute the overnight culture 1:100 into fresh GA medium.
-
Treatment: Add the hit compounds at various concentrations (e.g., from a dose-response curve around the IC50) to the diluted culture. Include a vehicle control (DMSO).
-
Incubation: Incubate the cultures in a shaking incubator at 37°C for 18-24 hours.
-
Pyocyanin Extraction:
-
Transfer 3 mL of the culture supernatant to a new tube.
-
Add 1.5 mL of chloroform and vortex vigorously for 30 seconds.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.
-
Carefully transfer 1 mL of the chloroform layer to a new tube.
-
Add 0.5 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper (pink) acidic aqueous layer.
-
-
Quantification:
-
Centrifuge briefly to clarify the phases.
-
Measure the absorbance of the top aqueous layer at 520 nm (A520).
-
Calculate the concentration of pyocyanin (µg/mL) by multiplying the A520 by 17.072.
-
-
Data Analysis: Determine the percent inhibition of pyocyanin production for each compound concentration relative to the vehicle control.
Data Presentation
The following table summarizes representative quantitative data for known QS inhibitors targeting the LasR receptor, which shares homology and ligand specificity with receptors that may be targeted by 3-oxo-C10-HSL. This data is crucial for benchmarking new compounds identified in screening campaigns.
Table 1: Quantitative Inhibition Data for select LasR Antagonists
| Compound | Target System | Assay Type | IC50 | Reference |
| PD12 (tetrazole derivative) | P. aeruginosa (LasR) | Cell-based reporter | 30 nM | [7] |
| V-06-018 (phenyl derivative) | P. aeruginosa (LasR) | Cell-based reporter | 10 µM | [7] |
| Furanone C-30 | P. aeruginosa | Biofilm Inhibition | ~25 µM | Literature |
| Salicylic Acid | P. aeruginosa (LasR) | Virulence factor | ~100 µM | [2] |
| Nifuroxazide | P. aeruginosa (LasR) | Virulence factor | ~50 µM | [2] |
Note: IC50 values are highly dependent on assay conditions, including the concentration of the activating AHL used.
Conclusion
This compound is a valuable molecular tool for the discovery of novel quorum sensing inhibitors. The protocols and guidelines presented here provide a robust framework for researchers in academia and industry to establish screening platforms targeting AHL-mediated QS. By employing a systematic workflow of primary screening, counter-screening, and secondary validation assays, it is possible to identify and characterize promising lead compounds that can serve as scaffolds for the development of new anti-virulence drugs to combat bacterial infections.
References
- 1. Transcriptome Analysis Reveals the Mechanism of Y0-C10-HSL on Biofilm Formation and Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A high-throughput screen for quorum-sensing inhibitors that target acyl-homoserine lactone synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]
- 7. journals.asm.org [journals.asm.org]
Modifying Plasma Membrane Lipid Domains with N-(3-Oxododecanoyl) Homoserine Lactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Oxododecanoyl) Homoserine Lactone (O-C12-HSL) is a quorum-sensing molecule produced by the bacterium Pseudomonas aeruginosa. Beyond its role in bacterial communication, O-C12-HSL has been identified as a potent modulator of plasma membrane lipid domains in eukaryotic cells.[1][2] These specialized microdomains, often referred to as lipid rafts, are enriched in cholesterol and sphingolipids and serve as platforms for cellular signaling.[3][4][5] The ability of O-C12-HSL to alter these domains presents a valuable tool for studying membrane biophysics and a potential target for therapeutic intervention.
These application notes provide a comprehensive overview and detailed protocols for utilizing O-C12-HSL to modify plasma membrane lipid domains. We will explore its mechanism of action, compare it to the conventional lipid raft-disrupting agent methyl-β-cyclodextrin (MβCD), and provide methodologies for assessing its impact on membrane properties and cellular signaling.
Mechanism of Action
O-C12-HSL integrates into the plasma membrane, where it disrupts the ordered packing of lipids within lipid rafts.[1] This leads to a dissolution of these microdomains, which can subsequently trigger a variety of cellular responses, including the activation of signaling pathways and the induction of apoptosis.[1][6][7] Notably, O-C12-HSL is reported to be more efficient at altering lipid domains on a molar basis than MβCD, a compound that is believed to function by extracting cholesterol from the membrane.[1][2] An important distinction is that O-C12-HSL does not appear to deplete membrane lipids, offering a more specific tool for studying the effects of lipid domain disruption.[1]
Data Presentation
The following tables summarize quantitative data on the effects of O-C12-HSL on plasma membrane properties.
Table 1: Comparison of O-C12-HSL and MβCD on Lipid Domain Alteration
| Parameter | O-C12-HSL | MβCD | Reference |
| Effective Concentration | Low µM | mM | [1] |
| Lipid Depletion | No significant depletion of cholesterol, sphingomyelin, phosphatidylcholine, or phosphatidylethanolamine | Removes all four lipid species with similar efficacy | [1] |
| Membrane Tension Reduction | Significant reduction | Significant reduction | [1] |
Table 2: Effect of O-C12-HSL on Cellular Processes
| Cellular Process | Effect of O-C12-HSL | Concentration | Cell Type | Reference |
| Apoptosis Induction | Induces apoptosis | 100 µM | Macrophages and Neutrophils | [8] |
| Phagocytic Activity | Increased 1.6-1.8 fold | 100 µM | Human Macrophages | [9][10] |
| p38 MAPK Activation | Activation | 100 µM | Human Macrophages | [9][10] |
| Caspase-3, -8, -9 Activation | Significantly increased | Not specified | IPEC-J2 cells | [7] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of O-C12-HSL on plasma membrane lipid domains.
Protocol 1: Isolation of Lipid Rafts (Detergent-Free Method)
This protocol describes the isolation of lipid rafts using a detergent-free method to preserve their native composition.[11]
Materials:
-
Cells treated with O-C12-HSL or control vehicle
-
500 mM Sodium Carbonate, pH 11.0
-
Sucrose solutions (80%, 35%, and 5% w/v in MES-buffered saline)
-
MES-buffered saline (MBS): 25 mM MES, pH 6.5, 150 mM NaCl
-
Protease inhibitor cocktail
-
Ultracentrifuge and swinging bucket rotor
Procedure:
-
Harvest and wash cells (approximately 1x10⁸ cells) with ice-cold MBS.
-
Resuspend the cell pellet in 1.5 mL of 500 mM sodium carbonate containing a protease inhibitor cocktail.
-
Homogenize the cell suspension by sonication (e.g., five 20-second bursts on ice).
-
Add 1.5 mL of 80% sucrose in MBS and mix thoroughly by vortexing and brief sonication.
-
Place the 3 mL of cell homogenate at the bottom of a 12-mL ultracentrifuge tube.
-
Carefully overlay the homogenate with 4.5 mL of 35% sucrose in MBS.
-
Complete the gradient by overlaying 4.5 mL of 5% sucrose in MBS.
-
Centrifuge at 200,000 x g for 4 hours at 4°C.
-
After centrifugation, a light-scattering band at the 5%/35% sucrose interface should be visible, which contains the lipid rafts.
-
Carefully collect 1 mL fractions from the top of the gradient. Lipid rafts are typically found in fractions 4-6.[12]
-
Analyze the fractions by Western blotting for lipid raft markers (e.g., flotillin, caveolin) and non-raft markers to confirm successful isolation.
Protocol 2: Analysis of Membrane Fluidity using Laurdan Staining
Laurdan is a fluorescent dye that exhibits a spectral shift depending on the lipid packing of the membrane. This allows for the quantification of membrane fluidity.[13][14][15][16]
Materials:
-
Cells treated with O-C12-HSL or control vehicle
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Confocal microscope or fluorescence plate reader
Procedure:
-
Seed cells in a suitable format for microscopy (e.g., glass-bottom dishes) or spectroscopy (e.g., 96-well plates).
-
Treat cells with the desired concentrations of O-C12-HSL for the appropriate time.
-
Wash the cells once with PBS.
-
Stain the cells with 10-15 µM Laurdan in PBS for 45 minutes at 37°C.[14]
-
Wash the cells twice with PBS to remove excess dye.
-
For microscopy:
-
Image the cells using a confocal microscope equipped with a 405 nm laser for excitation.[14]
-
Collect emission in two channels simultaneously: 410-461 nm (ordered phase) and 470-530 nm (disordered phase).[14]
-
Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I410-461 - I470-530) / (I410-461 + I470-530).
-
Generate a GP image to visualize membrane fluidity.
-
-
For spectroscopy:
Protocol 3: Cholesterol Depletion Assay
This protocol is used as a control to compare the effects of O-C12-HSL with a known cholesterol-depleting agent, MβCD.[17][18][19]
Materials:
-
Cells in suspension or adherent
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free medium
-
Cholesterol quantification kit (e.g., Amplex Red Cholesterol Assay Kit)
Procedure:
-
Prepare a stock solution of MβCD in serum-free medium (e.g., 50 mM).
-
Wash cells to be treated with serum-free medium.
-
Resuspend or cover the cells with the desired concentration of MβCD (e.g., 2.5 mM) in serum-free medium.
-
Incubate for 15-30 minutes at 37°C.[19]
-
Wash the cells immediately with ice-cold PBS to stop the depletion process.
-
Lyse the cells according to the instructions of the cholesterol quantification kit.
-
Measure the cholesterol content and compare it to untreated control cells.
Mandatory Visualizations
Caption: Signaling pathway of O-C12-HSL modifying lipid rafts.
Caption: Experimental workflow for studying O-C12-HSL effects.
Caption: Logical relationship of O-C12-HSL's cellular impact.
References
- 1. N-(3-Oxododecanoyl) Homoserine Lactone Is a Generalizable Plasma Membrane Lipid-Ordered Domain Modifier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(3-Oxododecanoyl) Homoserine Lactone Is a Generalizable Plasma Membrane Lipid-Ordered Domain Modifier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Are There Lipid Membrane-Domain Subtypes in Neurons with Different Roles in Calcium Signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of Lipid Rafts in the Invasion of Opportunistic Bacteria Serratia into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone stimulates phagocytic activity in human macrophages through the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 14. Laurdan dye measurement of membrane fluidity [bio-protocol.org]
- 15. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]
- 18. 2.7. Cell Culture Additives, Cholesterol-Depletion Assay, and Cholesterol Level Measuring [bio-protocol.org]
- 19. Cholesterol depletion and enrichment [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: My 3-oxo-C10-HSL seems to be losing activity in my aqueous buffer. What is the primary cause?
A1: The most common cause of 3-oxo-C10-HSL inactivation in aqueous solutions is pH-dependent lactonolysis, which is the hydrolysis of the lactone ring. This process is significantly accelerated at alkaline pH (pH > 7.5).[1][2] The open-ring form of the molecule is generally considered biologically inactive in quorum sensing.
Q2: How does temperature affect the stability of 3-oxo-C10-HSL?
A2: Higher temperatures increase the rate of lactone ring opening (lactonolysis). For instance, the degradation of N-acyl homoserine lactones (AHLs) is more rapid at 37°C compared to 22°C.[1][2] For long-term storage, it is recommended to keep 3-oxo-C10-HSL at -20°C or -80°C.[3][4][5]
Q3: Can I dissolve 3-oxo-C10-HSL in ethanol or methanol?
A3: It is not recommended to dissolve 3-oxo-C10-HSL in ethanol or methanol as these solvents have been shown to open the lactone ring, leading to inactivation.[3][6] Recommended solvents include DMSO, DMF, or chloroform.[3]
Q4: Is the degradation of 3-oxo-C10-HSL reversible?
A4: Yes, the hydrolysis of the lactone ring is reversible. Acidification of the solution to a low pH (e.g., pH 2.0) can promote the re-lactonization (ring closure) of the hydrolyzed, open-ring form, thereby restoring its biological activity.[2][7][8]
Q5: Are there any biological factors that can degrade 3-oxo-C10-HSL in my experiments?
A5: Yes, certain bacteria and fungi produce enzymes that can degrade AHLs. The two main types of enzymes are AHL lactonases, which hydrolyze the lactone ring, and AHL acylases, which cleave the amide bond, separating the acyl chain from the homoserine lactone ring.[7][8] If you are working with cell cultures, be aware of potential enzymatic degradation.
Troubleshooting Guides
Issue 1: Rapid loss of 3-oxo-C10-HSL activity in bacterial culture medium.
| Possible Cause | Troubleshooting Step |
| Alkaline pH of the medium | Monitor the pH of your culture medium over time; it often becomes alkaline during stationary phase.[1] If possible, use a buffered medium to maintain a neutral or slightly acidic pH. |
| Enzymatic degradation | If you suspect enzymatic degradation by your bacterial strain, you can test for this by incubating 3-oxo-C10-HSL in cell-free supernatant and measuring its activity over time. |
| High incubation temperature | If your experimental design allows, consider running experiments at a lower temperature to slow down the rate of hydrolysis.[1][2] |
Issue 2: Inconsistent results in multi-day experiments.
| Possible Cause | Troubleshooting Step |
| Cumulative degradation over time | Prepare fresh stock solutions of 3-oxo-C10-HSL daily. If using aqueous solutions, prepare them immediately before use. For longer experiments, consider the stability data and potentially add fresh 3-oxo-C10-HSL at set time points. |
| Stock solution instability | Ensure stock solutions are prepared in an appropriate solvent (e.g., DMSO) and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] |
Data on AHL Stability
The stability of N-acyl homoserine lactones is influenced by several factors. The following tables summarize the qualitative and quantitative findings from the literature.
Table 1: Factors Affecting the Stability of N-Acyl Homoserine Lactones (AHLs)
| Factor | Effect on Stability | Reference |
| pH | Stability decreases as pH increases (more rapid degradation in alkaline conditions).[1][2] | [1][2] |
| Temperature | Stability decreases as temperature increases.[1][2] | [1][2] |
| Acyl Chain Length | Longer acyl chains generally increase the stability of the AHL molecule.[1][2] | [1][2] |
| Solvent | Primary alcohols like ethanol and methanol can open the lactone ring, reducing stability.[3][6] | [3][6] |
Table 2: Half-life of Selected AHLs under Specific Conditions
| AHL | pH | Temperature (°C) | Half-life | Reference |
| C8-HSL | 7.0 | 20 | 7.0 days | [10] |
| C10-HSL | 7.0 | 20 | 6.7 days | [10] |
| OdDHL (3-oxo-C12-HSL) | ~7 | Not Specified | ~12-48 hours | [11] |
Experimental Protocols
Protocol 1: General Procedure for Preparing 3-oxo-C10-HSL Solutions
-
Stock Solution Preparation:
-
Dissolve crystalline 3-oxo-C10-HSL in an appropriate organic solvent such as DMSO or DMF to a high concentration (e.g., 10-100 mM).[3]
-
Aliquot the stock solution into small volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.[5] Stock solutions stored at -80°C are stable for at least 6 months.[5]
-
-
Working Solution Preparation:
-
For biological experiments, dilute the stock solution into your aqueous buffer or culture medium immediately before use.
-
Ensure the final concentration of the organic solvent is low enough to not have physiological effects on your system.
-
It is not recommended to store aqueous solutions for more than one day.[6]
-
Protocol 2: Assay for Determining 3-oxo-C10-HSL Stability (Based on Lactonolysis)
This protocol is adapted from methods used to study AHL stability.[1]
-
Incubation:
-
Prepare solutions of 3-oxo-C10-HSL at a known concentration in a series of buffers with different pH values (e.g., pH 5, 7, 8.5).
-
Incubate these solutions at different temperatures (e.g., 22°C and 37°C).
-
-
Sampling:
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), take aliquots from each condition.
-
-
Quantification of Remaining Active 3-oxo-C10-HSL:
-
The remaining active (closed-ring) 3-oxo-C10-HSL can be quantified using a bacterial biosensor strain that responds to this specific molecule. The response of the biosensor (e.g., light production or pigment formation) is proportional to the concentration of active 3-oxo-C10-HSL.
-
Alternatively, analytical methods like HPLC-MS can be used to separate and quantify the closed-ring and open-ring forms of the molecule.[1]
-
-
Data Analysis:
-
Plot the concentration of active 3-oxo-C10-HSL against time for each condition.
-
From this data, you can calculate the degradation rate and the half-life of 3-oxo-C10-HSL under each experimental condition.
-
Visualizations
Caption: Chemical equilibrium of 3-oxo-C10-HSL and factors influencing its stability.
Caption: Recommended workflow for experiments involving 3-oxo-C10-HSL.
Caption: Troubleshooting logic for diagnosing 3-oxo-C10-HSL instability.
References
- 1. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. N-(3-Oxododecanoyl)-L-homoserine lactone - CAS-Number 168982-69-2 - Order from Chemodex [chemodex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-(3-Oxodecanoyl)-L-homoserine lactone (3-O-C10-HSL)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Oxodecanoyl)-L-homoserine lactone (3-O-C10-HSL).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-O-C10-HSL) and what is its primary function?
A1: this compound (3-O-C10-HSL) is a signaling molecule involved in bacterial quorum sensing.[1][2] Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[3]
Q2: What are the common solvents for dissolving 3-O-C10-HSL?
A2: 3-O-C10-HSL is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][4] It is sparingly soluble in aqueous solutions.
Q3: What are the recommended storage conditions for 3-O-C10-HSL?
A3: As a solid, 3-O-C10-HSL should be stored at -20°C for long-term stability, where it can be stable for at least four years.[5] Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[6]
Troubleshooting Guides
Issue 1: Difficulty in dissolving 3-O-C10-HSL solid.
-
Question: I am having trouble dissolving the lyophilized powder of 3-O-C10-HSL. What can I do?
-
Answer:
-
Choice of Solvent: Ensure you are using an appropriate organic solvent. DMSO is highly effective, with a solubility of up to 100 mg/mL.[1] DMF is another good option, with a solubility of approximately 30 mg/mL.[4]
-
Use of Fresh Solvent: For hygroscopic solvents like DMSO, it is crucial to use a fresh, unopened bottle to ensure maximum solvating power.[1]
-
Mechanical Assistance: If the compound does not readily dissolve, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Inert Gas: When preparing stock solutions, it is good practice to purge the solvent with an inert gas to prevent oxidation.[5]
-
Issue 2: Precipitation of 3-O-C10-HSL upon dilution in aqueous media.
-
Question: My 3-O-C10-HSL precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common issue due to the hydrophobic nature of the acyl chain of 3-O-C10-HSL. Here are several strategies to overcome this:
-
Reduce Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is as low as possible, ideally below 1%, as higher concentrations can be toxic to cells and cause the compound to precipitate.
-
Use of Co-solvents and Surfactants: For in vivo or other applications requiring a stable aqueous solution, a co-solvent system can be employed. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This mixture can achieve a clear solution at a concentration of at least 2.5 mg/mL.
-
Employing Carrier Molecules: Another effective method is to use a carrier molecule like a cyclodextrin. A solution of 10% DMSO in a 20% SBE-β-CD saline solution can also yield a clear solution of at least 2.5 mg/mL.
-
Evaporation of Organic Solvent: For some applications, you can dissolve the 3-O-C10-HSL in a volatile organic solvent like ethyl acetate, add it to your flask, and then evaporate the solvent under a stream of nitrogen gas. The dried compound can then be resuspended in the aqueous medium. Note that complete dissolution may still be challenging.
-
Data Presentation
Table 1: Solubility of this compound (3-O-C10-HSL) and Related Compounds.
| Compound | Solvent | Solubility | Reference |
| This compound (3-O-C10-HSL) | DMSO | 100 mg/mL (371.28 mM) | [1] |
| DMF | 30 mg/mL | [4] | |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL) | DMSO | ~20 mg/mL | [5] |
| DMF | ~20 mg/mL | [5] | |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | DMSO | ~30 mg/mL | |
| DMF | ~30 mg/mL | ||
| PBS (pH 7.2) | ~10 mg/mL |
Note: The use of primary alcohols like ethanol is generally not recommended as they can cause the opening of the lactone ring.[5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of 3-O-C10-HSL
-
Materials:
-
This compound (FW: 269.34 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 2.7 mg of 3-O-C10-HSL powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. If necessary, sonicate the solution for a few minutes.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Materials:
-
10 mM 3-O-C10-HSL in DMSO (from Protocol 1)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM 3-O-C10-HSL stock solution.
-
To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of your cell culture medium.
-
Immediately vortex or pipette up and down to mix thoroughly and prevent precipitation.
-
Add the working solution to your cell culture as required. Ensure the final DMSO concentration is not detrimental to your cells.
-
Visualizations
Signaling Pathway
Caption: A simplified diagram of the N-acyl homoserine lactone-mediated quorum sensing pathway.
Experimental Workflow
Caption: A standard workflow for the preparation and use of 3-O-C10-HSL solutions in experiments.
References
Preventing degradation of N-(3-Oxodecanoyl)-L-homoserine lactone during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) during experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bioactivity of 3-oxo-C10-HSL in my experiments.
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Verify storage conditions: 3-oxo-C10-HSL should be stored as a solid at -20°C. 2. Check age of stock: If the solid has been stored for an extended period, consider using a fresh batch. 3. Assess stock solution storage: If you are using a pre-made stock solution, was it stored at -20°C and for how long? Aqueous solutions should not be stored for more than a day. |
| Degradation in experimental media | 1. Check the pH of your media: 3-oxo-C10-HSL is susceptible to lactonolysis at alkaline pH. If your media has a pH > 7, the compound may be degrading. Consider adjusting the pH or preparing the 3-oxo-C10-HSL solution in a slightly acidic buffer immediately before use. 2. Assess incubation temperature and duration: Higher temperatures accelerate degradation. If possible, perform experiments at a lower temperature or reduce the incubation time. 3. Test for enzymatic degradation: If you are using biological samples (e.g., cell culture supernatants, tissue homogenates), they may contain enzymes like lactonases or acylases that can degrade 3-oxo-C10-HSL. Consider using purified enzyme inhibitors or heat-inactivating the sample (if compatible with your experiment). |
| Inaccurate concentration of stock solution | 1. Review stock solution preparation: Was the 3-oxo-C10-HSL fully dissolved? Use recommended solvents like DMSO or dimethylformamide. 2. Verify pipetting accuracy: Ensure accurate pipetting when preparing dilutions. 3. Quantify stock solution: If possible, verify the concentration of your stock solution using an analytical method like HPLC. |
Issue 2: I suspect my 3-oxo-C10-HSL is degrading, but I'm not sure how to confirm it.
| Possible Cause | Troubleshooting Steps |
| Lactonolysis | 1. Perform HPLC analysis: Compare the chromatogram of your experimental sample with a fresh standard of 3-oxo-C10-HSL. The appearance of a new, more polar peak and a decrease in the parent peak is indicative of hydrolysis of the lactone ring.[1][2] 2. Use a biosensor assay: A decrease in signaling activity in a sensitive biosensor strain can indicate degradation of the active lactone form. |
| Enzymatic degradation | 1. Incubate with sample components: Separately incubate 3-oxo-C10-HSL with different components of your experimental system (e.g., cell-free media, cell lysate) and analyze for degradation by HPLC or a biosensor assay. This can help pinpoint the source of enzymatic activity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of N-(3-Oxodecanoyl)-L-homoserie lactone degradation?
A1: The primary cause of non-enzymatic degradation is pH-dependent lactonolysis, which is the hydrolysis of the homoserine lactone ring. This process is significantly accelerated by alkaline pH and elevated temperatures.[3] In biological systems, enzymatic degradation by lactonases and acylases is also a major factor.
Q2: How should I store 3-oxo-C10-HSL?
A2: For long-term storage, 3-oxo-C10-HSL should be stored as a solid at -20°C, where it is stable for at least two years.[4]
Q3: How should I prepare stock solutions of 3-oxo-C10-HSL?
A3: Stock solutions should be prepared by dissolving the solid 3-oxo-C10-HSL in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide.[4][5][6] It is advisable to avoid using ethanol or other primary alcohols for stock solutions as they have been shown to open the lactone ring.[4][5][6]
Q4: How long are aqueous solutions of 3-oxo-C10-HSL stable?
A4: Aqueous solutions of 3-oxo-C10-HSL are not recommended for storage for more than one day due to the risk of lactone hydrolysis.[4][5] For experiments requiring an aqueous solution, it is best to prepare it fresh from a stock in an organic solvent immediately before use.
Q5: What is the effect of pH on the stability of 3-oxo-C10-HSL?
A5: 3-oxo-C10-HSL is most stable in acidic to neutral conditions (pH < 7). As the pH becomes more alkaline, the rate of lactonolysis increases significantly, leading to the inactivation of the molecule.[3]
Q6: Does temperature affect the stability of 3-oxo-C10-HSL?
A6: Yes, higher temperatures accelerate the rate of lactonolysis.[3] It is recommended to perform experiments at the lowest feasible temperature to minimize degradation.
Quantitative Data on AHL Stability
The stability of N-acyl homoserine lactones is influenced by the length of the acyl chain, substitutions on the chain, pH, and temperature. The following table summarizes available quantitative data for the stability of a closely related AHL, N-decanoyl-L-homoserine lactone (C10-HSL). While this data is for the non-oxo derivative, it provides a useful reference for the expected stability.
| Compound | pH | Temperature (°C) | Half-life |
| C10-HSL | 7.0 | 20 | 6.7 days[7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of 3-oxo-C10-HSL
-
Allow the vial of solid 3-oxo-C10-HSL to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of 3-oxo-C10-HSL in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO or dimethylformamide to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Monitoring 3-oxo-C10-HSL Degradation by HPLC
-
Sample Preparation:
-
Prepare a fresh standard of 3-oxo-C10-HSL in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
At various time points during your experiment, take aliquots of your experimental sample containing 3-oxo-C10-HSL.
-
If necessary, perform a liquid-liquid extraction of the experimental sample with a solvent like ethyl acetate to isolate the 3-oxo-C10-HSL and remove interfering substances. Dry the organic phase and reconstitute in a suitable solvent for HPLC analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where 3-oxo-C10-HSL has an absorbance maximum (e.g., ~210 nm or ~250 nm).
-
-
Analysis:
-
Inject the fresh standard to determine the retention time of intact 3-oxo-C10-HSL.
-
Inject the experimental samples.
-
Monitor for a decrease in the area of the 3-oxo-C10-HSL peak and the appearance of new peaks, particularly earlier eluting (more polar) peaks which may correspond to the hydrolyzed product.
-
Quantify the amount of remaining 3-oxo-C10-HSL by comparing the peak area to a standard curve.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AHL User's Guide | Animal Health Laboratory [uoguelph.ca]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-acyl Homoserine Lactone (AHL) Plate Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their plate assays for N-acyl homoserine lactone (AHL) signal molecules.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during AHL plate assays in a question-and-answer format.
Issue 1: No or Weak Signal from the Biosensor
-
Question: Why am I not observing a response (e.g., color change, luminescence, fluorescence) from my biosensor, even with positive controls?
Possible Causes & Solutions:
-
Inactive AHLs: AHLs are susceptible to degradation, particularly at alkaline pH. Ensure that AHL stock solutions are dissolved in an appropriate solvent (e.g., DMSO or acidified ethyl acetate), stored at -20°C, and freshly diluted for each experiment.
-
Biosensor Viability: The biosensor strain may not be viable or metabolically active. Streak the biosensor on a fresh agar plate to confirm purity and viability. Always use a fresh overnight culture for your assays.
-
Incorrect Incubation Conditions: Different biosensors have optimal temperature and incubation times for response. For instance, Chromobacterium violaceum CV026 is typically incubated at 30°C for 24 hours, while some E. coli biosensors may require 37°C.[1]
-
Incompatible Media: Components in the assay medium can interfere with the biosensor's response. Ensure the media composition is appropriate for the specific biosensor strain being used.[2]
-
AHL Specificity: The biosensor may not be sensitive to the specific type of AHL being tested. It is crucial to use multiple biosensors with varying specificities to detect a broad range of AHLs. For example, C. violaceum CV026 is responsive to short-to-medium chain AHLs (C4-C8), while Agrobacterium tumefaciens NTL4 can detect a wider range, including longer-chain AHLs.[3]
-
Issue 2: High Background Signal
-
Question: My negative controls are showing a significant signal, making it difficult to interpret the results. What could be the cause?
Possible Causes & Solutions:
-
Media Interference: Some media components can auto-fluoresce or react with the detection reagents. Test the media alone to check for background signal and consider using a minimal medium if the issue persists.
-
Contamination: Contamination of the biosensor culture or the samples with AHL-producing bacteria can lead to false positives. Use sterile techniques and check for contamination by plating on appropriate media.
-
Solvent Effects: High concentrations of solvents like DMSO can be toxic to the biosensor or interfere with the reporter system. Ensure the final solvent concentration in the assay is low (typically <1%).
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am getting variable results between wells and between experiments. How can I improve the reproducibility of my AHL plate assays?
Possible Causes & Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors.[4]
-
Uneven Cell Distribution: If using a whole-cell biosensor, ensure the cells are evenly suspended before dispensing into the microplate wells. Inadequate mixing can lead to variations in cell density and, consequently, the reporter signal.
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells or fill them with sterile media or water.[4]
-
Inconsistent Incubation: Ensure uniform temperature and humidity across the microplate during incubation. Using a sealed container or a plate sealer can help prevent evaporation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used AHL biosensors.
Table 1: Detection Limits of Common AHL Biosensors
| Biosensor Strain | Reporter System | Target AHLs | Typical Detection Limit | Reference |
| Chromobacterium violaceum CV026 | Violacein (pigment) | Short-to-medium chain (C4-C8) | 1-10 µM | [5] |
| Agrobacterium tumefaciens NTL4(pCF218)(pCF372) | β-galactosidase (colorimetric/luminescent) | Broad range (C6-C14, 3-oxo, 3-hydroxy) | 100-300 nM (colorimetric), 10-30 nM (luminescent) | [2][6][7] |
| Pseudomonas putida F117(pKR-C12) | GFP (fluorescence) | Long chain (C10-C14) | Not specified | [5] |
| Escherichia coli MT102(pJBA132) | GFP (fluorescence) | Broad range | Not specified |
Table 2: Recommended Incubation Conditions for AHL Biosensors
| Biosensor Strain | Temperature (°C) | Incubation Time (hours) |
| Chromobacterium violaceum CV026 | 28-30 | 24 |
| Agrobacterium tumefaciens NTL4 | 28-30 | 24-48 |
| Pseudomonas putida F117 | 37 | 5-24 |
| Escherichia coli MT102 | 37 | 5-24 |
Experimental Protocols
Detailed methodologies for key AHL plate assays are provided below.
Protocol 1: Chromobacterium violaceum CV026 Agar Plate Assay
This protocol is suitable for the qualitative detection of short-to-medium chain AHLs.
-
Preparation of CV026 Overlay:
-
Grow C. violaceum CV026 in Luria-Bertani (LB) broth overnight at 30°C with appropriate antibiotics if required.
-
Prepare molten LB agar (0.7% w/v) and cool it to approximately 45-50°C.
-
Inoculate the molten agar with the overnight culture of CV026 (e.g., 100 µL of culture per 10 mL of agar).
-
Immediately pour the inoculated agar over the surface of a pre-poured LB agar plate to create a thin overlay. Allow it to solidify.
-
-
Sample Application:
-
Once the overlay has solidified, spot a small volume (e.g., 5-10 µL) of your test sample (e.g., bacterial supernatant, extract) onto the surface of the agar.
-
Include positive controls (e.g., synthetic C6-HSL) and negative controls (e.g., sterile broth or solvent).
-
-
Incubation and Observation:
-
Incubate the plate at 30°C for 24 hours.
-
A positive result is indicated by the appearance of a purple halo around the spot where the sample was applied, due to the production of violacein.[3]
-
Protocol 2: Agrobacterium tumefaciens NTL4 Microplate Assay (Colorimetric)
This protocol allows for the quantitative detection of a broad range of AHLs.
-
Preparation of NTL4 Culture:
-
Grow A. tumefaciens NTL4(pZLR4) in AT minimal medium supplemented with appropriate antibiotics overnight at 28°C.[2]
-
Subculture the overnight culture into fresh medium and grow to the exponential phase.
-
-
Assay Setup:
-
In a 96-well microplate, add your samples and a serial dilution of synthetic AHL standards.
-
Add the exponential phase NTL4 culture to each well.
-
Include negative controls containing only media and the biosensor.
-
-
Incubation:
-
Incubate the microplate at 28°C for the desired period (e.g., 4-6 hours).
-
-
β-Galactosidase Assay:
-
Lyse the cells by adding a drop of toluene or a lysis reagent to each well and incubate for 30 minutes.
-
Add the β-galactosidase substrate, o-nitrophenyl-β-D-galactopyranoside (ONPG), to each well.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding a stop solution (e.g., Na₂CO₃).
-
Measure the absorbance at 420 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the negative controls from the sample readings.
-
Generate a standard curve using the known concentrations of the synthetic AHLs and determine the concentration of AHLs in your samples.
-
Visualizations
Diagram 1: Generalized AHL Quorum Sensing Pathway
Caption: A diagram of the LuxI/LuxR-type quorum sensing circuit in Gram-negative bacteria.
Diagram 2: Experimental Workflow for AHL Plate Assay
Caption: A generalized workflow for performing a quantitative AHL microplate assay.
Diagram 3: Troubleshooting Logic for No/Weak Signal
Caption: A logical flowchart for troubleshooting the absence of a signal in an AHL bioassay.
References
- 1. Identification of Quorum-Sensing Molecules of N-Acyl-Homoserine Lactone in Gluconacetobacter Strains by Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 2. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perrin33.com [perrin33.com]
- 4. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 5. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid screening of quorum-sensing signal N-acyl homoserine lactones by an in vitro cell-free assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: Accounting for pH-Dependent Lactonolysis of N-Acylhomoserine Lactones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-acylhomoserine lactones (AHLs). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you account for the pH-dependent lactonolysis of AHLs in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is pH-dependent lactonolysis of N-acylhomoserine lactones?
A1: N-acylhomoserine lactones (AHLs) are susceptible to a chemical reaction called lactonolysis, which is the hydrolysis (cleavage) of the ester bond in the homoserine lactone ring. This process is not typically enzymatic in this context but is dependent on the pH of the solution.[1][2] Under alkaline conditions (high pH), the lactone ring opens, converting the AHL into its corresponding N-acylhomoserine.[3] This ring-opening is a critical factor to consider in experimental design, as it inactivates the signaling function of the AHL molecule.
Q2: Is the lactonolysis of AHLs reversible?
A2: Yes, the lactonolysis of AHLs is a reversible process. The hydrolyzed, open-ring form (N-acylhomoserine) can be converted back to the active, closed-ring lactone form by acidification of the solution, typically to a pH below 2.[1][4][5] This is a crucial technique for recovering and accurately quantifying AHLs from samples that have become alkaline.
Q3: What factors influence the rate of AHL lactonolysis?
A3: The rate of AHL lactonolysis is influenced by several key factors:
-
pH: The rate of hydrolysis increases significantly with increasing pH (alkaline conditions).[1][4]
-
Temperature: Higher temperatures accelerate the rate of lactone ring opening.[4][6]
-
Acyl Chain Length: AHLs with shorter N-acyl side chains are more susceptible to lactonolysis. Longer acyl chains provide greater stability to the lactone ring.[1][2][4][6]
Q4: Why do my AHL concentrations decrease in stationary phase bacterial cultures?
A4: During bacterial growth in culture media such as LB medium, the pH can increase to alkaline levels (pH > 7.5) by the stationary phase.[4] This alkaline environment promotes the lactonolysis of AHLs, leading to a significant reduction in the concentration of the active, ring-closed form.[1][2] This can give the false impression that AHL production has ceased or that the molecules have been enzymatically degraded.
Q5: How can I prevent AHL degradation in my experiments?
A5: To prevent the pH-dependent degradation of AHLs in your experiments, you can:
-
Buffer the growth medium: Using a suitable buffer, such as MOPS, can help maintain a stable pH throughout the bacterial growth cycle, preventing the medium from becoming alkaline.[4]
-
Acidify samples: Immediately after collection, acidify your culture supernatants to a pH below 2. This will both prevent further lactonolysis and reverse any that has already occurred.[1][4]
Q6: What is the difference between lactonolysis and enzymatic degradation by lactonases?
A6: While both processes result in the opening of the lactone ring, pH-dependent lactonolysis is a non-enzymatic chemical hydrolysis that occurs under alkaline conditions.[1] Enzymatic degradation by lactonases, on the other hand, is a biologically catalyzed reaction.[7][8] However, similar to chemical lactonolysis, the action of some lactonases can be reversed by acidification.[5]
Troubleshooting Guides
Issue 1: Inconsistent or low AHL quantification in bacterial culture supernatants.
-
Possible Cause: The pH of your culture medium may be increasing during bacterial growth, leading to the degradation of your AHLs.
-
Troubleshooting Steps:
-
Monitor pH: Measure the pH of your culture medium at different time points throughout the growth curve, especially in the late exponential and stationary phases.
-
Buffer the Medium: If the pH is increasing, consider using a buffered medium (e.g., LB buffered with 50 mM MOPS) for subsequent experiments.[4]
-
Acidify Supernatants: After pelleting the cells, immediately acidify the supernatant to pH 2 with concentrated HCl and incubate for up to 24 hours to allow for the re-lactonization of any hydrolyzed AHLs.[1]
-
Compare Results: Analyze both acidified and non-acidified samples to determine if pH-dependent lactonolysis was the cause of the low AHL concentrations.
-
Issue 2: No detectable AHLs in stationary phase cultures where they are expected.
-
Possible Cause: Complete or near-complete lactonolysis of AHLs due to a highly alkaline culture environment.
-
Troubleshooting Steps:
-
Confirm pH: Verify the pH of the stationary phase culture supernatant. It is likely to be pH 8.5 or higher in unbuffered media.[4]
-
Reversal by Acidification: Take an aliquot of the cell-free supernatant and acidify it to pH 2.0. Allow it to stand for at least a few hours, or up to 24 hours, to facilitate the closing of the lactone ring.[1]
-
Re-analyze: Re-extract and analyze the acidified sample for the presence of AHLs using your detection method (e.g., TLC with a biosensor or LC-MS/MS). The recovery of the AHL signal after acidification is a strong indicator that lactonolysis was the issue.[4]
-
Issue 3: Variability in AHL stability between different AHL molecules.
-
Possible Cause: The stability of AHLs is dependent on the length of their N-acyl chain.
-
Troubleshooting Steps:
-
Review Acyl Chain Lengths: Be aware that short-chain AHLs (e.g., C4-HSL) are significantly less stable in alkaline conditions than long-chain AHLs (e.g., 3-oxo-C12-HSL).[1][2]
-
Control for pH and Temperature: When comparing the production or activity of different AHLs, it is crucial to maintain consistent pH and temperature conditions to ensure that any observed differences are biological and not an artifact of differential degradation.
-
Consider Stability in Assays: When performing bioassays, ensure the pH of the assay medium is compatible with the stability of the AHLs being tested, especially for long-incubation experiments.
-
Data Presentation
Table 1: Influence of pH on the Lactone Ring Opening of Various Homoserine Lactones
| Compound | pH at which ~50% of the Lactone Ring is Open | pH for Complete Ring Opening |
| Homoserine Lactone (HSL) | < 2 | ~ 2 |
| N-propionyl HSL (C3-HSL) | ~ 5 | ~ 7 |
| N-butanoyl HSL (C4-HSL) | > 6 | > 7 |
Data adapted from 13C-NMR spectroscopy studies. Note that increasing the acyl chain length increases the stability of the lactone ring at higher pH values.[4]
Table 2: Factors Affecting the Stability of N-Acylhomoserine Lactones
| Factor | Effect on Lactone Ring Stability | Reference |
| Increasing pH | Decreases stability (promotes lactonolysis) | [1][4] |
| Increasing Temperature | Decreases stability (increases rate of lactonolysis) | [4][6] |
| Increasing Acyl Chain Length | Increases stability | [1][2][4][6] |
| Acidification (to pH < 2) | Reverses lactonolysis (promotes ring closure) | [1][4][5] |
Experimental Protocols
Protocol 1: Monitoring and Correcting for AHL Lactonolysis in Bacterial Cultures
-
Culture Growth: Inoculate your bacterial strain into the desired liquid medium (e.g., LB). For comparison, prepare a parallel culture in the same medium buffered with 50 mM MOPS.
-
Sampling: At regular intervals during the growth curve (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours), withdraw aliquots of the culture.
-
Measure Growth and pH: For each time point, measure the optical density (e.g., at 600 nm) and the pH of the culture.
-
Sample Preparation:
-
Centrifuge the culture aliquots to pellet the cells.
-
Divide the resulting supernatant into two sub-aliquots.
-
Aliquot A (Control): Store immediately at -20°C or proceed with extraction.
-
Aliquot B (Acidified): Add concentrated HCl to lower the pH to < 2.0. Incubate for at least 4 hours (or up to 24 hours) at room temperature to allow for re-lactonization.
-
-
AHL Extraction: Extract AHLs from both Aliquot A and Aliquot B from each time point using a suitable solvent (e.g., ethyl acetate).[3]
-
AHL Detection and Quantification: Analyze the extracted AHLs using a method such as thin-layer chromatography (TLC) with an appropriate biosensor (e.g., Chromobacterium violaceum CV026 or Agrobacterium tumefaciens NTL4) or by liquid chromatography-mass spectrometry (LC-MS).[4][9]
-
Data Analysis: Compare the AHL profiles and quantities from the unbuffered and buffered cultures, and from the control and acidified supernatants. This will reveal the extent of pH-dependent lactonolysis and the effectiveness of the corrective measures.
Protocol 2: Thin-Layer Chromatography (TLC) for AHL Detection
-
Sample Preparation: Spot the extracted AHL samples onto a reversed-phase C18 TLC plate. Include known AHL standards for comparison.
-
Chromatography: Develop the TLC plate using a mobile phase of methanol and water (e.g., 60:40 vol/vol).[4]
-
Biosensor Overlay:
-
Once the solvent front has reached the top of the plate, air dry the plate completely.
-
Prepare a molten overlay agar (e.g., LB agar at 0.7%) seeded with a culture of the AHL biosensor strain (e.g., C. violaceum CV026).
-
Carefully pour the seeded agar over the surface of the TLC plate.
-
-
Incubation: Incubate the plate overnight at the optimal temperature for the biosensor strain (e.g., 30°C).
-
Visualization: AHLs will be visualized as colored spots (e.g., purple for C. violaceum CV026) against the background of the bacterial lawn.[4]
Mandatory Visualizations
Caption: Reversible pH-dependent lactonolysis of AHLs.
Caption: Workflow for accounting for AHL lactonolysis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase [scirp.org]
- 9. AHL-Lactonase Producing Psychrobacter sp. From Palk Bay Sediment Mitigates Quorum Sensing-Mediated Virulence Production in Gram Negative Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Bioreporter Response to 3-oxo-C10-HSL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with bioreporters for the detection and quantification of N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving 3-oxo-C10-HSL bioreporters.
| Issue | Possible Cause | Recommended Solution |
| No or Low Signal | Ineffective 3-oxo-C10-HSL Concentration: The concentration of 3-oxo-C10-HSL may be below the detection limit of the bioreporter. | - Increase the concentration of 3-oxo-C10-HSL in your sample. - Concentrate your sample to increase the effective concentration of the analyte. |
| Degradation of 3-oxo-C10-HSL: The lactone ring of AHLs can be hydrolyzed at non-neutral pH or high temperatures, rendering it inactive. | - Ensure the pH of your experimental medium is maintained between 6.0 and 7.0. - Avoid high temperatures during incubation and sample preparation. Prepare fresh solutions of 3-oxo-C10-HSL for each experiment. | |
| Problem with the Bioreporter Strain: The bioreporter cells may not be viable or metabolically active. | - Verify cell viability using a standard method like plating or microscopy. - Use cells in the exponential growth phase for experiments, as this is when they are most active. | |
| Plasmid Instability: The plasmid containing the bioreporter components (e.g., LasR receptor, reporter gene) may have been lost. | - Culture the bioreporter strain in a medium containing the appropriate antibiotic to maintain plasmid selection. | |
| High Background Signal | Leaky Promoter: The promoter driving the reporter gene may have some basal activity even in the absence of 3-oxo-C10-HSL. | - Use a host strain with tight regulation of the reporter gene promoter. - Consider redesigning the reporter construct with a promoter known for lower basal activity. |
| Autologous AHL Production: The host E. coli strain might be producing its own AHLs that activate the bioreporter. | - Use a host strain that is deficient in AHL synthesis. | |
| Inconsistent Results | Variability in Cell Density: The response of the bioreporter can be dependent on the cell density at the time of induction. | - Standardize the optical density (OD) of the bioreporter culture at the start of each experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to significant variations in the concentrations of 3-oxo-C10-HSL and other reagents. | - Calibrate your pipettes regularly. - Use positive displacement pipettes for viscous solutions. |
Frequently Asked Questions (FAQs)
General Questions
What is a 3-oxo-C10-HSL bioreporter?
A 3-oxo-C10-HSL bioreporter is a genetically engineered microorganism, typically a bacterium like E. coli, that produces a measurable signal in the presence of this compound (3-oxo-C10-HSL). This is achieved by incorporating a genetic circuit that couples the detection of 3-oxo-C10-HSL to the expression of a reporter gene, such as one encoding for a fluorescent protein (e.g., GFP) or a bioluminescent enzyme (e.g., luciferase).
How does a LasR-based 3-oxo-C10-HSL bioreporter work?
The most common type of bioreporter for 3-oxo-C10-HSL utilizes the LasR protein from Pseudomonas aeruginosa. In the presence of 3-oxo-C10-HSL, LasR binds to the AHL, dimerizes, and activates the transcription of a target promoter (e.g., lasI promoter). In the bioreporter, this promoter is placed upstream of a reporter gene. Therefore, the amount of reporter protein produced is proportional to the concentration of 3-oxo-C10-HSL.
Experimental Design and Protocols
What is a typical protocol for using a 3-oxo-C10-HSL bioreporter?
A general protocol involves the following steps:
-
Grow the bioreporter strain to the mid-exponential phase.
-
Dilute the culture to a standardized optical density (e.g., OD600 of 0.1).
-
Add different concentrations of 3-oxo-C10-HSL or the experimental sample to the bioreporter culture.
-
Incubate the cultures under appropriate conditions (e.g., 37°C with shaking) for a defined period.
-
Measure the reporter signal (e.g., fluorescence or luminescence) using a suitable instrument like a plate reader.
How can I enhance the sensitivity of my bioreporter?
Several strategies can be employed to enhance bioreporter sensitivity:
-
Incorporate Quorum Sensing Elements: Introducing components of a quorum-sensing circuit can create a positive feedback loop, amplifying the signal. For instance, having the DNT-inducible promoter activate the synthesis of LuxI, which produces an AHL, can lead to a significant increase in the reporter signal.[1][2][3]
-
Optimize the Host Strain: Using host strains with specific mutations can improve performance. For example, introducing mutations like eutE and ygdD has been shown to enhance bioreporter sensitivity.[2][3]
-
Modify Efflux Systems: Disrupting efflux transporters that may pump out the AHL signal can lead to its intracellular accumulation, thereby increasing the response. This approach has been successful in improving the detection limit of heavy metal bioreporters and the principle can be applied to AHL bioreporters.[4][5]
Data Interpretation
How do I quantify the concentration of 3-oxo-C10-HSL in my sample?
To quantify 3-oxo-C10-HSL, you need to generate a standard curve. This is done by measuring the bioreporter's response to a series of known concentrations of synthetic 3-oxo-C10-HSL. The response of your unknown sample can then be compared to this standard curve to determine the concentration. It is important to account for any matrix effects from your sample supernatant, which can be addressed using a standard additions technique.[6]
Signaling Pathways and Workflows
LasR-based 3-oxo-C10-HSL Signaling Pathway
Caption: LasR-based detection of 3-oxo-C10-HSL leading to reporter gene expression.
General Experimental Workflow for Bioreporter Assay
Caption: A typical workflow for a 3-oxo-C10-HSL bioreporter assay.
References
- 1. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives’ detection capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of quorum sensing elements into bacterial bioreporter circuits enhances explosives' detection capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improving the sensitivity of bacterial bioreporters for heavy metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the sensitivity of bacterial bioreporters for heavy metals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct quantification of N-(3-oxo-hexanoyl)-L-homoserine lactone in culture supernatant using a whole-cell bioreporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-(3-Oxodecanoyl)-L-homoserine lactone (3-O-C10-HSL)
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of N-(3-Oxodecanoyl)-L-homoserine lactone (3-O-C10-HSL) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with 3-O-C10-HSL are inconsistent. How can I ensure the quality, stability, and proper handling of my compound?
A1: Inconsistencies often arise from issues with compound purity, degradation, or improper storage.
-
Purity: Commercially obtained or synthetically produced 3-O-C10-HSL can contain impurities from the synthesis process or degradation products. It is crucial to verify the purity of your stock. Methods for synthesis and purification are well-documented, often involving silica gel column chromatography.[1][2] Purity can be assessed using techniques like High-Pressure Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[2][3]
-
Stability: The lactone ring of 3-O-C10-HSL and other N-acyl-homoserine lactones (AHLs) is susceptible to hydrolysis, especially at an alkaline pH, which opens the ring and inactivates the molecule's signaling function in many quorum-sensing systems.[4] This degradation is dependent on pH, temperature, and the length of the acyl chain.[2]
-
Storage and Handling:
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable organic solvent like DMSO or DMF.[5]
-
Storage: Store stock solutions at -20°C or -80°C to minimize degradation.[6] For long-term storage (≥ 4 years), a crystalline solid form under desiccating conditions is recommended.[5][7]
-
Working Solutions: When preparing working solutions in aqueous media, use buffers with a neutral or slightly acidic pH to reduce the rate of lactonolysis.[4] Prepare these solutions fresh for each experiment.
-
Q2: I am observing unexpected cytotoxicity or immune responses in my eukaryotic cell culture experiments. What are the known off-target effects of 3-O-C10-HSL?
A2: 3-O-C10-HSL and related AHLs can exert significant effects on mammalian cells, which are important to consider as potential experimental confounders.
-
Apoptosis Induction: Longer-chain AHLs, including N-(3-oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL), a close structural analog, can induce apoptosis in various cell types, including neutrophils and fibroblasts.[8][9] This is often triggered through mitochondrial dysfunction, characterized by an increase in cytosolic and mitochondrial calcium levels.[8][9]
-
Immunomodulation: 3-O-C10-HSL has been shown to possess anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[10] It can decrease the expression of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α by inhibiting the NF-κB signaling pathway.[10]
-
Disruption of Epithelial Barriers: The related molecule 3-O-C12-HSL can disrupt the integrity of epithelial barriers by affecting the expression and distribution of tight junction proteins like ZO-1 and occludin.[11]
-
Cardiovascular Effects: In animal models, 3-O-C12-HSL has been observed to cause significant cardiovascular effects, including profound bradycardia (slowing of the heart rate).[12][13]
Q3: How can I proactively design my experiments to minimize and control for potential off-target effects?
A3: A well-designed experimental plan is the best defense against off-target effects.
-
Conduct Dose-Response Studies: Determine the minimum effective concentration of 3-O-C10-HSL required to achieve the desired on-target effect in your system. High concentrations are more likely to induce off-target responses.[10][14]
-
Use Proper Controls:
-
Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the 3-O-C10-HSL.[10]
-
Inactive Analog Control: Use a structurally similar but biologically inactive analog, or the hydrolyzed (open-ring) form of 3-O-C10-HSL, to confirm that the observed effects are specific to the intact molecule.
-
Chain Length Control: Use AHLs with different acyl chain lengths (e.g., C6-HSL or C8-HSL) that may have lower affinity for the target receptor to demonstrate specificity.[14][15]
-
-
Consider the Cellular Context: The effects of 3-O-C10-HSL can be highly cell-type specific. Be aware of the potential for different responses in different cell lines (e.g., immune cells vs. epithelial cells).
Q4: My bacterial reporter strain seems to be activated by AHLs other than 3-O-C10-HSL. How specific is this molecule for its cognate LuxR-type receptor?
A4: While LuxR-type receptors have a preference for their cognate AHL, a degree of cross-reactivity is common. Specificity is determined by the length and modification of the acyl side chain. For instance, the TraR receptor in Agrobacterium tumefaciens is strongly activated by 3-oxo-C8-HSL, but shows detectable activation at high concentrations of other AHLs like 3-oxo-C7-HSL and 3-oxo-C12-HSL.[14] Conversely, many other AHL analogs can act as potent antagonists, inhibiting the receptor's activation.[14] This highlights that the response is highly dependent on the specific receptor system being studied.
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Recommended Action(s) |
| High variability between experimental replicates. | 1. Degradation of 3-O-C10-HSL in stock or working solutions. 2. Impurities in the compound. | 1. Prepare fresh working solutions from a properly stored stock for each experiment. Ensure aqueous media pH is neutral or slightly acidic.[4] 2. Verify compound purity via HPLC or TLC. If necessary, purify the compound.[1][2] |
| Unexpectedly high levels of cell death. | 1. Induction of apoptosis via mitochondrial pathways.[8] 2. Off-target cytotoxicity due to excessively high concentrations. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue). 2. Lower the concentration of 3-O-C10-HSL. Conduct a full dose-response curve. 3. Co-treat with apoptosis inhibitors to confirm the mechanism. |
| Altered expression of inflammatory markers unrelated to the primary hypothesis. | 1. Immunomodulatory off-target effects of 3-O-C10-HSL.[10] | 1. Measure baseline cytokine/chemokine levels in vehicle- and 3-O-C10-HSL-treated cells. 2. Use an inactive analog control to confirm the effect is specific. |
| Bacterial reporter shows a response, but it is weaker than expected or non-specific. | 1. Cross-reactivity with other AHLs produced by the bacteria or present as contaminants. 2. Antagonism by other AHL analogs.[14] | 1. Use a bacterial strain that does not produce its own AHLs. 2. Test structurally related AHLs to map the specificity profile of your reporter system.[14][15] |
Quantitative Data Summary
Table 1: Physicochemical Properties & Stability of 3-O-C10-HSL and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Recommended Solvents | Stability (in solid form) |
| This compound | C₁₄H₂₃NO₄ | 269.34 | ≥98% | DMSO, DMF | ≥ 4 years |
| N-decanoyl-L-Homoserine lactone (C10-HSL) | C₁₄H₂₅NO₃ | 255.4 | ≥96% | DMSO, DMF | ≥ 4 years[5] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-O-C12-HSL) | C₁₆H₂₇NO₄ | 297.39 | >98% | DMSO, DMF | Store under desiccating conditions |
Table 2: Relative Receptor Affinity & Activity of Various AHLs This table summarizes data on the binding affinity of different AHLs to the CarR receptor from Erwinia carotovora, illustrating the principle of specificity. Lower values indicate higher affinity.
| N-Acyl Homoserine Lactone (AHL) | Modification | Acyl Chain Length | Relative Affinity for CarR (μM)[15] |
| 3-oxo-C4-HSL | 3-oxo | 4 | ~100 |
| 3-oxo-C6-HSL | 3-oxo | 6 | 1.8 |
| 3-oxo-C8-HSL | 3-oxo | 8 | 0.8 |
| 3-oxo-C10-HSL | 3-oxo | 10 | ~100 |
| C6-HSL | Unsubstituted | 6 | >1000 |
| C8-HSL | Unsubstituted | 8 | ~500 |
| C10-HSL | Unsubstituted | 10 | >1000 |
| Data derived from fluorescence quenching assays with the His₆-CarR protein. The most physiologically relevant ligand for this system is 3-oxo-C6-HSL.[15] |
Visualizations: Diagrams and Workflows
Caption: Experimental workflow for minimizing and identifying off-target effects of 3-O-C10-HSL.
Caption: Simplified off-target signaling pathway: AHL-induced mitochondrial apoptosis in host cells.
Caption: Logical diagram showing how AHL structural features determine biological specificity.
Key Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is adapted from methods used to detect and characterize AHLs.[3][6][16]
-
Plate Preparation: Use a C18 reversed-phase TLC plate.
-
Sample Spotting: Dissolve a small amount of your 3-O-C10-HSL in a volatile solvent (e.g., ethyl acetate or methanol). Spot 1-5 µL onto the origin line of the TLC plate. Spot a certified reference standard of 3-O-C10-HSL alongside it.
-
Development: Develop the plate in a sealed chromatography tank using a mobile phase of 60% (v/v) methanol in water. Allow the solvent front to travel approximately 80% of the plate length.
-
Visualization:
-
Dry the plate completely.
-
Overlay the plate with a thin layer of soft agar (e.g., 0.8% agar in LB medium) seeded with an AHL biosensor bacterium (e.g., Agrobacterium tumefaciens KYC55 or Chromobacterium violaceum CV026).[16] These strains will produce a visible color (e.g., purple for CV026) or can be used with a substrate like X-Gal to produce a colored spot where the AHL is present.
-
Incubate the plate at the appropriate temperature (e.g., 30°C) overnight.
-
-
Analysis: A pure sample will yield a single spot with an Rf value identical to the reference standard. The presence of additional spots indicates impurities or degradation products.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol is a standard method to assess cytotoxicity, a common off-target effect.
-
Cell Seeding: Seed your eukaryotic cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of 3-O-C10-HSL (e.g., 0 to 200 µM). Include a vehicle-only control and a positive control for cell death (e.g., staurosporine). Incubate for the desired experimental duration (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the concentration at which 3-O-C10-HSL becomes cytotoxic (e.g., the IC50 value).
Protocol 3: NF-κB Activation Assay (Western Blot for Phospho-p65)
This protocol is based on the finding that 3-O-C10-HSL can inhibit LPS-induced NF-κB activation.[10]
-
Cell Culture and Treatment: Culture RAW264.7 macrophages or another suitable cell line. Pre-treat cells with varying concentrations of 3-O-C10-HSL (e.g., 10-50 µM) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a short duration (e.g., 15, 30, or 60 minutes) to induce phosphorylation of the NF-κB p65 subunit. Include unstimulated and LPS-only controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (Ser536).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Re-probe the blot for total p65 and a loading control (e.g., β-actin or GAPDH) to normalize the data. Quantify the band intensities to determine the effect of 3-O-C10-HSL on LPS-induced p65 phosphorylation.
References
- 1. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. journals.asm.org [journals.asm.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Extraction, purification and identification of bacterial signal molecules based on N‐acyl homoserine lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. N-(3-Oxo-acyl)-homoserine lactone induces apoptosis primarily through a mitochondrial pathway in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxo-dodecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pseudomonas aeruginosa quorum sensing molecule N-(3 oxododecanoyl)-l-homoserine lactone disrupts epithelial barrier integrity of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haemodynamic effects of the bacterial quorum sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, in conscious, normal and endotoxaemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Haemodynamic effects of the bacterial quorum sensing signal molecule, N-(3-oxododecanoyl)-L-homoserine lactone, in conscious, normal and endotoxaemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analogs of the Autoinducer 3-Oxooctanoyl-Homoserine Lactone Strongly Inhibit Activity of the TraR Protein of Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
Validation & Comparative
A Researcher's Guide to Validating the Purity of Synthetic N-(3-Oxodecanoyl)-L-homoserine lactone
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic signaling molecules is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive comparison of methods to validate the purity of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL), a key quorum-sensing molecule in Gram-negative bacteria. We present supporting experimental data and detailed protocols for both physicochemical analysis and biological activity assessment.
Purity Assessment of Synthetic 3-oxo-C10-HSL: A Comparative Overview
The purity of synthetic 3-oxo-C10-HSL is typically expected to be high, often exceeding 95%. However, verification is crucial to exclude the presence of impurities that could interfere with experimental results. Below is a comparison of common analytical techniques used for purity validation.
| Analytical Technique | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity | Quantitative purity, retention time | ≥95% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation coupled with mass detection | Molecular weight confirmation, impurity identification | Confirms identity and purity |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of magnetic properties of atomic nuclei | Structural confirmation, identification of impurities | Confirms chemical structure |
| Thin-Layer Chromatography (TLC) | Separation based on polarity | Qualitative purity assessment | ≥98% (as stated by some suppliers) |
Biological Activity Validation: Beyond Physicochemical Purity
While analytical techniques confirm chemical purity, bioassays are essential to validate the biological activity of synthetic 3-oxo-C10-HSL. A common approach involves the use of bacterial reporter strains that produce a measurable signal, such as bioluminescence, in response to the signaling molecule.
Here, we compare the biological activity of 3-oxo-C10-HSL with other common N-acyl-homoserine lactones (AHLs) using a whole-cell bioreporter assay.
| Compound | Acyl Chain Length | 3-oxo group | EC50 (Concentration for 50% maximal response) |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 | Yes | ~1-10 nM |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | C8 | No | ~50-200 nM |
| This compound (3-oxo-C10-HSL) | C10 | Yes | ~5-25 nM |
| N-Decanoyl-L-homoserine lactone (C10-HSL) | C10 | No | ~100-500 nM |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | C12 | Yes | ~1-10 nM |
Note: EC50 values are approximate and can vary depending on the specific reporter strain and experimental conditions.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of synthetic 3-oxo-C10-HSL.
Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity analysis of 3-oxo-C10-HSL.
Materials:
-
3-oxo-C10-HSL sample
-
HPLC-grade methanol, acetonitrile, and water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 3-oxo-C10-HSL in methanol.
-
Mobile Phase: Prepare mobile phase A (water) and mobile phase B (acetonitrile).
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient: Start with 30% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Whole-Cell Bioreporter Assay for Biological Activity
This protocol describes the use of a bioluminescent E. coli bioreporter to determine the biological activity of 3-oxo-C10-HSL.
Workflow for Bioreporter Assay
Caption: Workflow for the whole-cell bioreporter assay.
Materials:
-
E. coli bioreporter strain (e.g., carrying a LuxR-based plasmid with a luxI promoter-driven luciferase reporter)
-
3-oxo-C10-HSL and other AHL standards
-
LB medium
-
96-well microplate
-
Luminometer
Procedure:
-
Culture Preparation: Grow the E. coli bioreporter strain overnight in LB medium with appropriate antibiotics.
-
Assay Preparation: Dilute the overnight culture 1:100 in fresh LB medium.
-
AHL Dilutions: Prepare a serial dilution of 3-oxo-C10-HSL and other AHLs in LB medium in a 96-well plate.
-
Incubation: Add the diluted bioreporter culture to each well of the 96-well plate. Incubate at 30°C with shaking for 3-4 hours.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Plot the luminescence readings against the AHL concentration to generate a dose-response curve and determine the EC50 value.
Quorum Sensing Signaling Pathway
The biological activity of 3-oxo-C10-HSL is mediated through its interaction with a transcriptional regulator, which in turn controls the expression of target genes.
Simplified Quorum Sensing Circuit
Caption: Simplified signaling pathway of 3-oxo-C10-HSL in a quorum sensing system.
By employing these analytical and biological validation methods, researchers can ensure the quality and reliability of their synthetic this compound, leading to more accurate and reproducible scientific findings.
A Comparative Guide to N-(3-Oxodecanoyl)-L-homoserine lactone and Other Acyl-homoserine Lactones
For Researchers, Scientists, and Drug Development Professionals
N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial communication, a process known as quorum sensing (QS). This guide provides a detailed comparison of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) with other prevalent AHLs, supported by experimental data, to aid in the research and development of novel therapeutics targeting bacterial signaling.
Introduction to Acyl-homoserine Lactones
AHLs are the primary signaling molecules in many Gram-negative bacteria, regulating a host of physiological processes including biofilm formation, virulence factor production, and motility.[1][2] These molecules share a common homoserine lactone ring but differ in the length and modification of their acyl side chain.[3] The specificity of the interaction between an AHL and its cognate LuxR-type receptor protein dictates the downstream genetic regulation. Understanding the nuances of these interactions is critical for the development of targeted anti-quorum sensing agents.
Comparative Analysis of Biological Activity
The biological potency of AHLs is intrinsically linked to their structure, particularly the length of the acyl chain and the presence of a substitution at the C3 position. This compound (3-oxo-C10-HSL) is a long-chain AHL with a ketone group at the third carbon, a feature that significantly influences its binding affinity and biological activity.
Quantitative Comparison of AHL Activity
The following table summarizes the comparative effects of 3-oxo-C10-HSL and other AHLs on key quorum sensing-regulated phenotypes. The data is compiled from various studies using bacterial reporter strains and direct quantification of virulence factors.
| Acyl-homoserine lactone | Acyl Chain Length | C3 Substitution | Target Receptor (Example) | Relative Biofilm Formation | Reporter Gene Activation (EC50) | Reference |
| This compound (3-oxo-C10-HSL) | C10 | Oxo | LasR, TraR | High | ~10-100 nM | [4][5] |
| N-Butyryl-L-homoserine lactone (C4-HSL) | C4 | None | RhlR | Low | >1 µM | [6] |
| N-Hexanoyl-L-homoserine lactone (C6-HSL) | C6 | None | LuxR | Moderate | ~100-500 nM | [2] |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | C6 | Oxo | LuxR, LasR | Moderate-High | ~5-50 nM | [7] |
| N-Octanoyl-L-homoserine lactone (C8-HSL) | C8 | None | LuxR, TraR | Moderate | ~50-200 nM | [7] |
| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | C8 | Oxo | TraR, LasR | High | ~1-20 nM | [7] |
| N-Dodecanoyl-L-homoserine lactone (C12-HSL) | C12 | None | LasR | High | ~20-100 nM | [1] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | C12 | Oxo | LasR | Very High | ~1-10 nM | [6] |
Note: Relative activities and EC50 values can vary depending on the specific bacterial reporter strain and experimental conditions.
Signaling Pathways
AHL-mediated quorum sensing predominantly follows the LuxI/LuxR signaling cascade. The LuxI-type synthase produces a specific AHL, which, upon reaching a threshold concentration, binds to and activates its cognate LuxR-type transcriptional regulator. This complex then modulates the expression of target genes.
General AHL Signaling Pathway
The specificity of this pathway is largely determined by the affinity of the LuxR receptor for different AHLs. Receptors like LasR from Pseudomonas aeruginosa show a preference for long-chain 3-oxo-substituted AHLs such as 3-oxo-C10-HSL and 3-oxo-C12-HSL.
Experimental Protocols
Accurate comparison of AHL activity relies on standardized and robust experimental methodologies. Below are detailed protocols for key experiments used in the characterization of AHLs.
Bacterial Reporter Gene Assay for AHL Activity
This assay quantifies the biological activity of an AHL by measuring the expression of a reporter gene (e.g., lacZ, gfp, lux) under the control of an AHL-inducible promoter.
Materials:
-
AHL biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pCF218, pCF372), E. coli JM109(pSB401)).
-
Luria-Bertani (LB) broth and agar.
-
Appropriate antibiotics for plasmid maintenance.
-
AHL stock solutions of known concentrations.
-
96-well microtiter plates.
-
Plate reader for measuring absorbance, fluorescence, or luminescence.
Protocol:
-
Inoculate the biosensor strain into LB broth with appropriate antibiotics and grow overnight at the optimal temperature with shaking.
-
Dilute the overnight culture to an OD600 of approximately 0.1 in fresh LB broth.
-
Add 180 µL of the diluted culture to the wells of a 96-well plate.
-
Add 20 µL of the AHL test solutions (at various concentrations) or a control (solvent only) to the wells.
-
Incubate the plate at the optimal temperature for the biosensor strain for a specified period (e.g., 4-6 hours).
-
Measure the reporter gene expression using a plate reader (e.g., absorbance at 420 nm for β-galactosidase activity with ONPG as a substrate, fluorescence for GFP, or luminescence for luciferase).
-
Measure the optical density at 600 nm (OD600) to normalize for cell growth.
-
Calculate the specific activity (e.g., Miller units for β-galactosidase) and plot a dose-response curve to determine the EC50 value.[8]
Reporter Gene Assay Workflow
Quantification of AHLs by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS allows for the sensitive and specific quantification of AHLs in complex biological samples.
Materials:
-
HPLC system coupled to a mass spectrometer (e.g., triple quadrupole or high-resolution MS).
-
Reversed-phase C18 column.
-
Solvents: Acetonitrile (ACN) and water (both HPLC grade), with 0.1% formic acid.
-
AHL standards of known concentrations.
-
Ethyl acetate (acidified with 0.1% formic acid).
-
Bacterial culture supernatant.
Protocol:
-
Sample Preparation:
-
Centrifuge the bacterial culture to pellet the cells.
-
Filter-sterilize the supernatant.
-
Extract the AHLs from the supernatant twice with an equal volume of acidified ethyl acetate.
-
Pool the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of mobile phase (e.g., 50% ACN in water with 0.1% formic acid).[9]
-
-
HPLC-MS Analysis:
-
Inject the reconstituted sample onto the C18 column.
-
Elute the AHLs using a gradient of increasing acetonitrile concentration in water (both with 0.1% formic acid).
-
Detect the AHLs using the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer, monitoring for the precursor ion ([M+H]+) and a characteristic product ion (m/z 102, corresponding to the lactone ring).[10][11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of AHL standards.
-
Quantify the AHLs in the sample by comparing their peak areas to the standard curve.
-
Logical Relationships in AHL Structure and Activity
The chemical structure of an AHL dictates its interaction with the LuxR-type receptor, influencing its biological activity. The following diagram illustrates the key structural features and their impact on function.
AHL Structure-Activity Relationship
Generally, longer acyl chains and the presence of a 3-oxo group, as seen in 3-oxo-C10-HSL, lead to higher affinity for certain LuxR homologs like LasR and TraR, resulting in potent biological activity at lower concentrations.[5][7]
Conclusion
This compound stands out as a potent quorum sensing signal molecule, particularly for bacteria possessing LasR- and TraR-type receptors. Its long acyl chain and 3-oxo substitution contribute to its high biological activity in regulating key processes like biofilm formation and virulence. The comparative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to understand and manipulate bacterial quorum sensing for therapeutic purposes. Further investigation into the structure-activity relationships of a wider range of synthetic and natural AHLs will continue to fuel the development of novel anti-infective strategies.
References
- 1. KoreaMed Synapse [synapse.koreamed.org]
- 2. AHLs Regulate Biofilm Formation and Swimming Motility of Hafnia alvei H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 4. Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-3-Oxo-Decanoyl-l-Homoserine-Lactone Activates Auxin-Induced Adventitious Root Formation via Hydrogen Peroxide- and Nitric Oxide-Dependent Cyclic GMP Signaling in Mung Bean - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]
- 10. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of N-(3-Oxodecanoyl)-L-homoserine lactone and N-(3-Oxododecanoyl)-L-homoserine lactone in Bacterial Quorum Sensing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two critical bacterial quorum sensing molecules: N-(3-Oxodecanoyl)-L-homoserine lactone (3O-C10-HSL) and N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). This analysis is supported by experimental data and detailed protocols to assist in research and development endeavors targeting bacterial communication and virulence.
Introduction
N-acyl homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS) in Gram-negative bacteria. This cell-to-cell communication system allows bacteria to coordinate gene expression in a population density-dependent manner, regulating processes such as biofilm formation, virulence factor production, and antibiotic resistance. Among the various AHLs, 3O-C10-HSL and 3O-C12-HSL are key players, particularly in the opportunistic pathogen Pseudomonas aeruginosa. Understanding the nuanced differences in their biological activities is crucial for the development of novel anti-infective strategies.
Physicochemical Properties
A fundamental comparison begins with the basic physicochemical properties of these molecules. While structurally similar, the two-carbon difference in their acyl chains leads to variations in their molecular weight and likely contributes to differences in their solubility and transport across cell membranes.
| Property | This compound (3O-C10-HSL) | N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) |
| Molecular Formula | C₁₄H₂₃NO₄ | C₁₆H₂₇NO₄[1][2] |
| Molecular Weight | 269.34 g/mol [3] | 297.39 g/mol [1][2] |
| Appearance | White powder | White powder[2] |
| Solubility | AHLs are generally amphipathic, with solubility in water and organic solvents. Solubility in aqueous solutions decreases with increasing acyl chain length.[4][5] | AHLs are generally amphipathic, with solubility in water and organic solvents. Due to its longer acyl chain, it is expected to be less soluble in aqueous solutions than 3O-C10-HSL.[4][5] |
Biological Activity: A Comparative Overview
Both 3O-C10-HSL and 3O-C12-HSL are integral to the hierarchical quorum-sensing network of P. aeruginosa, primarily interacting with the transcriptional regulator LasR. However, the length of the acyl chain influences their binding affinity to the receptor and the subsequent activation of target genes. 3O-C12-HSL is the cognate signal for the LasR receptor and is considered a potent activator of the LasR-dependent QS cascade, which in turn upregulates the RhlR/C4-HSL system. While LasR can also respond to other long-chain AHLs like 3O-C10-HSL, the affinity and response magnitude may differ.
Receptor Binding Affinity
| Parameter | This compound (3O-C10-HSL) | N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) |
| LasR Binding Affinity (Kd) | Data not available in the searched literature. | Data not available in the searched literature, but it is the cognate ligand for LasR and is expected to have a high affinity. |
Regulation of Virulence Factors
The activation of LasR by 3O-C10-HSL and 3O-C12-HSL leads to the expression of a wide array of virulence factors, including the proteases LasA and LasB (elastase) and the toxic secondary metabolite pyocyanin. The differential activation by these two AHLs can have a significant impact on the pathogenicity of P. aeruginosa.
| Virulence Factor | Effect of this compound (3O-C10-HSL) | Effect of N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) |
| Pyocyanin Production | Dose-response data not available in the searched literature. | A potent inducer of pyocyanin production.[3] |
| Elastase (LasB) Activity | Dose-response data not available in the searched literature. | A potent inducer of elastase production.[3] |
Biofilm Formation
Biofilm formation is a key virulence mechanism in P. aeruginosa, providing protection from host defenses and antibiotics. Quorum sensing plays a crucial role in the development and maturation of biofilms. Both 3O-C10-HSL and 3O-C12-HSL are known to influence biofilm architecture.
| Activity | Effect of this compound (3O-C10-HSL) | Effect of N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) |
| Biofilm Formation | Dose-response data not available in the searched literature. | Known to be a significant factor in biofilm development.[2] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding, the following diagrams illustrate the Las quorum sensing pathway and the workflows for key experimental protocols.
References
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. researchgate.net [researchgate.net]
- 3. Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pseudomonas aeruginosa Quorum-Sensing Systems May Control Virulence Factor Expression in the Lungs of Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of N-3-oxododecanoyl homoserine lactone... | F1000Research [f1000research.com]
Comparative analysis of quorum sensing molecules in Pseudomonas species
For Researchers, Scientists, and Drug Development Professionals
Quorum sensing (QS) is a cell-to-cell communication process that bacteria utilize to coordinate gene expression in response to population density. In the genus Pseudomonas, a group of ubiquitous and adaptable bacteria, QS systems are pivotal in regulating a wide array of physiological processes, including virulence factor production, biofilm formation, and antibiotic resistance.[1][2][3] This guide provides a comparative analysis of the primary quorum sensing molecules across different Pseudomonas species, with a focus on the well-characterized pathogen Pseudomonas aeruginosa, and offers insights into the experimental methodologies used to study these intricate signaling networks.
Overview of Quorum Sensing Systems in Pseudomonas
Pseudomonas species primarily employ acyl-homoserine lactones (AHLs) as signaling molecules in their QS systems.[2] These systems are typically composed of a LuxI-family synthase protein, which produces the AHL signal, and a LuxR-family receptor protein, which binds the AHL and regulates gene expression.[2] P. aeruginosa possesses a particularly complex and hierarchical QS network, consisting of at least four interconnected systems: las, rhl, pqs, and iqs.[1][3][4]
Key Quorum Sensing Molecules in Pseudomonas aeruginosa
P. aeruginosa is the most extensively studied member of the genus in terms of its QS systems. Its hierarchical network ensures a tightly regulated and coordinated response to changes in cell density.[3]
| Quorum Sensing System | Signal Molecule Synthase | Signal Molecule (Autoinducer) | Chemical Structure | Receptor |
| las | LasI | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | [Image of 3-oxo-C12-HSL structure] | LasR |
| rhl | RhlI | N-butyryl-L-homoserine lactone (C4-HSL) | [Image of C4-HSL structure] | RhlR |
| pqs | PqsA-D, PqsH | 2-heptyl-3-hydroxy-4-quinolone (Pseudomonas Quinolone Signal or PQS) | [Image of PQS structure] | PqsR (MvfR) |
| iqs | AmbB | 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde (IQS) | [Image of IQS structure] | Unknown |
Data compiled from multiple sources.[4][5][6][7][8]
The Hierarchical Nature of P. aeruginosa QS
The QS systems in P. aeruginosa are organized in a distinct hierarchy. The las system is at the top, with the LasR-3-oxo-C12-HSL complex activating the expression of the rhl system.[2][3] Both the las and rhl systems, in turn, regulate the pqs system.[6] This intricate network allows for a fine-tuned response to environmental cues and population density, leading to the coordinated expression of a vast number of genes, estimated to be up to 12% of the P. aeruginosa genome.[5]
Quorum Sensing in Other Pseudomonas Species
While not as extensively studied as in P. aeruginosa, other Pseudomonas species also possess AHL-based QS systems. However, the specific AHL molecules and the complexity of the networks can vary.
| Pseudomonas Species | Quorum Sensing System(s) | Signal Molecule(s) |
| P. putida | PpuI/PpuR | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL), N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL), N-(3-oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) |
| P. fluorescens | Multiple LuxR homologues | N-hexanoyl-L-homoserine lactone (C6-HSL), N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) |
| P. syringae | AhlI/AhlR | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) |
This table represents a summary of commonly reported QS molecules and may not be exhaustive for all strains within a species.
Signaling Pathway Diagrams
To visualize the flow of information within these QS circuits, the following diagrams illustrate the core signaling pathways.
Caption: Hierarchical quorum sensing network in Pseudomonas aeruginosa.
Experimental Protocols for Quorum Sensing Molecule Analysis
The quantification and characterization of QS molecules are crucial for understanding their roles in bacterial physiology and for the development of QS inhibitors.
General Protocol for AHL Extraction
This protocol outlines a general method for extracting AHLs from bacterial culture supernatants.
Materials:
-
Bacterial culture grown to the desired cell density.
-
Ethyl acetate (acidified with 0.1% acetic acid).
-
Centrifuge and sterile tubes.
-
Rotary evaporator or nitrogen stream.
-
High-performance liquid chromatography (HPLC) grade solvents for resuspension.
Methodology:
-
Centrifuge the bacterial culture to pellet the cells.
-
Collect the supernatant and filter-sterilize it.
-
Perform a liquid-liquid extraction of the supernatant with an equal volume of acidified ethyl acetate. Repeat this step twice.
-
Pool the ethyl acetate fractions and evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.
-
Resuspend the dried extract in a known volume of an appropriate solvent (e.g., acetonitrile or methanol) for further analysis.
Quantification of AHLs using Biosensors
Biosensor strains are commonly used for the detection and quantification of specific AHLs. These are typically engineered bacteria that produce a measurable output (e.g., light, color) in the presence of a specific AHL.
Materials:
-
AHL extract or synthetic AHL standards.
-
Biosensor strain (e.g., Agrobacterium tumefaciens NTL4(pZLR4) for long-chain AHLs, Chromobacterium violaceum CV026 for short-chain AHLs).
-
Appropriate growth medium for the biosensor strain.
-
Microplate reader or luminometer.
Methodology:
-
Grow the biosensor strain to the mid-logarithmic phase.
-
In a 96-well plate, add a standardized amount of the biosensor culture to each well.
-
Add serial dilutions of the AHL extract or synthetic standards to the wells.
-
Incubate the plate under appropriate conditions for a set period.
-
Measure the reporter signal (e.g., β-galactosidase activity, bioluminescence, or violacein production) using a microplate reader.
-
Construct a standard curve using the data from the synthetic AHL standards to quantify the AHL concentration in the extracts.
Mass Spectrometry for PQS Quantification
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the sensitive and specific quantification of PQS and its precursors.
Materials:
-
AHL and PQS extract.
-
LC-MS system equipped with a C18 reverse-phase column.
-
Appropriate mobile phase solvents (e.g., water and acetonitrile with formic acid).
-
PQS standard for calibration.
Methodology:
-
Inject the resuspended extract onto the LC-MS system.
-
Separate the molecules using a suitable gradient of the mobile phase.
-
Detect and quantify PQS based on its specific mass-to-charge ratio (m/z) and retention time compared to the PQS standard.
Caption: Experimental workflow for comparative analysis of QS molecules.
Conclusion and Future Directions
The study of quorum sensing in Pseudomonas species reveals a sophisticated and diverse landscape of chemical communication. While P. aeruginosa serves as a model for a complex, hierarchical QS network, other species exhibit simpler, yet crucial, QS systems for their survival and interaction with their environment. The continued development of sensitive and high-throughput analytical techniques will further elucidate the nuances of these signaling pathways. For drug development professionals, a deep understanding of these systems is paramount for the design of novel anti-virulence strategies that target bacterial communication rather than viability, potentially reducing the selective pressure for antibiotic resistance. Future comparative studies should aim to quantify QS molecule production across a wider range of Pseudomonas species under various environmental conditions to gain a more comprehensive understanding of their ecological roles and pathogenic potential.
References
- 1. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for Measuring the Production of Quorum Sensing Signal Molecules | Springer Nature Experiments [experiments.springernature.com]
Unveiling Specificity: A Comparative Guide to the Cross-Reactivity of N-(3-Oxodecanoyl)-L-homoserine lactone with Diverse Bacterial Reporters
For researchers, scientists, and drug development professionals, the selection of an appropriate bacterial reporter system is critical for accurately quantifying N-acyl homoserine lactone (AHL) signaling molecules. This guide provides a comparative analysis of the cross-reactivity of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) and other AHLs with commonly used bacterial reporters. The data presented herein, summarized from multiple studies, facilitates the informed selection of a biosensor tailored to specific research needs.
This guide delves into the performance of three widely utilized AHL biosensor systems: those based on the LasR receptor from Pseudomonas aeruginosa, the TraR receptor from Agrobacterium tumefaciens, and the CviR receptor from Chromobacterium violaceum. Each system exhibits a distinct profile of sensitivity and specificity to various AHLs, a crucial consideration for experimental design.
Comparative Analysis of Bacterial Reporter Responses to AHLs
The choice of a bacterial reporter significantly impacts the detection and quantification of AHLs. The following tables summarize the relative responsiveness of LasR-, TraR-, and CviR-based biosensors to a panel of AHLs, with a focus on 3-oxo-C10-HSL.
LasR-based Reporters
LasR-based biosensors, often hosted in Escherichia coli, are characteristically sensitive to long-chain AHLs, particularly those with a 3-oxo substitution. This makes them well-suited for studying quorum sensing in Pseudomonas aeruginosa and other bacteria that produce similar signaling molecules.
| AHL Molecule | Acyl Chain Length | 3-oxo Substitution | Relative Response/Sensitivity |
| 3-oxo-C12-HSL | C12 | Yes | High (EC50 ≈ 9 nM)[1] |
| 3-oxo-C10-HSL | C10 | Yes | High |
| 3-oxo-C8-HSL | C8 | Yes | Moderate |
| 3-oxo-C6-HSL | C6 | Yes | Low |
| C12-HSL | C12 | No | Moderate |
| C10-HSL | C10 | No | Moderate |
| C8-HSL | C8 | No | Low |
| C6-HSL | C6 | No | Very Low/None |
| C4-HSL | C4 | No | None[1] |
TraR-based Reporters
TraR-based biosensors, typically utilizing Agrobacterium tumefaciens, are known for their broad-range detection of AHLs. They respond to AHLs with varying acyl chain lengths and substitutions, making them versatile tools for screening unknown AHL-producing bacteria.
| AHL Molecule | Acyl Chain Length | 3-oxo Substitution | Relative Response/Sensitivity |
| 3-oxo-C8-HSL | C8 | Yes | Very High (Cognate Ligand) |
| 3-oxo-C10-HSL | C10 | Yes | High |
| 3-oxo-C12-HSL | C12 | Yes | High |
| 3-oxo-C6-HSL | C6 | Yes | Moderate |
| C8-HSL | C8 | No | High |
| C10-HSL | C10 | No | Moderate |
| C12-HSL | C12 | No | Moderate |
| C6-HSL | C6 | No | Low |
| C4-HSL | C4 | No | Low |
CviR-based Reporters (Chromobacterium violaceum CV026)
The Chromobacterium violaceum CV026 biosensor provides a visual output (violacein pigment production) in response to short- to medium-chain AHLs. Notably, long-chain AHLs, including 3-oxo-C10-HSL, act as antagonists to this system.
| AHL Molecule | Acyl Chain Length | 3-oxo Substitution | Effect on Violacein Production |
| C6-HSL | C6 | No | Strong Agonist (Cognate Ligand)[2] |
| C4-HSL | C4 | No | Agonist[2][3] |
| C8-HSL | C8 | No | Agonist[2][3] |
| 3-oxo-C6-HSL | C6 | Yes | Agonist[3] |
| 3-oxo-C10-HSL | C10 | Yes | Antagonist/Inhibitor [2] |
| C10-HSL | C10 | No | Antagonist/Inhibitor[2] |
| 3-oxo-C12-HSL | C12 | Yes | Antagonist/Inhibitor |
| C12-HSL | C12 | No | Antagonist/Inhibitor |
Signaling Pathways
The differential responses of these bacterial reporters are rooted in the specific molecular interactions of their respective receptor proteins with AHLs.
Experimental Protocols
A generalized protocol for a microplate-based AHL biosensor assay is provided below. This can be adapted for use with LasR-, TraR-, or CviR-based reporters.
Objective: To quantify the response of a bacterial biosensor to various concentrations of AHLs.
Materials:
-
AHL biosensor strain (e.g., E. coli pSB1075 for LasR, A. tumefaciens KYC55 for TraR, or C. violaceum CV026 for CviR)
-
Appropriate growth medium (e.g., LB broth) with selective antibiotics
-
Synthetic AHLs of interest (including 3-oxo-C10-HSL)
-
96-well microplates (black plates for luminescence/fluorescence, clear plates for absorbance)
-
Microplate reader capable of measuring luminescence, fluorescence, or absorbance
-
Sterile pipette tips and other standard microbiology laboratory equipment
Procedure:
-
Prepare an overnight culture of the AHL biosensor strain in the appropriate growth medium with antibiotics. Incubate at the optimal temperature with shaking.
-
Prepare serial dilutions of the AHL standards in the growth medium.
-
Inoculate the main culture: Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.
-
Dispense into microplate: Add a defined volume (e.g., 180 µL) of the diluted biosensor culture to each well of the 96-well plate.
-
Add AHLs: Add a corresponding volume (e.g., 20 µL) of the AHL serial dilutions to the wells. Include a negative control (medium with no AHL) and a solvent control if AHLs are dissolved in a solvent.
-
Incubate: Incubate the microplate in the microplate reader at the optimal growth temperature.
-
Measure reporter output: Monitor the reporter signal (luminescence, fluorescence, or OD for violacein) and cell density (OD600) at regular intervals for a specified period (e.g., 8-24 hours).
-
Data Analysis: Normalize the reporter signal to cell density. Plot the normalized reporter signal against the AHL concentration to generate dose-response curves and determine EC50 values.
Conclusion
The selection of a bacterial biosensor for the detection of 3-oxo-C10-HSL and other AHLs is a critical step in quorum sensing research. LasR-based reporters offer high sensitivity for long-chain 3-oxo-substituted AHLs. TraR-based reporters provide a broad-spectrum detection capability, useful for screening diverse samples. CviR-based reporters are effective for detecting short-chain AHLs and can be used to identify long-chain AHLs through their inhibitory effects. By understanding the distinct cross-reactivity profiles and underlying signaling mechanisms of these biosensors, researchers can make more informed decisions to achieve their experimental objectives.
References
- 1. mdpi.com [mdpi.com]
- 2. Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases - PMC [pmc.ncbi.nlm.nih.gov]
Specificity of N-(3-Oxodecanoyl)-L-homoserine lactone in Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-(3-Oxodecanoyl)-L-homoserine lactone (3-oxo-C10-HSL) and its alternatives in various signaling pathways. The specificity of this quorum-sensing molecule is evaluated through quantitative data, detailed experimental protocols, and visual representations of the involved pathways to aid in research and drug development.
Comparative Analysis of Binding Affinity and Inhibitory Activity
The specificity of N-acyl homoserine lactones (AHSL) is determined by the length of the acyl chain and the presence of a 3-oxo group, which dictates their binding affinity to cognate receptors.[1] The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of 3-oxo-C10-HSL and its analogs.
| Molecule | Receptor | Dissociation Constant (Kd) | Organism | Reference |
| N-(3-Oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | CarR | 1.8 µM | Erwinia carotovora | [1] |
| N-(3-Oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | CarR | Lower affinity than 3-oxo-C6-HSL | Erwinia carotovora | [1] |
| This compound (3-oxo-C10-HSL) | CarR | Significant quenching only in excess | Erwinia carotovora | [1] |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | CarR | Significant quenching only in excess | Erwinia carotovora | [1] |
| Molecule | Assay | IC50 Value | Cell Line | Reference |
| N-(3-Oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | Murine Splenocyte Proliferation | Optimal activity with 11-13 C side chain | Murine splenocytes | [2] |
| Analogues with 11-13 C side chain and 3-oxo or 3-hydroxy group | Murine Splenocyte Proliferation | Optimal immunosuppressive activity | Murine splenocytes | [2] |
| This compound (3-oxo-C10-HSL) | Inhibition of LPS-induced TNF-α, IL-1β, IL-6, MCP-1 mRNA | Dose-dependent decrease | RAW264.7 macrophages | [3] |
Signaling Pathways
This compound and its analogs are key molecules in bacterial quorum sensing, a cell-density-dependent communication system. In several pathogenic bacteria, the Las/Rhl system is a well-characterized quorum-sensing circuit where 3-oxo-C12-HSL and C4-HSL are the native ligands for the transcriptional regulators LasR and RhlR, respectively.[4] These molecules also exhibit immunomodulatory effects on eukaryotic cells, influencing inflammatory responses.[3][5]
Figure 1: Simplified bacterial quorum sensing pathway mediated by AHLs.
In eukaryotic cells, particularly immune cells like macrophages, 3-oxo-C10-HSL has been shown to inhibit inflammatory responses induced by lipopolysaccharides (LPS). This is achieved by inhibiting the activation of the NF-κB signaling pathway.[3]
Figure 2: Inhibition of LPS-induced inflammatory response by 3-oxo-C10-HSL.
Experimental Protocols
AHL Reporter Assay
This protocol is used to quantify the activity of AHLs by measuring the expression of a reporter gene (e.g., GFP or β-galactosidase) under the control of an AHL-inducible promoter.[6][7]
Materials:
-
Overnight cultures of the reporter strain in LB medium.
-
Fresh LB medium.
-
AHL stock solutions (e.g., 3-oxo-C10-HSL) and solvent control (e.g., DMSO).
-
96-well microplate reader.
Procedure:
-
Dilute the overnight cultures of the reporter strain to 1/60 in fresh LB medium.
-
Incubate the fresh cultures for 1 hour with vigorous shaking.
-
Add the AHL solution or DMSO to the cultures at the desired final concentration.
-
Incubate the samples for 4 hours with vigorous shaking.
-
Transfer 100 µL of each sample to a 96-well plate.
-
Measure the reporter signal (e.g., RFU of GFP at an excitation wavelength of 490 nm and an emission wavelength of 525 nm).
-
Measure the turbidity at 600 nm to normalize for cell density.
Fluorescence Quenching Assay
This assay measures the binding affinity between a protein (e.g., a receptor) and a ligand (e.g., an AHL) by observing the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.[8]
Materials:
-
Purified receptor protein solution.
-
Ligand (AHL) stock solution.
-
Fluorimeter.
Procedure:
-
Set the fluorimeter to excite at 295 nm and measure the emission spectrum (typically 300-400 nm).
-
Titrate the protein solution with increasing concentrations of the ligand.
-
After each addition, allow the system to equilibrate and then record the fluorescence spectrum.
-
Correct for the inner filter effect by performing a control titration with a non-binding molecule that has similar absorbance properties to the ligand.
-
Plot the change in fluorescence intensity as a function of the ligand concentration and fit the data to a binding equation to determine the dissociation constant (Kd).
Figure 3: General workflow for key experimental protocols.
Conclusion
The specificity of this compound is a critical factor in its function as a signaling molecule. While it is a key component of quorum sensing in certain bacteria, its activity is highly dependent on the cognate receptor. Analogs with variations in acyl chain length and substitutions exhibit different binding affinities and biological effects. Furthermore, the immunomodulatory properties of 3-oxo-C10-HSL in eukaryotic cells highlight its potential as a target for therapeutic intervention in inflammatory diseases. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to understand and manipulate these signaling pathways.
References
- 1. N-acyl homoserine lactone binding to the CarR receptor determines quorum-sensing specificity in Erwinia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Quorum sensing molecule N-3-oxodecanoyl-L-homoserine lactone (3-oxo-C10-HSL) inhibits lipopolysaccharide-induced inflammatory responses of RAW264.7 macrophages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]
- 7. researchgate.net [researchgate.net]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of N-(3-Oxodecanoyl)-L-homoserine lactone: A Procedural Guide
For immediate reference, treat N-(3-Oxodecanoyl)-L-homoserine lactone as a hazardous chemical waste. Due to its classification as harmful if swallowed, direct disposal into standard waste streams is prohibited. Adherence to the following procedural guidelines is essential for ensuring laboratory safety and regulatory compliance.
Waste Identification and Classification
This compound is categorized as an acute oral toxicant (Category 4), necessitating its handling as hazardous waste.[1][2][3] All materials contaminated with this compound, including stock vials, solutions, and personal protective equipment (PPE), must be disposed of through a designated hazardous waste program.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following standard PPE:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
Closed-toe shoes
-
In the case of handling the powdered form where aerosolization is possible, a dust mask (e.g., N95) is required.[1][3]
Segregation and Storage of Waste
Proper segregation and storage are critical to prevent accidental exposure and chemical reactions.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a non-halogenated organic solid or as per the specific institutional guidelines for toxic chemicals.
-
Satellite Accumulation Area (SAA): All waste must be stored in a designated SAA, which should be at or near the point of generation.[4][5] The SAA must be inspected weekly for any signs of leakage or container degradation.[4]
-
Container Requirements:
-
Use a chemically compatible, leak-proof container with a secure lid. The original container is often a suitable choice if it is in good condition.[4]
-
The container must be kept closed at all times except when adding waste.[5][6]
-
Ensure the container is appropriate for the physical state of the waste (solid or liquid).
-
Step-by-Step Disposal Procedure
The following protocol outlines the process for the disposal of this compound.
4.1 Materials Required:
-
Appropriate PPE (as listed in section 2.0)
-
Designated hazardous waste container
-
Hazardous waste labels (provided by your institution's EHS)
-
Permanent marker
-
Spill kit for chemical spills
4.2 Disposal of Solid Waste:
-
Carefully transfer any residual solid this compound into the designated hazardous waste container.
-
If the original container is to be disposed of, ensure it is empty of all visible product. Deface the original label to prevent misidentification.[6]
-
Contaminated items such as weigh boats, pipette tips, and gloves should be placed in the same hazardous waste container.
4.3 Disposal of Liquid Waste (Solutions):
-
Solutions containing this compound must not be disposed of down the drain.[5][6]
-
Carefully pour the liquid waste into a designated hazardous waste container suitable for liquids. Use a funnel to prevent spills.
-
Do not overfill the container; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion.
4.4 Labeling and Waste Pickup:
-
As soon as the first item of waste is placed in the container, affix a hazardous waste label.[5][6]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific constituents and their approximate concentrations if in a solution.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
Once the container is full or waste is no longer being generated, complete the date on the waste tag.[6]
-
Store the sealed and labeled container in the SAA until it is collected by the institutional EHS department.
-
Submit a request for hazardous waste collection according to your institution's procedures.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| GHS Hazard Classification | Acute Toxicity, Oral (Category 4) | [1][2][3] |
| Hazard Statement | H302: Harmful if swallowed | [1][2][3] |
| SAA Maximum Volume | 55 gallons (for general hazardous waste) | [5][6] |
| SAA Maximum Acutely Toxic Waste | 1 quart (liquid) or 1 kilogram (solid) | [5] |
Note: While this compound is classified as harmful, it may not fall under the "acutely toxic" (P-listed) category in all jurisdictions. Consult your institution's EHS for specific guidance.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
This guide provides a framework for the safe disposal of this compound. Researchers, scientists, and drug development professionals are reminded to consult their institution-specific chemical hygiene and waste management plans for any additional requirements.
References
Essential Safety and Logistics for Handling N-(3-Oxodecanoyl)-L-homoserine lactone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with N-(3-Oxodecanoyl)-L-homoserine lactone (also known as 3-oxo-C12-HSL). Adherence to these procedures is vital for ensuring laboratory safety and proper handling of this quorum-sensing signaling molecule.
Hazard Identification and Personal Protective Equipment
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory to minimize exposure.
| PPE Category | Required Equipment | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times. |
| Face Protection | Face shield | Recommended when handling larger quantities or if there is a risk of splashing. |
| Respiratory Protection | Dust mask | A type N95 (US) or equivalent respirator is recommended, especially when handling the powder form.[3] |
| Body Protection | Laboratory coat | Should be worn to protect skin and clothing. |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use in experiments.
-
Receiving and Storage :
-
Preparation for Use :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
-
Before handling, ensure all required PPE is correctly worn.
-
Allow the container to reach room temperature before opening to prevent condensation.
-
-
Weighing and Solution Preparation :
-
Handle the solid powder carefully to minimize dust generation.
-
Use appropriate tools (e.g., spatula, weigh paper) for transferring the compound.
-
If preparing a solution, add the solvent slowly to the compound to avoid splashing. This compound is soluble in chloroform.[4]
-
-
Experimental Use :
-
Accidental Release :
-
In case of a spill, ensure the area is well-ventilated.
-
Wear full personal protective equipment.[1]
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1]
-
Clean the spill area thoroughly with a suitable solvent.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Collection :
-
Collect all contaminated materials (e.g., gloves, weigh paper, pipette tips) in a designated, labeled hazardous waste container.
-
Unused compound and solutions should also be collected in a sealed, properly labeled hazardous waste container.
-
-
Disposal Procedure :
Workflow for Safe Handling
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
